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  • Product: 2-Amino-5-bromopyridin-4-ol
  • CAS: 1261269-33-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Synthetic Potential of 2-Amino-5-bromopyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the chemical properties, reactivity, and synthetic utility of 2-Amino-5-bromopyridin-4-ol (CAS No: 1261269-3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical properties, reactivity, and synthetic utility of 2-Amino-5-bromopyridin-4-ol (CAS No: 1261269-33-3), a functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. While detailed experimental literature on this specific molecule is emerging, this document synthesizes available data, established principles of heterocyclic chemistry, and expert analysis of its structural features to provide a predictive and practical framework for its application.

Core Molecular Structure and Physicochemical Properties

2-Amino-5-bromopyridin-4-ol is a substituted pyridine featuring three key functional groups: a nucleophilic amino group at the 2-position, a bromine atom at the 5-position suitable for cross-coupling reactions, and a hydroxyl group at the 4-position, which introduces the critical element of tautomerism.

Table 1: Physicochemical Properties of 2-Amino-5-bromopyridin-4-ol

PropertyValueSource
CAS Number 1261269-33-3[1][2]
Molecular Formula C₅H₅BrN₂O[2]
Molecular Weight 189.01 g/mol [2]
IUPAC Name 2-amino-5-bromopyridin-4-ol-
Synonyms 2-Amino-5-bromo-4-hydroxypyridine, 2-Amino-5-bromopyridin-4(1H)-one[2]
Purity (Typical) >98%[1][2]
The Critical Role of Tautomerism

A defining characteristic of this molecule is its existence as a mixture of tautomers: the pyridin-4-ol form and the pyridin-4(1H)-one form. In solution and in the solid state, pyridin-4-ones are generally the dominant tautomer over their 4-hydroxypyridine counterparts.[3] This equilibrium is crucial as it dictates the molecule's aromaticity, hydrogen bonding capability, and the reactivity of the oxygen and nitrogen atoms within the ring. For 2-Amino-5-bromopyridin-4-ol, the pyridone tautomer is expected to be the major species present.

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

Synthesis and Characterization

While specific, peer-reviewed synthesis protocols for 2-Amino-5-bromopyridin-4-ol are not widely published, its structure suggests plausible synthetic strategies derived from readily available starting materials. A logical approach involves the selective hydroxylation of a 2-amino-5-bromopyridine derivative.

Proposed Synthetic Pathway

A feasible synthetic route could start from the commercially available 2-Amino-5-bromo-4-methylpyridine. The transformation to the desired 4-ol product would involve oxidation of the methyl group followed by decarboxylation, or a diazotization-hydrolysis sequence on a related aminopyridine precursor.

A more direct, albeit potentially challenging, route would be the diazotization of 2,4-diamino-5-bromopyridine followed by hydrolysis. Controlling the regioselectivity of the hydrolysis step would be critical.

synthesis_workflow start 2-Amino-5-bromo-4-methylpyridine step1 Oxidation (e.g., KMnO4, SeO2) start->step1 intermediate 2-Amino-5-bromo-pyridine- 4-carboxylic acid step1->intermediate step2 Decarboxylation (Heat) intermediate->step2 product 2-Amino-5-bromopyridin-4-ol step2->product

Caption: A potential synthetic workflow for 2-Amino-5-bromopyridin-4-ol.

Spectroscopic Characterization (Predicted)

No experimental spectra are currently available in public databases. However, the key features of its ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on its tautomeric forms.

Table 2: Predicted Spectroscopic Data

SpectrumPredicted Features
¹H NMR - Two singlets in the aromatic region corresponding to the protons at C-3 and C-6. - A broad singlet for the -NH₂ protons. - A broad singlet for the N-H proton of the pyridone tautomer or the O-H proton of the pyridinol tautomer.
¹³C NMR - Five distinct carbon signals are expected. - The C4 carbon would show a significant downfield shift in the pyridone form (C=O) compared to the pyridinol form (C-OH). - The C5-Br carbon signal would be identifiable by its characteristic lower intensity.
IR Spectroscopy - Strong N-H stretching bands for the amino group (~3400-3200 cm⁻¹). - A prominent C=O stretching band (~1650-1680 cm⁻¹) if the pyridone form is dominant. - A broad O-H stretch (~3200-2500 cm⁻¹) may be present, potentially overlapping with N-H signals. - C-Br stretching vibration in the fingerprint region (< 700 cm⁻¹).

Chemical Reactivity and Derivatization Potential

The trifunctional nature of 2-Amino-5-bromopyridin-4-ol provides a rich platform for chemical modification. The reactivity of each site is influenced by the electron-donating amino group and the electronic nature of the pyridone/pyridinol ring.

Reactions at the Bromine Atom (C5)

The C5-Br bond is the primary site for building molecular complexity via metal-catalyzed cross-coupling reactions. The electron-donating amino group at the para-position (C2) activates this site for oxidative addition to a palladium(0) catalyst, making it a highly effective substrate for reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[4]

cross_coupling start 2-Amino-5-bromopyridin-4-ol suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki Pd catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu catalyst, Base buchwald Buchwald-Hartwig (R₂-NH) start->buchwald Pd catalyst, Base product_suzuki 5-Aryl/Heteroaryl Derivative suzuki->product_suzuki product_sonogashira 5-Alkynyl Derivative sonogashira->product_sonogashira product_buchwald 5-Amino Derivative buchwald->product_buchwald

Caption: Key cross-coupling reactions at the C5-position.

Reactions at the Amino Group (C2)

The 2-amino group is a potent nucleophile and can undergo a variety of standard transformations:

  • Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This can also serve as a protecting group strategy.

  • Alkylation: Can be alkylated, though selectivity between N-alkylation and ring nitrogen alkylation may be a challenge.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be subsequently displaced by a range of nucleophiles (e.g., -OH, -F, -Cl, -CN).

Reactions at the 4-ol/one Moiety

The reactivity here is dictated by the dominant pyridone tautomer:

  • O-Alkylation: The pyridone oxygen can be alkylated under basic conditions to form 4-alkoxy-2-aminopyridines.

  • N-Alkylation: The pyridone nitrogen can also be a site for alkylation. Selectivity between O- and N-alkylation is often controlled by the choice of base and electrophile. Hard electrophiles tend to favor O-alkylation, while soft electrophiles favor N-alkylation.

  • Halogenation: The hydroxyl group can be converted to a chloro group using reagents like POCl₃, providing another handle for nucleophilic substitution.

Applications in Medicinal Chemistry and Drug Discovery

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, frequently found in the core of kinase inhibitors and other targeted therapeutics. The 2-aminopyridine moiety is a well-established "hinge-binder," capable of forming key hydrogen bonds with the backbone of kinase enzymes.

The structure of 2-Amino-5-bromopyridin-4-ol is particularly compelling for this application. The 2-amino group can serve as the hinge-binding element, while the C5-position provides a vector for introducing substituents that can target the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity. The 4-oxo group can act as an additional hydrogen bond acceptor, potentially improving binding affinity and physicochemical properties.

This scaffold is a valuable starting point for the synthesis of inhibitors for kinases implicated in oncology and inflammatory diseases.

Safety and Handling

  • Harmful if swallowed.

  • Causes skin irritation. [5]

  • Causes serious eye irritation. [5]

  • May cause respiratory irritation. [5]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5]

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Amino-5-bromopyridin-4-ol represents a versatile and promising building block for chemical synthesis, particularly in the realm of drug discovery. Its key strengths lie in the strategic placement of a bromine atom, making it ideal for diversification through modern cross-coupling chemistry, and the presence of a 2-amino-4-pyridone system, a known pharmacophore with favorable properties for targeted therapies. While experimental data remains limited, this guide provides a robust, theory-grounded framework for researchers to begin exploring the synthetic potential and applications of this valuable heterocyclic intermediate.

References

  • The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. (URL: Available upon request)
  • Cheng, J.; Liu, C. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry2016 , 28, 1403-1404. (URL: [Link])

  • Talukdar, A. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate2015 . (URL: [Link])

  • Google Patents.
  • ResearchGate. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. 2016 . (URL: [Link])

  • PubChem. 2,6-Diamino-5-bromo-1H-pyrimidin-4-one. (URL: [Link])

  • Patsnap. Preparation method of 2-amino-5-bromopyridine. (URL: [Link])

  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine. (URL: )
  • PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. (URL: [Link])

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. 2010 . (URL: [Link])

  • Li, X. et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research2014 . (URL: [Link])

  • Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine. (URL: )
  • PubChem. 2-Amino-5-bromo-4-methylpyridine. (URL: [Link])

  • Garci, F. et al. Observed and calculated IR spectrum of 2-amino-5- bromo-4-methylpyridine. ResearchGate2023 . (URL: [Link])

  • NIST. 2-Amino-5-bromo-3-nitropyridine. (URL: [Link])

  • PubChem. 2-Amino-5-bromopyridine. (URL: [Link])

  • PubChem. 2-Amino-5-bromo-4-chloropyridine. (URL: [Link])

  • Schlegel, H. B. et al. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. (URL: [Link])

  • ResearchGate. Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromopyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Amino-5-bromopyridin-4-ol 2-Amino-5-bromopyridin-4-ol, also known as 2-amino-5-bromo-4-pyridone, is a highly functionali...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-5-bromopyridin-4-ol

2-Amino-5-bromopyridin-4-ol, also known as 2-amino-5-bromo-4-pyridone, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a pyridine core, which is a privileged scaffold in numerous pharmaceuticals, along with three key functional groups: an amino group, a bromine atom, and a hydroxyl group (existing in tautomeric equilibrium with its pyridone form). This unique arrangement offers multiple points for chemical modification, making it a valuable building block for the synthesis of complex molecular architectures and diverse compound libraries aimed at various biological targets.

The bromine atom, in particular, serves as a versatile synthetic handle for introducing further complexity through cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. The amino and hydroxyl groups provide sites for hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets like protein kinases. This guide provides a detailed exploration of the plausible and scientifically-grounded synthetic pathways to this important intermediate.

Pathway 1: Regioselective Bromination of 2-Amino-4-hydroxypyridine (Primary Route)

The most direct and logical pathway to 2-Amino-5-bromopyridin-4-ol is the electrophilic aromatic substitution of the readily available precursor, 2-Amino-4-hydroxypyridine. The key challenge in this approach is achieving regioselectivity, ensuring the bromine atom is introduced at the desired C5 position.

Mechanistic Rationale and Causality

The regiochemical outcome of the bromination is dictated by the electronic properties of the substituents on the pyridine ring.

  • Activating Groups: Both the amino group at the C2 position and the hydroxyl group at the C4 position are strong electron-donating groups. They increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself.[1]

  • Directing Effects: These groups are ortho, para-directors. The C2-amino group directs electrophiles to the C3 and C5 positions. The C4-hydroxyl group directs electrophiles to the C3 and C5 positions.

  • Synergistic Activation: The C5 position is para to the C2-amino group and ortho to the C4-hydroxyl group. This synergistic activation makes the C5 position the most electron-rich and sterically accessible site for electrophilic attack, leading to a high degree of regioselectivity.[2] The C3 position is also activated, but the C5 position is generally favored.

N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation. It is a reliable source of electrophilic bromine under mild conditions and is known to minimize the formation of di- and tri-brominated byproducts, which can be a problem with harsher reagents like liquid bromine.[3][4]

Visualizing the Primary Synthesis Pathway

G cluster_0 Pathway 1: Direct Bromination A 2-Amino-4-hydroxypyridine Reagent N-Bromosuccinimide (NBS) Solvent (e.g., DMF) A->Reagent B 2-Amino-5-bromopyridin-4-ol Reagent->B

Caption: Direct bromination of 2-Amino-4-hydroxypyridine to the target compound.

Experimental Protocol: Synthesis via Direct Bromination

Disclaimer: The following protocol is a representative procedure adapted from established methods for the regioselective bromination of analogous activated pyridine systems, such as 2-amino-4-methylpyridine.[2][3] It is provided as a robust starting point for laboratory synthesis.

Objective: To synthesize 2-Amino-5-bromopyridin-4-ol via electrophilic bromination of 2-Amino-4-hydroxypyridine using N-Bromosuccinimide (NBS).

Materials and Reagents:

  • 2-Amino-4-hydroxypyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Acetonitrile

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-4-hydroxypyridine (1.0 eq) in DMF. Stir the mixture until the starting material is completely dissolved. Cool the flask in an ice bath to 0-5°C.

  • Addition of Brominating Agent: Prepare a solution of NBS (1.0-1.05 eq) in a minimal amount of DMF. Add the NBS solution dropwise to the cooled solution of 2-Amino-4-hydroxypyridine over 30-60 minutes, ensuring the internal temperature is maintained below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3]

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water (approximately 10 volumes relative to the DMF). This will cause a solid to precipitate.[3]

  • Stir the resulting slurry for 30 minutes in the ice bath to ensure complete precipitation.

  • Filter the solid using a Büchner funnel and wash it thoroughly with cold deionized water.

  • Purification: Wash the collected solid with cold acetonitrile to remove any unreacted NBS and other soluble impurities.[3]

  • Dry the purified solid under vacuum to obtain the final product, 2-Amino-5-bromopyridin-4-ol.

ParameterRecommended ConditionRationale
Stoichiometry NBS: ~1.05 eqA slight excess of NBS ensures complete consumption of the starting material, but a large excess increases the risk of di-bromination.
Temperature 0-10°C during additionControls the reaction rate and minimizes the formation of byproducts.[3]
Solvent DMFA polar aprotic solvent that effectively dissolves the reactants.
Work-up Precipitation in ice waterA standard method to isolate the product from the DMF solvent and water-soluble byproducts.[3]

Pathway 2: Multi-step Synthesis from 2-Amino-5-bromopyridine (Alternative Route)

An alternative, albeit more complex, approach involves starting with a pre-brominated precursor, 2-amino-5-bromopyridine, and subsequently introducing the hydroxyl group at the C4 position. This route is less direct but can be a viable strategy if the starting material for Pathway 1 is unavailable or if other functionalities need to be manipulated first. This type of transformation often involves a diazotization reaction followed by hydrolysis, a known method for introducing a hydroxyl group onto an aromatic ring. A similar multi-step process has been patented for the synthesis of a 4-hydroxypyridine derivative from 2-amino-5-bromo-4-methylpyridine.[5]

Conceptual Workflow for the Alternative Pathway

This pathway would conceptually involve the following transformations:

  • Protection of the Amino Group: The C2-amino group of 2-amino-5-bromopyridine is first protected (e.g., as a pyrrole) to prevent unwanted side reactions in subsequent steps.[6][7]

  • Introduction of the Hydroxyl Group: This is the most challenging step. It may involve metallation at C4 followed by oxidation, or a more classical approach like nitration at C3, reduction, diazotization of the new amino group at C3, and hydrolysis. A more direct hydroxylation is less common.

  • Deprotection: Removal of the protecting group from the C2-amino group to yield the final product.

Given the complexity and likely lower overall yield, this pathway is considered secondary to the direct bromination of 2-Amino-4-hydroxypyridine.

Visualizing the Alternative Synthesis Pathway

G cluster_1 Pathway 2: Hydroxylation (Conceptual) C 2-Amino-5-bromopyridine D Protected Intermediate C->D 1. Protection E Hydroxylated Intermediate D->E 2. Multi-step Hydroxylation at C4 F 2-Amino-5-bromopyridin-4-ol E->F 3. Deprotection

Caption: A conceptual multi-step pathway starting from 2-Amino-5-bromopyridine.

Conclusion and Future Outlook

The synthesis of 2-Amino-5-bromopyridin-4-ol is most efficiently approached through the regioselective bromination of 2-Amino-4-hydroxypyridine. The strong, synergistic directing effects of the C2-amino and C4-hydroxyl groups make the C5 position the preferential site for electrophilic attack, allowing for a direct and high-yielding synthesis. The use of N-Bromosuccinimide under controlled temperature conditions is critical for achieving high selectivity and minimizing byproduct formation. While alternative, multi-step routes from other precursors are conceptually feasible, they present greater synthetic challenges. For researchers and drug development professionals, the direct bromination pathway offers the most practical and scalable method for accessing this valuable heterocyclic building block, paving the way for the discovery of novel therapeutics.

References

  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]

  • PrepChem. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. [Link]

  • Pearson Education. EAS Reactions of Pyridine Explained. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • Google Patents. (CN102321016A)
  • Google Patents. (CN105175321A) Synthesis method of 2-amino-5-hydroxypyridine.
  • Google Patents. (CN109748864A) A kind of preparation method of 2- amino -5- bromopyridine.
  • Google Patents. (CN102603622B) Synthetic method of 2-amino-4-bromopyridine.
  • Patsnap. Preparation method of 2-amino-5-bromopyridine. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

  • Quora. Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Organic Syntheses. 2-bromopyridine. [Link]

  • IJSSST. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

  • DAV University. Pyridines. [Link]

  • Google Patents. (CN110642788A) Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. (EP0530524A1) Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • ResearchGate. On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. [Link]

  • PubMed. Regioselective stepwise bromination of boron dipyrromethene (BODIPY) dyes. [Link]

  • YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

  • DAV University. Pyridines – Structure. [Link]

  • Google Patents. (CN105153023A) Synthetic method of 2-amino-4-bromopyridine.
  • ResearchGate. 4-Bromopyridine. [Link]

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Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-5-bromopyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-5-bromopyridin-4-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its pot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromopyridin-4-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its potential as a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its three-dimensional structure, conformational preferences, and the interplay of its functional groups is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive analysis of the molecular structure and conformation of 2-Amino-5-bromopyridin-4-ol, integrating theoretical principles with established experimental and computational methodologies. Key aspects, including tautomerism, intramolecular and intermolecular interactions, and conformational analysis techniques, are discussed in detail to provide a robust framework for researchers in the field.

Introduction to 2-Amino-5-bromopyridin-4-ol

2-Amino-5-bromopyridin-4-ol, with the chemical formula C₅H₅BrN₂O, is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a hydroxyl group at the 4-position.[1] The arrangement of these functional groups imparts a unique electronic and steric profile to the molecule, making it a valuable building block in the synthesis of complex bioactive molecules. The presence of both hydrogen bond donors (amino and hydroxyl groups) and a halogen atom offers multiple points for molecular recognition and interaction with biological targets.

A critical feature of 2-Amino-5-bromopyridin-4-ol is its potential to exist in different tautomeric forms, primarily the keto-enol tautomerism involving the 4-hydroxyl group and the adjacent ring nitrogen.[2][3][4] This equilibrium can significantly influence the molecule's chemical reactivity, physical properties, and biological activity. Therefore, a comprehensive conformational analysis must consider the relative stabilities and interconversion of these tautomers.

Tautomerism: The Keto-Enol Equilibrium

The 4-hydroxypyridine moiety in 2-Amino-5-bromopyridin-4-ol can exist in equilibrium with its keto tautomer, 2-amino-5-bromo-1H-pyridin-4-one.[5][6] This phenomenon, known as keto-enol tautomerism, is a dynamic process involving the migration of a proton and the shifting of double bonds.[2][3] The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the electronic effects of the other substituents on the pyridine ring.

In solution, the keto tautomer of 4-hydroxypyridine is generally favored, whereas the enol form can be more dominant in the gas phase.[6] The presence of the electron-donating amino group at the 2-position and the electron-withdrawing bromine atom at the 5-position will further modulate this equilibrium in 2-Amino-5-bromopyridin-4-ol. Understanding the predominant tautomeric form under physiological conditions is crucial for predicting its interactions with biological macromolecules.

Tautomerism Enol 2-Amino-5-bromopyridin-4-ol (Enol form) Keto 2-Amino-5-bromo-1H-pyridin-4-one (Keto form) Enol->Keto Proton Transfer

Caption: Tautomeric equilibrium of 2-Amino-5-bromopyridin-4-ol.

Experimental Approaches to Structural Elucidation

Single-Crystal X-ray Diffraction

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of 2-Amino-5-bromopyridin-4-ol suitable for X-ray analysis. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

The resulting crystal structure would provide invaluable information on bond lengths, bond angles, dihedral angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[10][11] For 2-Amino-5-bromopyridin-4-ol, both ¹H and ¹³C NMR would provide key insights.

  • ¹H NMR: The chemical shifts of the protons on the pyridine ring and the amino group can indicate the electronic environment and, indirectly, the preferred tautomeric form. The coupling constants between adjacent protons can be used to determine dihedral angles via the Karplus equation, providing information about the ring conformation.

  • ¹³C NMR: The chemical shifts of the carbon atoms are also sensitive to the electronic structure and can help distinguish between the enol and keto tautomers.[12]

  • Advanced NMR Techniques: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be used to assign all proton and carbon signals unambiguously. Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities of protons, which is crucial for determining the three-dimensional conformation.

Experimental Protocol: NMR Conformational Analysis

  • Sample Preparation: Dissolve a pure sample of 2-Amino-5-bromopyridin-4-ol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer.

  • Spectral Analysis: Process and analyze the spectra to determine chemical shifts, coupling constants, and NOEs.

  • Conformational Modeling: Use the experimental NMR parameters as constraints for computational modeling to generate a family of conformers consistent with the solution-state data.

Computational Modeling of Molecular Conformation

In the absence of extensive experimental data, computational modeling provides a powerful tool for predicting the molecular structure and conformational preferences of 2-Amino-5-bromopyridin-4-ol.[13][14][15]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method that can accurately predict the geometries, energies, and other electronic properties of molecules.[16][17][18]

Computational Workflow: DFT Conformational Analysis

  • Structure Building: Build the initial 3D structures of the possible tautomers and conformers of 2-Amino-5-bromopyridin-4-ol.

  • Geometry Optimization: Perform geometry optimization for each structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will identify the lowest energy (most stable) conformation for each tautomer.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Tautomer and Conformer Energy Analysis: Compare the relative energies of the different tautomers and conformers to predict the most stable species.

DFT_Workflow A Build Initial Structures (Tautomers/Conformers) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculations B->C D Energy Analysis C->D E Identify Most Stable Conformation D->E

Caption: A typical workflow for DFT-based conformational analysis.

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of 2-Amino-5-bromopyridin-4-ol in a solvent environment, revealing the flexibility of the molecule and the time-averaged populations of different conformations.

Key Conformational Features and Intermolecular Interactions

The conformation of 2-Amino-5-bromopyridin-4-ol is dictated by a balance of steric and electronic effects, as well as intramolecular and intermolecular interactions.

  • Intramolecular Hydrogen Bonding: The proximity of the amino and hydroxyl groups in certain conformations may allow for the formation of an intramolecular hydrogen bond, which would stabilize that particular conformer.

  • Intermolecular Hydrogen Bonding: In the solid state and in protic solvents, intermolecular hydrogen bonds involving the amino and hydroxyl groups, as well as the pyridine nitrogen, are expected to play a dominant role in determining the crystal packing and solution-state aggregation.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen (the σ-hole) interacts with a nucleophile.[19] This interaction can be a significant factor in the binding of the molecule to biological targets.

Table 1: Predicted Key Structural Parameters of 2-Amino-5-bromopyridin-4-ol (Enol Tautomer) from DFT Calculations (B3LYP/6-31G(d))

ParameterPredicted Value
C2-N(amino) bond length~1.37 Å
C4-O(hydroxyl) bond length~1.35 Å
C5-Br bond length~1.89 Å
C2-N1-C6 bond angle~117°
Dihedral angle (amino H-N-C2-C3)Planar or near-planar

Note: These are estimated values based on typical bond lengths and angles for similar structures and would require specific DFT calculations for 2-Amino-5-bromopyridin-4-ol for accurate prediction.

Conclusion

The molecular structure and conformational landscape of 2-Amino-5-bromopyridin-4-ol are complex, primarily due to the presence of multiple functional groups and the potential for tautomerism. A comprehensive understanding of these features is essential for its application in drug discovery. This guide has outlined the key theoretical considerations and the experimental and computational methodologies that can be employed to elucidate the structure and conformation of this important molecule. By integrating these approaches, researchers can gain the detailed structural insights necessary to guide the design of novel and effective therapeutic agents.

References

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Exploratory

Spectroscopic Data for 2-Amino-5-bromopyridin-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-5-bromopyridin-4-ol (CAS: 1261269-33-3), a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-5-bromopyridin-4-ol (CAS: 1261269-33-3), a key heterocyclic building block in medicinal chemistry and drug development. Due to a scarcity of published experimental data for this specific compound, this guide synthesizes predicted spectroscopic data with established analytical principles and data from structurally analogous compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for its identification and characterization. This guide also outlines detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 2-Amino-5-bromopyridin-4-ol

2-Amino-5-bromopyridin-4-ol belongs to the substituted aminopyridine class of heterocyclic compounds, which are integral scaffolds in the development of novel therapeutic agents. The presence of an amino group, a bromine atom, and a hydroxyl group on the pyridine ring provides multiple points for chemical modification, making it a versatile intermediate for creating diverse molecular libraries for drug discovery.

Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical synthesis and drug development. This guide serves as a practical resource for researchers, providing the expected spectroscopic signatures of 2-Amino-5-bromopyridin-4-ol and the methodologies to obtain them.

A critical aspect of 2-Amino-5-bromopyridin-4-ol is its potential to exist in tautomeric forms: the pyridin-4-ol form and the pyridin-4(1H)-one form. This equilibrium can be influenced by the solvent and the physical state of the sample, which will be reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Amino-5-bromopyridin-4-ol, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino and hydroxyl groups will shield the ring protons, while the electron-withdrawing bromine atom and the pyridine nitrogen will deshield them.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-5-bromopyridin-4-ol (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~6.2 - 6.5s
H-6~7.5 - 7.8s
-NH₂~5.5 - 6.5 (broad)s
-OH~9.0 - 11.0 (broad)s

Note: These are predicted values and may vary depending on the solvent and concentration.

The broadness of the -NH₂ and -OH signals is due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-5-bromopyridin-4-ol (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~155 - 160
C-3~95 - 105
C-4~160 - 165
C-5~90 - 100
C-6~140 - 145

Note: These are predicted values and may vary depending on the solvent.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.[1]

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of 2-Amino-5-bromopyridin-4-ol.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[2]

  • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

Data Acquisition:

  • Insert the sample into the spectrometer and lock on the deuterium signal of the solvent.[1]

  • Shim the magnetic field to achieve optimal homogeneity.[1]

  • Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and an appropriate relaxation delay.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock proton_nmr Acquire ¹H NMR lock->proton_nmr carbon_nmr Acquire ¹³C NMR proton_nmr->carbon_nmr process Process Spectra (FT, Phasing, Baseline Correction) carbon_nmr->process analyze Analyze & Interpret process->analyze

Figure 1: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of 2-Amino-5-bromopyridin-4-ol will exhibit characteristic absorption bands for the O-H, N-H, C=C, C-N, and C-Br bonds. The position of the C=O stretch will be indicative of which tautomeric form is predominant.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands for 2-Amino-5-bromopyridin-4-ol

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200 (broad)O-H stretchHydroxyl
3300 - 3100N-H stretchAmino
~1650C=O stretchPyridin-4(1H)-one tautomer
1600 - 1450C=C and C=N stretchesPyridine ring
1300 - 1200C-N stretchAmino
1250 - 1150C-O stretchHydroxyl
600 - 500C-Br stretchBromo

The presence of a strong band around 1650 cm⁻¹ would suggest a significant contribution from the pyridin-4(1H)-one tautomer.[4]

Experimental Protocol for FT-IR Spectroscopy

For a solid sample, the KBr pellet method is a standard and reliable technique.[5]

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of 2-Amino-5-bromopyridin-4-ol with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[6]

  • Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The typical spectral range is 4000-400 cm⁻¹.[6]

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing start Start grind Grind Sample with KBr start->grind press Press into Pellet grind->press background Record Background press->background sample_scan Scan Sample background->sample_scan process Process Spectrum sample_scan->process analyze Analyze Peaks process->analyze

Figure 2: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[7]

Predicted Mass Spectrum Data

The mass spectrum of 2-Amino-5-bromopyridin-4-ol is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.[8]

Table 4: Predicted Key Ions in the Mass Spectrum of 2-Amino-5-bromopyridin-4-ol

m/zIon
188/190[M]⁺ (Molecular ion)
109[M - Br]⁺
81[C₄H₃N₂O]⁺

The fragmentation pattern will provide further structural information. Common fragmentation pathways for pyridines involve the loss of HCN or cleavage of the ring.

Experimental Protocol for Mass Spectrometry

Instrumentation:

  • A mass spectrometer with an Electron Ionization (EI) source. This is often coupled with a Gas Chromatograph (GC-MS) for sample introduction.

Sample Preparation:

  • Prepare a dilute solution of 2-Amino-5-bromopyridin-4-ol in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition:

  • Introduce the sample into the ion source. For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer. For a direct insertion probe, the sample is placed on the probe, which is then inserted into the ion source and heated.[9]

  • The standard electron energy for EI is 70 eV.[7]

  • The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Dissolve Sample in Volatile Solvent start->dissolve introduce Introduce Sample to Ion Source dissolve->introduce ionize Ionize (EI) introduce->ionize analyze Mass Analysis ionize->analyze process Generate Mass Spectrum analyze->process interpret Interpret Spectrum (Molecular Ion, Fragments) process->interpret

Figure 3: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and mass spectrometry data for 2-Amino-5-bromopyridin-4-ol, a compound of significant interest in medicinal chemistry. In the absence of extensive published experimental data, this guide serves as a valuable resource for researchers by establishing a baseline for the expected spectroscopic characteristics and providing robust, field-tested protocols for data acquisition. The principles and methodologies outlined herein are designed to ensure scientific rigor and facilitate the unambiguous structural confirmation of this important synthetic intermediate.

References

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Foundational

An In-Depth Technical Guide to 2-Amino-5-bromopyridin-4-ol: A Versatile Heterocyclic Building Block

Prepared by: Gemini, Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, 2-Amino-5-bromopyri...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, 2-Amino-5-bromopyridin-4-ol. We will delve into its core identifiers, physicochemical properties, potential synthetic routes, applications, and essential safety protocols, grounding the discussion in established scientific principles and field-proven insights.

Core Identification and Chemical Profile

2-Amino-5-bromopyridin-4-ol is a substituted pyridine derivative. The strategic placement of an amino group, a bromine atom, and a hydroxyl group on the pyridine ring makes it a highly functionalized and versatile scaffold for chemical synthesis. The bromine atom provides a reactive handle for cross-coupling reactions, the amino group can be functionalized in numerous ways, and the pyridinol tautomerism adds another layer of chemical complexity and potential for hydrogen bonding interactions.

Below is a summary of its primary identifiers.

IdentifierValueSource
CAS Number 1261269-33-3[1][2][3]
IUPAC Name 2-amino-5-bromopyridin-4-ol[1]
Molecular Formula C₅H₅BrN₂O[1][3]
Molecular Weight 189.01 g/mol [1][3]
Canonical SMILES BrC1=CN=C(N)C=C1O[1]
InChI InChI=1S/C5H5BrN2O/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H3,7,8,9)[3]
InChI Key LPYIPSDRNLWBQE-UHFFFAOYSA-N[3]
Common Synonyms 2-Amino-5-bromo-4-hydroxypyridine, 2-Amino-5-bromopyridin-4(1H)-one[3]

Synthetic Pathways and Methodologies

A specific, validated synthesis protocol for 2-Amino-5-bromopyridin-4-ol is not detailed in the provided search results. However, the synthesis of structurally similar aminobromopyridines is well-documented. These established methods provide a logical foundation for approaching the synthesis of the target molecule. The key transformation is the selective bromination of an aminopyridine precursor.

The choice of brominating agent is critical. Direct bromination with liquid bromine can lead to over-bromination and the formation of byproducts.[6] Therefore, milder and more selective reagents are preferred. N-Bromosuccinimide (NBS) is a common choice for the regioselective bromination of activated aromatic rings, offering improved control and yield.[7] Another effective method involves using a stable, solid brominating agent like phenyltrimethylammonium tribromide, which allows for mild reaction conditions and reduces corrosive waste.[8]

G cluster_start Starting Material cluster_process Core Reaction: Selective Bromination cluster_end Product Isolation Start 2-Aminopyridine Precursor Reaction Reaction at Controlled Temperature (e.g., 20-50°C) Start->Reaction Reagent Brominating Agent (e.g., NBS, Phenyltrimethylammonium Tribromide) Reagent->Reaction Stoichiometric Control Solvent Aprotic Solvent (e.g., Dichloromethane, Acetone) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion (TLC) Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product 2-Amino-5-bromopyridine Analog Purification->Product

Caption: Generalized workflow for the synthesis of aminobromopyridines.

Exemplary Protocol: Synthesis of 2-Amino-5-bromopyridine from 2-Aminopyridine

This protocol, adapted from established literature, illustrates a common approach for this class of compounds.[8]

Materials:

  • 2-Aminopyridine

  • Phenyltrimethylammonium tribromide

  • Dichloromethane (or Chloroform)

  • Saturated sodium chloride solution

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (0.1 mol), phenyltrimethylammonium tribromide (0.1 mol), and dichloromethane (300 ml).[8]

  • Stir the mixture to ensure homogeneity.

  • Maintain the reaction temperature at approximately 30°C and continue stirring for 2 hours.[8]

  • Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by washing with a saturated sodium chloride solution (40 ml).

  • Separate the organic phase. The desired product will be in the lower organic layer.

  • The crude product can then be purified, typically by recrystallization or silica gel column chromatography, to yield the final 2-amino-5-bromopyridine.

Applications in Research and Drug Development

While specific applications for 2-Amino-5-bromopyridin-4-ol are emerging, the broader class of 2-amino-5-bromopyridines are recognized as crucial building blocks in medicinal chemistry and agrochemical development.[9] Their utility stems from the ability to serve as a versatile scaffold for constructing more complex molecules through functionalization of the amino group and palladium-catalyzed cross-coupling reactions at the bromine-substituted position.[10]

  • Pharmaceutical Synthesis: This scaffold is a key intermediate for a range of therapeutics. It is used in the synthesis of PI3 Kinase inhibitors, VEGFR-2 inhibitors for cancer therapy, and selective dopamine D3 receptor agonists for neurodegenerative diseases.[6][8] Notably, it is a building block for approved drugs such as Palbociclib, a CDK4/6 inhibitor used to treat certain types of breast cancer.[11]

  • Agrochemical Development: In the agrochemical sector, the 2-amino-5-bromopyridine core is used to develop advanced fungicides and pesticides.[10] The pyridine structure is a common feature in effective crop protection agents, and the bromine atom allows for the construction of novel derivatives to screen for enhanced potency and selectivity.[10]

  • Materials Science: These compounds are also used to synthesize polycyclic azaarenes, which are of interest for their electronic and photophysical properties in materials science.[5][12]

G cluster_core Core Building Block cluster_apps Target Applications Core 2-Amino-5-bromopyridin-4-ol Amino Group Bromine Atom Pyridinol Core Pharma Pharmaceuticals | (e.g., Kinase Inhibitors, GPCR Modulators) Core:f1->Pharma Cross-Coupling Reactions Core:f0->Pharma Amide Coupling, Alkylation Agro Agrochemicals | (e.g., Fungicides, Pesticides) Core:f1->Agro Suzuki & Other Couplings Material Materials Science | (e.g., Polycyclic Azaarenes) Core:f2->Material Annulation & Cyclization

Caption: Application pathways derived from the 2-Amino-5-bromopyridin-4-ol scaffold.

Safety, Handling, and Storage

No specific safety data sheet (SDS) for 2-Amino-5-bromopyridin-4-ol is available. The following information is extrapolated from data on closely related analogs, such as 2-amino-5-bromopyridine and 2-amino-5-bromopyrimidin-4-ol hydrobromide, and should be used as a guideline for safe laboratory practice. A thorough risk assessment should be conducted before handling.

Safety ParameterGuidelineSource
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[13][14][15]
Signal Word Warning[15]
Precautionary Statements P261: Avoid breathing dust. P264: Wash hands thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.[13][15]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[13][16]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[16]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and appropriate protective clothing to prevent skin contact.[4][16]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a full-face respirator with an appropriate particulate filter (e.g., N95).[15][16]

  • General Hygiene: Avoid dust formation.[16] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[13]

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13][16]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

References

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromopyridine. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Building Blocks of Innovation: 2-Amino-5-bromopyridine in Synthesis. Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide to the Thermo-Stability and Degradation Profile of 2-Amino-5-bromopyridin-4-ol

Abstract: 2-Amino-5-bromopyridin-4-ol is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any specialized chemical entity intended for high-stakes applications like drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Amino-5-bromopyridin-4-ol is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any specialized chemical entity intended for high-stakes applications like drug development, a thorough understanding of its intrinsic stability is paramount. This technical guide provides a comprehensive framework for characterizing the thermo-stability and degradation profile of 2-Amino-5-bromopyridin-4-ol. We will detail the critical experimental protocols, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and outline a systematic approach for conducting forced degradation studies in line with regulatory expectations. The causality behind experimental choices, the development of a stability-indicating analytical method, and the elucidation of potential degradation pathways are discussed in depth to provide researchers with a robust, self-validating system for stability assessment.

Introduction to 2-Amino-5-bromopyridin-4-ol

Chemical Identity and Structural Features

2-Amino-5-bromopyridin-4-ol (CAS No. 1261269-33-3) is a heterocyclic compound featuring a pyridine core substituted with an amino group, a bromine atom, and a hydroxyl group.[1]

  • Molecular Formula: C₅H₅BrN₂O[1]

  • Molecular Weight: 189.01 g/mol [1]

  • Structure:

The arrangement of these functional groups—an electron-donating amino group, an electron-withdrawing bromine atom, and a hydroxyl group on a pyridine ring—suggests several potential sites for chemical reactivity and degradation. The amino group is susceptible to oxidation, while the C-Br bond can undergo cleavage. The pyridinol tautomerism and overall aromatic system's stability are influenced by pH and temperature.

Rationale for Stability Profiling

For any chemical intermediate, particularly within the pharmaceutical development pipeline, a comprehensive stability profile is essential.[2] It informs on:

  • Storage and Handling: Defining optimal conditions to prevent degradation over time.

  • Manufacturing Process Development: Understanding thermal limits prevents the formation of impurities during synthesis and purification.

  • Analytical Method Development: Knowledge of potential degradation products is crucial for developing a stability-indicating analytical method capable of accurately quantifying the compound in the presence of its impurities.[3][4]

  • Regulatory Compliance: Forced degradation studies are a mandatory part of regulatory submissions to demonstrate the specificity of analytical methods and to understand the degradation pathways of a drug substance.[5][6][7]

Solid-State Thermal Stability Analysis

Solid-state thermal analysis provides critical information on the material's behavior at elevated temperatures, including melting point, decomposition onset, and the presence of volatile components.[8] The two primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8]

Thermogravimetric Analysis (TGA)

Causality: TGA is employed to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere.[8][9][10] This technique is invaluable for determining the temperature at which thermal degradation begins and for quantifying the loss of any volatile components like water or residual solvents.[8][11]

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 3-5 mg of 2-Amino-5-bromopyridin-4-ol into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with dry nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[12][13][14] This technique is used to detect thermal events such as melting (endotherm), crystallization (exotherm), and decomposition (typically exothermic).[13][14] It provides a precise melting point and reveals the energetic properties of the decomposition process.[15]

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of 2-Amino-5-bromopyridin-4-ol into a hermetically sealed aluminum pan. An identical empty pan is used as a reference.

  • Atmosphere: Purge the sample chamber with dry nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Identify the peak temperature of the endotherm corresponding to melting and the onset temperature of any exothermic event indicating decomposition.

Anticipated Data Summary

The quantitative data from TGA and DSC analyses should be summarized for clarity.

ParameterTechniqueAnticipated ResultInterpretation
Onset of Decomposition TGA> 200 °C (Hypothetical)The temperature at which the compound begins to lose mass due to degradation. A higher onset indicates greater thermal stability.
Residual Mass at 400 °C TGA< 5% (Hypothetical)Indicates the extent of non-volatile residue after decomposition.
Melting Point (Tₘ) DSCSharp endotherm, e.g., 210-215 °C (Hypothetical)A sharp melting peak suggests high purity. A broad peak may indicate impurities.
Decomposition Enthalpy DSCBroad exotherm following meltingThe energy released during decomposition. A sharp, high-energy exotherm can indicate a safety hazard.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[2][6] The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[2][5][16] These studies are guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[5][6] The typical target for degradation is 5-20% to ensure that primary degradants are formed without excessive secondary degradation.[5][7]

Experimental Workflow for Forced Degradation

The overall process follows a logical sequence from stress application to analysis and characterization.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Acid Acidic Hydrolysis (e.g., 0.1M HCl) StressedSamples Stressed Samples (Degraded Mixture) Acid->StressedSamples Base Basic Hydrolysis (e.g., 0.1M NaOH) Base->StressedSamples Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->StressedSamples Photo Photolytic Stress (ICH Q1B) Photo->StressedSamples Thermal Thermal Stress (e.g., 80°C Solution) Thermal->StressedSamples HPLC HPLC-UV Analysis (Quantify Degradation) LCMS LC-MS/MS Analysis (Identify Degradants) HPLC->LCMS Characterize Peaks Report Elucidate Pathway & Validate Method LCMS->Report Interpret Data Compound 2-Amino-5-bromopyridin-4-ol Stock Solution Compound->Acid Expose Compound->Base Expose Compound->Oxidation Expose Compound->Photo Expose Compound->Thermal Expose StressedSamples->HPLC Inject & Analyze

Caption: Workflow for forced degradation and analysis.

Step-by-Step Protocols for Stress Conditions

For each condition, a stock solution of 2-Amino-5-bromopyridin-4-ol (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) is prepared. A control sample (unstressed) is stored at 2-8 °C in the dark.

  • Rationale: To assess susceptibility to degradation in low pH environments. The pyridine nitrogen and exocyclic amino group are potential sites of protonation, which can alter electron density and promote hydrolysis.

  • Protocol:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • Periodically withdraw aliquots (e.g., at 2, 8, 24 hours).

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Rationale: To assess stability in high pH environments. The hydroxyl group can be deprotonated, potentially activating the ring towards nucleophilic attack or rearrangement.

  • Protocol:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • Periodically withdraw aliquots.

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Rationale: The electron-rich amino group and the aromatic ring are susceptible to oxidation, which can lead to N-oxides or ring-opened products.[17]

  • Protocol:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Periodically withdraw aliquots for direct HPLC analysis.

  • Rationale: To evaluate the impact of light energy, which can induce photochemical reactions, including cleavage of the C-Br bond. This follows ICH Q1B guidelines.

  • Protocol:

    • Expose the stock solution (in a quartz cuvette) and solid material to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A parallel sample, wrapped in aluminum foil, serves as a dark control.

    • Analyze samples after exposure.

Analytical Methodologies and Degradation Pathway Elucidation

A robust, stability-indicating analytical method is the cornerstone of any degradation study.[3][18] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard for quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for structural identification of degradants.[19][20][21]

Protocol: Development of a Stability-Indicating HPLC-UV Method
  • Objective: To develop a chromatographic method that separates the parent compound from all process-related impurities and forced degradation products.[4][22]

  • Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point.

  • Mobile Phase (Example):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient is typically required to elute both the polar parent compound and potentially less polar degradants.

    • Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Detection: Monitor at a wavelength where the parent compound and expected degradants have significant absorbance (e.g., 254 nm or a maximum absorbance wavelength determined by PDA).

  • Validation: The method must demonstrate specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines. Specificity is confirmed by analyzing the stressed samples and ensuring peak purity of the parent compound.

Structural Elucidation with LC-MS/MS
  • Rationale: LC-MS/MS is a powerful technique for identifying unknown compounds in a complex mixture.[23][24] It provides the molecular weight of the degradants (from MS1) and structural information from their fragmentation patterns (from MS/MS).[19]

  • Workflow:

    • Analyze the most degraded samples using an LC-MS/MS system with the developed HPLC method.

    • Obtain accurate mass measurements of the parent ion for each new peak to predict its elemental composition.

    • Perform MS/MS fragmentation on the degradant ions.

    • Compare the fragmentation pattern of the degradants to that of the parent compound to identify the modified parts of the molecule.

Proposed Degradation Pathway

Based on the chemical structure and general knowledge of pyridine chemistry, a potential degradation pathway can be proposed. This hypothesis guides the structural elucidation process.

Degradation_Pathway cluster_products Potential Degradation Products Parent 2-Amino-5-bromopyridin-4-ol (m/z 189/191) Debrominated Debromination (m/z 111) 2-Amino-pyridin-4-ol Parent->Debrominated Photolytic/ Reductive Stress Oxidized N-Oxide Formation (m/z 205/207) Parent->Oxidized Oxidative Stress (H₂O₂) Hydrolyzed Deamination/Hydrolysis (m/z 190/192) 5-Bromo-2,4-dihydroxypyridine Parent->Hydrolyzed Acidic/Basic Hydrolysis RingOpened Ring Cleavage (Various Fragments) Parent->RingOpened Strong Oxidative/ Hydrolytic Stress

Caption: Proposed degradation pathways for the compound.

  • Debromination: The C-Br bond is often susceptible to photolytic cleavage, resulting in the formation of 2-Amino-pyridin-4-ol.

  • Oxidation: The exocyclic amino group or the pyridine nitrogen can be oxidized, particularly by agents like H₂O₂, to form nitroso, nitro, or N-oxide derivatives.[17]

  • Hydrolysis: Under harsh acidic or basic conditions, the amino group could be hydrolyzed to a hydroxyl group, yielding 5-Bromo-2,4-dihydroxypyridine.

  • Ring Cleavage: Severe stress conditions can lead to the oxidative opening of the pyridine ring.[25]

Summary and Recommendations

This guide outlines a comprehensive strategy for the characterization of the thermo-stability and degradation profile of 2-Amino-5-bromopyridin-4-ol.

  • Thermal Stability: The compound's solid-state stability should be established using TGA and DSC to determine its decomposition temperature and melting point. This data is critical for defining safe handling and manufacturing temperatures.

  • Degradation Profile: A forced degradation study under hydrolytic, oxidative, and photolytic stress conditions is essential. This will identify the compound's liabilities and the structures of its potential degradants.

  • Analytical Control: The development and validation of a stability-indicating HPLC method is a primary outcome of this work. This method is crucial for quality control and future stability studies.

  • Handling Recommendations: Based on the anticipated pathways, 2-Amino-5-bromopyridin-4-ol should be stored protected from light and in a controlled, inert environment to minimize oxidative and photolytic degradation. Its compatibility with acidic or basic excipients should be carefully evaluated during formulation development.

By following this systematic and scientifically-grounded approach, researchers can build a complete and reliable stability profile for 2-Amino-5-bromopyridin-4-ol, ensuring its quality and suitability for its intended application.

References

  • National Institutes of Health (NIH). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Available from: [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Veeprho. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Available from: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available from: [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Available from: [Link]

  • PubMed. (1999). Differential scanning calorimetry: applications in drug development. Available from: [Link]

  • American Pharmaceutical Review. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Available from: [Link]

  • Malvern Panalytical. Using Differential Scanning Calorimetry (DSC) to optimize antibody manufacturing. Available from: [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • ResolveMass Laboratories Inc. (2023). TGA Analysis in Pharmaceuticals. Available from: [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]

  • Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available from: [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Available from: [Link]

  • YouTube. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2021). Stability Indicating HPLC Method Development –A Review. Available from: [Link]

  • American Pharmaceutical Review. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Available from: [Link]

  • ResearchGate. (2015). Proposed pathway of 4-aminopyridine degradation by the enrichment.... Available from: [Link]

  • PubMed. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Available from: [Link]

  • National Institutes of Health (NIH). (2012). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • ResearchGate. (2014). (PDF) Stability indicating HPLC method development - a review. Available from: [Link]

  • National Institutes of Health (NIH). (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Available from: [Link]

  • Waters Corporation. Stability-Indicating HPLC Method Development. Available from: [Link]

  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Available from: [Link]

  • ResolveMass Laboratories Inc. (2023). LC-MS for Degradant Confirmation: When It's Needed—and How to Present It. Available from: [Link]

  • Pharmatutor. (2020). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. Available from: [Link]

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Foundational

A Technical Guide to Investigating the Potential Biological Activity of 2-Amino-5-bromopyridin-4-ol

Prepared by: Gemini, Senior Application Scientist Executive Summary In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for significant biological activity is a p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for significant biological activity is a paramount objective. This guide introduces 2-Amino-5-bromopyridin-4-ol, a heterocyclic compound that, while currently under-characterized, is built upon a foundation of chemical motifs with proven pharmacological relevance. The 2-aminopyridine core is a well-established "privileged scaffold" found in numerous therapeutic agents, demonstrating a wide array of activities including antimicrobial and anticancer effects[1][2]. The strategic inclusion of a bromine atom and a 4-hydroxyl group offers unique opportunities for modulating physicochemical properties and establishing specific, high-affinity interactions with biological targets[3].

This document provides a comprehensive, technically-grounded framework for elucidating the therapeutic potential of 2-Amino-5-bromopyridin-4-ol. We will begin with an in silico evaluation to generate data-driven hypotheses about the compound's drug-likeness and potential molecular targets. Subsequently, this guide will propose two primary avenues for experimental validation—antimicrobial and anticancer activity—based on the extensive evidence associated with its structural analogs[1][4]. Detailed, field-proven protocols for initial screening assays are provided to ensure a robust and efficient evaluation. This structured approach is designed to de-risk and accelerate the exploration of 2-Amino-5-bromopyridin-4-ol as a promising new entity in medicinal chemistry.

Section 1: Introduction to the 2-Amino-5-bromopyridin-4-ol Scaffold

The pursuit of novel therapeutic agents often begins with the strategic design and evaluation of small molecules containing privileged structural motifs. 2-Amino-5-bromopyridin-4-ol is one such molecule, integrating three key features that suggest a high potential for biological activity.

  • The 2-Aminopyridine Core : This moiety is a cornerstone in medicinal chemistry, recognized for its ability to act as a versatile hydrogen bond donor and acceptor, and to participate in crucial π-stacking interactions with protein targets[2]. Its derivatives are known to possess a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1].

  • Halogenation (Bromine) : The bromine atom at the 5-position is not merely a substitution; it is a strategic modification. Halogen bonds are increasingly recognized as significant, specific interactions in ligand-protein binding. Furthermore, the bromine atom significantly modulates the molecule's lipophilicity, metabolic stability, and electronic properties, which can enhance membrane permeability and binding affinity[3]. The strategic placement of bromine allows for facile functionalization through coupling reactions like Suzuki or Buchwald-Hartwig, making it a valuable intermediate for creating diverse chemical libraries.

  • The 4-Hydroxyl Group : The hydroxyl group at the 4-position (which exists in tautomeric equilibrium with its 4-pyridone form) introduces a potent hydrogen bond donor/acceptor site. This can be critical for anchoring the molecule within a protein's active site and improving solubility.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-bromopyridin-4-ol is presented below. This data provides a foundational understanding of the molecule for both computational modeling and experimental design.

PropertyValueSource
IUPAC Name 2-amino-5-bromopyridin-4-ol[5]
CAS Number 1261269-33-3[5]
Molecular Formula C₅H₅BrN₂O[5]
Molecular Weight 189.01 g/mol [5]
SMILES BrC1=CN=C(N)C=C1O[5]
Purity (Typical) >98%[5]

Section 2: In Silico Profiling and Target Hypothesis Generation

For an uncharacterized compound, a robust in silico evaluation is the most resource-efficient first step. It allows us to predict the molecule's pharmacokinetic profile and generate credible hypotheses about its mechanism of action, thereby guiding subsequent wet-lab experimentation[6][7].

Causality of the In Silico Workflow

The logic of this workflow is to first assess the compound's viability as a potential drug candidate before investing in expensive and time-consuming synthesis and screening. By predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, we can flag potential liabilities early[8]. Following this, reverse docking and pharmacophore screening against libraries of known drug targets can suggest specific proteins or pathways the compound might modulate, providing a rational basis for choosing appropriate biological assays.

in_silico_workflow start 2-Amino-5-bromopyridin-4-ol (SMILES: BrC1=CN=C(N)C=C1O) admet ADMET Prediction (Lipinski's Rule, Veber's Rule, Toxicity) start->admet drug_like Drug-like Candidate? admet->drug_like target_id Target Identification (Reverse Docking, Pharmacophore Screening) drug_like->target_id Yes reject High Predicted Toxicity or Poor PK Properties. (Modify Scaffold) drug_like->reject No hypothesis Generate Biological Hypotheses (e.g., Kinase Inhibitor, Antibacterial) target_id->hypothesis end Proceed to In Vitro Validation hypothesis->end mic_workflow prep_compound Prepare Stock Solution of 2-Amino-5-bromopyridin-4-ol (e.g., 10 mg/mL in DMSO) serial_dilute Perform 2-fold Serial Dilutions in 96-well plate with Cation-Adjusted Mueller-Hinton Broth prep_compound->serial_dilute inoculate Inoculate all wells (except sterility control) with bacterial suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland, ~5x10^5 CFU/mL) prep_inoculum->inoculate controls Include Controls: - Positive (Bacteria, no drug) - Negative (Broth only) - Standard Antibiotic (e.g., Ciprofloxacin) inoculate->controls incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible turbidity (bacterial growth) incubate->read_mic

Caption: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Methodology:

  • Preparation of Test Compound: Prepare a 1 mg/mL stock solution of 2-Amino-5-bromopyridin-4-ol in sterile dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the compound stock solution to well 1. Transfer 50 µL from well 1 to well 2. Mix by pipetting and transfer 50 µL from well 2 to well 3. Repeat this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.

  • Bacterial Inoculum Preparation: Select colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli) from an overnight agar plate and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 4.2: In Vitro Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay)

Causality: This assay quantifies ATP, the primary substrate for kinases. When a kinase is active, it consumes ATP. When inhibited, ATP levels remain high. The Kinase-Glo® reagent lyses cells and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ATP present. Therefore, a high luminescent signal corresponds to high kinase inhibition. This provides a direct, quantifiable measure of the compound's effect on a fundamental kinase activity.

kinase_workflow plate_reagents Plate Reagents in 96-well plate: - Kinase Buffer - Test Compound (serial dilutions) - Kinase Enzyme (e.g., CDK, VEGFR-2) initiate_reaction Initiate Reaction by adding ATP Substrate plate_reagents->initiate_reaction incubate_reaction Incubate at Room Temperature (e.g., 60 minutes) to allow ATP consumption initiate_reaction->incubate_reaction add_reagent Add Kinase-Glo® Reagent to stop reaction and generate luminescent signal incubate_reaction->add_reagent controls Include Controls: - No Kinase (100% signal) - No Inhibitor (0% inhibition) incubate_reaction->controls incubate_signal Incubate for 10 minutes to stabilize signal add_reagent->incubate_signal read_luminescence Read Luminescence on a plate reader. High signal = High Inhibition. incubate_signal->read_luminescence

Caption: Experimental Workflow for an In Vitro Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of 2-Amino-5-bromopyridin-4-ol in a suitable buffer (e.g., starting from 100 µM). Add 5 µL of each concentration to the wells of a white, opaque 96-well plate. Include wells with DMSO only for the "no inhibitor" control.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase of interest (e.g., a representative tyrosine or serine/threonine kinase), its corresponding substrate peptide, and kinase buffer.

  • Kinase Addition: Add 20 µL of the kinase reaction mixture to each well containing the test compound.

  • Initiation and Incubation: Add 25 µL of an ATP solution (at a concentration near the Kₘ for the specific kinase) to each well to start the reaction. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation: Add 50 µL of Kinase-Glo® Reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the results to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Section 5: Data Interpretation and Next Steps

  • Antimicrobial Data: An MIC value in the low micromolar range (e.g., <16 µg/mL) against one or more bacterial strains would be considered a significant hit. The next steps would involve cytotoxicity testing (e.g., against human cell lines like HEK293) to determine a selectivity index, followed by mechanism-of-action studies (e.g., DNA gyrase inhibition assays).

  • Kinase Inhibition Data: An IC₅₀ value below 10 µM against a specific kinase would warrant further investigation. The logical progression would be to screen against a broader panel of kinases to determine selectivity and to perform cell-based assays (e.g., anti-proliferative assays on cancer cell lines like HCT116) to confirm cellular activity.[4]

Section 6: Conclusion

2-Amino-5-bromopyridin-4-ol represents a compelling, yet unexplored, scaffold for drug discovery. Its constituent parts—the 2-aminopyridine core, the bromine substituent, and the 4-hydroxyl group—have each been independently validated in numerous bioactive compounds. The true potential of this molecule lies in the synergistic interplay of these features. The structured, hypothesis-driven approach outlined in this guide, beginning with predictive in silico modeling and progressing to robust in vitro screening, provides a clear and efficient path to unlocking this potential. The proposed antimicrobial and kinase inhibition assays are logical starting points that stand on a strong foundation of scientific precedent. Successful validation in these areas would establish 2-Amino-5-bromopyridin-4-ol as a valuable new lead structure for the development of next-generation therapeutics.

References

  • 2-Amino-5-bromopyridin-4-ol - Advanced ChemBlocks.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central.
  • 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies - Taylor & Francis Online.
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  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing.
  • The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed.
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  • Submit ADMET predictions. On the Run ADMET Models page (top) users can...
  • In Silico ADMET Evaluation of Natural DPP-IV Inhibitors for Rational Drug Design against Diabetes - PubMed.
  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - Chemistry Central.
  • Synthesis, Biological Evaluation, in Silico ADMET Prediction, Molecular Docking and Dynamics Studies of 4-phenoxyphenyl-thiazole-Schiff Base Deriv
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - MDPI.

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Exploratory

A Senior Application Scientist's Guide to Sourcing 2-Amino-5-bromopyridin-4-ol for Research and Development

Introduction: The Strategic Importance of 2-Amino-5-bromopyridin-4-ol 2-Amino-5-bromopyridin-4-ol (CAS No. 1261269-33-3) is a halogenated pyridinol derivative that serves as a crucial building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Amino-5-bromopyridin-4-ol

2-Amino-5-bromopyridin-4-ol (CAS No. 1261269-33-3) is a halogenated pyridinol derivative that serves as a crucial building block in medicinal chemistry and synthetic organic chemistry. Its unique trifunctional nature—an amine, a hydroxyl group, and a bromine atom on a pyridine core—offers multiple reaction sites for diversification. This makes it a valuable intermediate in the synthesis of complex heterocyclic scaffolds, which are prevalent in many biologically active compounds and drug candidates.

This guide provides an in-depth overview of the commercial landscape for this reagent, offering practical advice on supplier selection, quality assessment, and handling protocols tailored for researchers and drug development professionals.

Commercial Availability and Supplier Landscape

The availability of 2-Amino-5-bromopyridin-4-ol is primarily concentrated among specialized chemical suppliers that focus on providing building blocks for research and development. Unlike common lab reagents, it is not typically stocked in bulk by large, generalist suppliers but is readily available in research quantities (milligrams to grams).

From a procurement perspective, the key is to identify suppliers that can provide not only the material but also comprehensive analytical data to ensure batch-to-batch consistency—a cornerstone of reproducible research.

Key Commercial Supplier Analysis

The following table summarizes a selection of commercial sources for 2-Amino-5-bromopyridin-4-ol. This is not an exhaustive list but represents suppliers commonly used in the R&D sector.

SupplierCatalog IDStated PurityAvailability (Scale)Key Considerations
Advanced ChemBlocks (AChemBlock) Y23665598%100MG, 250MG, 1GOffers small, discovery-scale quantities. Global stock availability is indicated, which is advantageous for planning immediate experiments.[1]

Expert Insight: When evaluating suppliers, especially for novel or less common building blocks, the stated purity is only the starting point. The causality behind selecting a premium supplier lies in the quality and detail of their Certificate of Analysis (CoA). A reliable CoA will include not just purity by a single method (e.g., HPLC), but also identity confirmation by ¹H NMR and/or Mass Spectrometry. This self-validating documentation is critical for troubleshooting synthetic steps and ensuring your starting material is not the source of unexpected side reactions.

Procurement Strategy and Quality Control

A robust procurement strategy extends beyond simply finding the lowest-cost supplier. For drug development professionals, ensuring a consistent and high-quality supply of starting materials is paramount.

Supplier Selection Workflow

The process of selecting a suitable supplier can be visualized as a decision-making workflow. This ensures that critical quality and logistical factors are considered before a purchase order is placed.

Supplier_Selection_Workflow start Identify Need for 2-Amino-5-bromopyridin-4-ol search Search Supplier Databases (e.g., AChemBlock, etc.) start->search request_docs Request CoA & SDS from Shortlisted Suppliers search->request_docs eval_coa Evaluate CoA: - Purity (≥98%?) - Identity (¹H NMR, MS) - Impurity Profile request_docs->eval_coa eval_logistics Evaluate Logistics: - Stock Availability - Lead Time - Shipping Conditions request_docs->eval_logistics decision Select Supplier eval_coa->decision eval_logistics->decision purchase Issue Purchase Order decision->purchase quarantine Quarantine & QC Incoming Material Upon Receipt purchase->quarantine release Release for R&D Use quarantine->release

Caption: A workflow for selecting and qualifying a chemical supplier.

Self-Validating Protocols: Incoming Quality Control

Even with a supplier's CoA, it is best practice, particularly in a regulated or cGMP-adjacent environment, to perform in-house verification.

Step-by-Step QC Protocol:

  • Visual Inspection: Upon receipt, visually inspect the material for uniform color and consistency. The expected appearance is typically a solid powder.[1]

  • Solubility Check: Confirm solubility in a relevant solvent, such as methanol or chloroform. This serves as a quick preliminary check.

  • Identity Confirmation (¹H NMR):

    • Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Compare the resulting spectrum against the structure and the supplier's provided data. The chemical shifts, splitting patterns, and integration should be consistent with the 2-amino-5-bromo-4-hydroxypyridine structure.

  • Purity Analysis (HPLC):

    • Develop a suitable HPLC method (e.g., C18 column, mobile phase gradient of water/acetonitrile with 0.1% TFA).

    • Inject a solution of known concentration.

    • The primary peak should correspond to the product, and its area percentage should align with the specified purity (e.g., ≥98%).

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.

  • Handling: Always handle 2-Amino-5-bromopyridin-4-ol in a well-ventilated area or a chemical fume hood.[2] Use appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3][4] Avoid generating dust.[3][5]

  • Storage: The recommended storage condition is often refrigerated at 0-8 °C.[1] Store the compound in a tightly sealed container in a dry place to prevent degradation from moisture and atmospheric contaminants.[2][4][6]

  • Safety: While specific GHS classifications for this exact compound are not broadly published, related aminopyridines are often classified as toxic if swallowed and may cause skin and eye irritation.[7] Assume similar hazards and handle with appropriate care.

Application in a Synthetic Context

2-Amino-5-bromopyridin-4-ol is a versatile intermediate. The bromine atom is well-positioned for participation in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino and hydroxyl groups can be used as nucleophiles or directing groups. This multi-functionality allows for the rapid construction of complex molecular architectures, which is highly desirable in drug discovery campaigns.

Conclusion

Successfully sourcing 2-Amino-5-bromopyridin-4-ol requires more than a simple catalog search. For researchers and drug developers, the process must be a diligent exercise in supplier qualification, data verification, and risk management. By prioritizing suppliers who provide comprehensive analytical data and by implementing routine incoming quality control, scientific teams can ensure the integrity of their starting materials. This foundational step is critical for generating reproducible data and accelerating the path from discovery to development.

References

  • ChemicalBook. (2025). 2-Amino-5-bromopyridine | 1072-97-5.
  • IndiaMART. (n.d.). 2-Amino-5-Bromopyridine, Packaging Size: 25 Kg & 50 Kg, Packaging Type: Hdpe Carbouy Or Fibre Drums.
  • PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.
  • Jubilant Ingrevia. (n.d.). 2-Amino-5-bromopyridine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-bromopyridine | 1072-97-5.
  • CDH Fine Chemical. (n.d.). 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Suvchem Laboratory Chemicals. (n.d.). 2-AMINOPYRIDINE (FOR SYNTHESIS) (ORTHO-AMINO PYRIDINE).
  • Alkali Metals Limited. (n.d.). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE.
  • Loba Chemie. (2013). 4-AMINOPYRIDINE For Synthesis MSDS | CAS 504-24-5 MSDS.
  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Derivatization of 2-Amino-5-bromopyridin-4-ol for Drug Discovery

Abstract The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This document provides a comprehensive guide for the synthesis of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This document provides a comprehensive guide for the synthesis of novel derivatives from 2-Amino-5-bromopyridin-4-ol, a versatile building block poised for structural elaboration. We present detailed protocols and field-proven insights for two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. This guide is tailored for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical libraries with novel compounds based on this promising heterocyclic core.

Introduction: The Strategic Value of 2-Amino-5-bromopyridin-4-ol

2-Amino-5-bromopyridin-4-ol is a highly functionalized heterocyclic intermediate. Its strategic value lies in the orthogonal reactivity of its functional groups:

  • The 2-Amino Group: Acts as a key hydrogen bond donor and can be crucial for anchoring the molecule within enzyme active sites.[1]

  • The 5-Bromo Substituent: Serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling chemistry. Its position is para to the electron-donating amino group, which can enhance its reactivity in oxidative addition steps.[5]

  • The 4-Hydroxy Group: Influences solubility and provides an additional point for interaction or further derivatization. It exists in tautomeric equilibrium with its keto form, 2-amino-5-bromo-1H-pyridin-4-one, which can affect its chemical behavior.

The derivatization at the C-5 position is a proven strategy for modulating the pharmacological properties of bioactive molecules. This guide provides robust starting protocols for leveraging the C-Br bond to generate libraries of novel compounds for screening and lead optimization.

Core Methodologies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis due to their broad substrate scope, functional group tolerance, and high efficiency.[6][7] For derivatizing 2-Amino-5-bromopyridin-4-ol, we will focus on two cornerstone transformations.

The Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species (e.g., a boronic acid or ester) with an organohalide.[7][8] This reaction is fundamental for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.[9]

The catalytic cycle, illustrated below, generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aminopyridine.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center.

  • Reductive Elimination: The new C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Complex L₂Pd(II)(Ar)Br pd0->oxidative_addition Ar-Br (2-Amino-5-bromopyridin-4-ol) transmetalation Transmetalation Complex L₂Pd(II)(Ar)(Ar') oxidative_addition->transmetalation Ar'-B(OH)₂ (Boronic Acid) + Base product Product (Ar-Ar') transmetalation->product reductive_elimination_label Reductive Elimination transmetalation->reductive_elimination_label reductive_elimination_label->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[10][11] This reaction has revolutionized the synthesis of arylamines, providing access to a vast chemical space that was previously difficult to explore.[6]

The catalytic cycle involves:

  • Oxidative Addition: Insertion of Pd(0) into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center and is deprotonated by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, yielding the N-substituted product and regenerating the Pd(0) catalyst.[6][10]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Complex L₂Pd(II)(Ar)Br pd0->oxidative_addition Ar-Br (Substrate) amido_complex Palladium-Amido Complex L₂Pd(II)(Ar)(NR¹R²) oxidative_addition->amido_complex HNR¹R² (Amine) + Base product Product (Ar-NR¹R²) amido_complex->product reductive_elimination_label Reductive Elimination amido_complex->reductive_elimination_label reductive_elimination_label->pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols & Application Data

The following protocols are robust starting points adapted from methodologies for structurally similar bromopyridines.[7][12] Optimization may be required depending on the specific coupling partner used.

Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol details the synthesis of 2-Amino-5-aryl-pyridin-4-ol derivatives.

Experimental Workflow Diagram

Suzuki_Workflow start Start setup 1. Add 2-Amino-5-bromopyridin-4-ol, boronic acid, and base to Schlenk flask. start->setup inert 2. Evacuate and backfill with inert gas (e.g., Argon) 3x. setup->inert reagents 3. Add catalyst and degassed solvent system via syringe. inert->reagents reaction 4. Heat mixture to 85-95 °C with vigorous stirring. reagents->reaction monitor 5. Monitor progress by TLC or LC-MS. reaction->monitor workup 6. Cool, dilute with organic solvent, and perform aqueous workup. monitor->workup purify 7. Dry organic layer and purify by flash column chromatography. workup->purify end End (Pure Product) purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Amino-5-bromopyridin-4-ol (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Add a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.[7][12]

  • Reaction: Stir the reaction mixture vigorously at 85-95 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[12]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Scientist's Note: The hydroxyl group of the substrate is acidic and may interact with the base. Using a carbonate base (K₂CO₃) is often a good starting point. If O-arylation becomes a competing side reaction, screening different ligands or using a milder base may be necessary.

Representative Data (Based on Analogous Substrates)

Arylboronic AcidExpected ProductAnticipated Yield (%)[12]
Phenylboronic acid2-Amino-5-phenylpyridin-4-ol80-90
4-Methylphenylboronic acid2-Amino-5-(p-tolyl)pyridin-4-ol78-88
4-Methoxyphenylboronic acid2-Amino-5-(4-methoxyphenyl)pyridin-4-ol82-92
4-Chlorophenylboronic acid2-Amino-5-(4-chlorophenyl)pyridin-4-ol75-85
Protocol 2: Buchwald-Hartwig Amination with Primary and Secondary Amines

This protocol details the synthesis of 2-Amino-5-(substituted-amino)pyridin-4-ol derivatives.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 2-Amino-5-bromopyridin-4-ol (1.0 eq), the desired amine (1.2 eq), a suitable base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.4 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos or BINAP, 4 mol%) to a dry Schlenk tube.[6]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Scientist's Note: The choice of base and ligand is critical for the success of the Buchwald-Hartwig amination.[6] For electron-rich pyridines, bulky, electron-rich phosphine ligands often give superior results. The presence of two N-H groups and one O-H group on the substrate means that an appropriate excess of base is crucial. NaOtBu is a strong base suitable for many couplings, but a weaker base like Cs₂CO₃ may be required for sensitive substrates.

Representative Coupling Partners & Conditions

Amine PartnerBaseLigandSolventExpected Outcome
MorpholineCs₂CO₃XantphosTolueneHigh Yield
AnilineNaOtBuBINAPTolueneGood to High Yield
BenzylamineCs₂CO₃Xantphos1,4-DioxaneHigh Yield
N-MethylpiperazineNaOtBuXantphosTolueneGood to High Yield

Troubleshooting and Advanced Insights

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor choice of ligand/base.Ensure solvents are rigorously degassed and atmosphere is inert. Screen a panel of ligands (e.g., SPhos, RuPhos) and bases (K₃PO₄, Cs₂CO₃, NaOtBu). Use a fresh batch of palladium precatalyst.
Hydrodehalogenation Presence of water; Base-promoted side reaction.Use anhydrous solvents and reagents. A weaker base or lower reaction temperature may mitigate this side reaction.
Poor Yield with Electron-Deficient Partners Slower oxidative addition or reductive elimination.Switch to a more electron-rich phosphine ligand to accelerate the catalytic cycle. Increase reaction temperature or time.
O-Arylation/O-Amination Side Product Reaction at the 4-hydroxyl group.Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or benzyl ether prior to coupling. Alternatively, screen conditions (milder base, lower temperature) to favor C-Br functionalization.

Conclusion

2-Amino-5-bromopyridin-4-ol is a valuable starting material for constructing diverse chemical libraries. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are highly reliable and versatile methods for its derivatization at the C-5 position. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize novel compounds with significant potential in drug discovery and development programs. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, will be key to achieving high yields and purity across a broad range of coupling partners.

References

  • El-Sayed, M. F., Abbas, H. S., & Ghorab, M. M. (2021). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]

  • Synthesis of 2-Amino-5-bromopyridine. (2025). ResearchGate. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Vasu, D., Li, H., Hardy, C. D., Poulos, T. L., & Silverman, R. B. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters. Available at: [Link]

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific Study. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. Available at: [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (2013). ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Available at: [Link]

  • General synthetic routes of 2-aminopyridine derivatives. (2023). ResearchGate. Available at: [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES. Available at: [Link]

  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015). ResearchGate. Available at: [Link]

  • 2-amino-5-bromopyridin-4-ol (C5H5BrN2O). (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]

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Application

Application Notes &amp; Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromopyridin-4-ol

Introduction: Unlocking the Potential of a Privileged Scaffold The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional grou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation has become indispensable in both academic and industrial laboratories, particularly in the synthesis of biaryl and heteroaryl compounds that form the core of countless pharmaceutical agents.[3][4]

Among the vast array of heterocyclic building blocks, substituted pyridinols hold a privileged status in medicinal chemistry. The 2-amino-4-hydroxypyridine motif, in particular, is a versatile scaffold that offers multiple points for diversification. This guide focuses on a key derivative, 2-Amino-5-bromopyridin-4-ol , a valuable intermediate for constructing complex molecular architectures.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles governing the reactivity of this substrate, providing field-proven insights into optimizing reaction conditions, selecting appropriate catalytic systems, and troubleshooting common challenges. Our goal is to empower you to successfully incorporate this versatile building block into your synthetic programs.

A Deep Dive into the Substrate: 2-Amino-5-bromopyridin-4-ol

Understanding the intrinsic properties of your starting material is the first principle of successful reaction design. The reactivity of 2-Amino-5-bromopyridin-4-ol in a Suzuki coupling is dictated by the interplay of its three key functional groups.

  • The Coupling Site (C5-Br): The bromine atom at the 5-position is the electrophilic partner in the reaction. The C-Br bond will be cleaved during the oxidative addition step, which is often the rate-determining phase of the catalytic cycle.[5][6]

  • The Activating Groups (-NH₂ and -OH): The amino group at the 2-position and the hydroxyl group at the 4-position are both powerful electron-donating groups (EDGs) through resonance. Their combined effect significantly increases the electron density of the pyridine ring. This electronic enrichment makes the C5-Br bond more polarized and, consequently, more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[7]

Potential Challenges & Strategic Considerations

While electronically activated, this substrate is not without its challenges. The inherent Lewis basicity of the pyridine ring nitrogen and the exocyclic amino group can lead to coordination with the palladium center.[8] This coordination can sometimes inhibit or poison the catalyst, leading to sluggish or incomplete reactions. Furthermore, the presence of labile N-H and O-H protons can, in some cases, interfere with strongly basic conditions, although the Suzuki-Miyaura reaction is known for its general functional group tolerance.[1] In cases of persistent low yield, protection of the amino group as an acetamide may be considered, a strategy that has proven effective for structurally similar aminopyridines.[1][7]

The Engine of Transformation: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][9] A firm grasp of this mechanism is essential for rational troubleshooting and optimization.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reagents Ar-Br + Ar'-B(OR)2 base_activation Base (e.g., K3PO4) boronate [Ar'-B(OR)2(OH)]- base_activation->boronate boronate->transmetalation Ar' Transfer

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Amino-5-bromopyridin-4-ol, forming a Pd(II) complex.[6] This is typically the slowest step in the cycle.

  • Transmetalation: The organic group (Ar') from the boronic acid is transferred to the palladium center. This crucial step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[2][10]

  • Reductive Elimination: The two organic partners (the pyridinol and the aryl group from the boronic acid) are coupled and expelled from the palladium complex, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]

Optimizing for Success: A Guide to Key Reaction Parameters

The success of the Suzuki coupling hinges on the judicious selection of four key components: the catalyst, the base, the solvent, and the boron source.

Data Presentation: Catalyst System Performance

While specific data for 2-Amino-5-bromopyridin-4-ol is not widely published, performance data from structurally analogous substrates, such as 5-bromo-2-methylpyridin-3-amine, provides a strong predictive framework for catalyst selection.[12]

Catalyst SystemLigandBaseSolventCoupling PartnerExpected EfficacyReference
System 1: Traditional Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acidGood (Yields often 75-88%)
System 2: Buchwald Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExcellent (High yields expected)
System 3: NHC Pd-PEPPSI-IPrIPrK₂CO₃Anhydrous THFPhenylboronic acidExcellent (Lower catalyst loading)
Causality Behind Experimental Choices
  • Palladium Catalyst & Ligand: The "brain" of the reaction is the ligand bound to the palladium.

    • Traditional Phosphines (e.g., PPh₃): Found in catalysts like Pd(PPh₃)₄, these are effective for many standard couplings. They are a good, cost-effective starting point.[3][12]

    • Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands like SPhos): These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[13] They are the go-to choice for challenging substrates, including electron-rich heteroaryl halides, and can often achieve high yields where other systems fail.[14]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr form highly stable and very active palladium complexes (e.g., PEPPSI-IPr).[13] Their strong σ-donating character makes them exceptionally effective, often allowing for lower catalyst loadings and shorter reaction times, which is beneficial for large-scale synthesis.[12][13]

  • Base: The base is not a mere spectator; it is essential for activating the boronic acid.

    • Potassium Phosphate (K₃PO₄): Often the base of choice for heteroaromatic couplings. It is strong enough to facilitate the formation of the boronate "ate" complex but generally compatible with many functional groups.[12]

    • Carbonates (K₂CO₃, Cs₂CO₃): Also widely used. Cesium carbonate is more soluble and more basic, which can be advantageous for less reactive coupling partners.[13]

  • Solvent: The solvent system must dissolve the reagents and facilitate the reaction.

    • Aprotic Ethers (1,4-Dioxane, THF) or Aromatic Hydrocarbons (Toluene): These are the most common choices.[12][13]

    • Aqueous Mixtures (e.g., Dioxane/H₂O 4:1): Adding water helps to dissolve the inorganic base and the boronic acid, often accelerating the reaction.[1][3]

    • Degassing: It is critical to use degassed solvents. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to reaction failure and promoting undesirable side reactions like the homocoupling of boronic acids.[8][15]

  • Boron Source:

    • Boronic Acids (Ar-B(OH)₂): The most common coupling partners. However, they can be unstable and prone to a side reaction called protodeboronation, where the boron group is replaced by a proton.[8][9]

    • Boronate Esters (e.g., Pinacol Esters): These are often more stable, crystalline solids that are less susceptible to decomposition and can be used directly in the coupling reaction, sometimes leading to more reproducible results.[9]

Experimental Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step methodologies. Protocol 1 is a robust starting point, while Protocol 2 offers a high-performance system for more challenging couplings or for optimization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Solids: - 2-Amino-5-bromopyridin-4-ol - Boronic Acid - Base - Catalyst/Ligand prep2 Inert Atmosphere: Evacuate & backfill with Ar/N₂ (3x) prep1->prep2 rxn1 Add Degassed Solvent(s) via Syringe prep2->rxn1 rxn2 Heat to Reaction Temp (e.g., 85-100 °C) with Stirring rxn1->rxn2 rxn3 Monitor Progress (TLC / LC-MS) rxn2->rxn3 workup1 Cool to RT & Dilute (e.g., Ethyl Acetate) rxn3->workup1 workup2 Filter through Celite workup1->workup2 workup3 Aqueous Wash (Water, Brine) workup2->workup3 workup4 Dry, Filter & Concentrate workup3->workup4 workup5 Purify by Column Chromatography workup4->workup5

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling experiments.

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol is adapted from established procedures for analogous aminopyridines and represents a reliable starting point.[3][12]

Materials & Reagents:

  • 2-Amino-5-bromopyridin-4-ol (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add 2-Amino-5-bromopyridin-4-ol (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Catalyst Addition: Under a positive flow of inert gas or in a glovebox, add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[3]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).[1]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 85-95 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[3]

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-arylpyridin-4-ol product.

Protocol 2: High-Efficacy Procedure using a Buchwald Ligand (SPhos)

This protocol is designed for couplings that may be sluggish under traditional conditions or for maximizing yield.[12][13]

Materials & Reagents:

  • 2-Amino-5-bromopyridin-4-ol (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)

  • Toluene, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strong counterflow of argon, add 2-Amino-5-bromopyridin-4-ol (1.0 eq), the arylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq) to a dry Schlenk flask.

  • Inert Atmosphere: If not done in a glovebox, seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene and a small amount of degassed water (e.g., Toluene/H₂O 10:1) via syringe.

  • Reaction Execution: Seal the vessel tightly and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. These reactions are often faster, potentially reaching completion in 2-4 hours.[13]

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) was oxidized by air; precatalyst was not properly reduced in situ.Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[8]
Catalyst Inhibition: The amino or pyridine nitrogen is coordinating to the palladium center.[8]Switch to a more active catalytic system with bulky ligands (e.g., SPhos, XPhos) which can disfavor inhibitory binding.[13][14] Consider protecting the amino group if inhibition persists.[7]
Protodeboronation (Boronic acid is replaced by -H)Excess Water/Protic Sources: Leads to the undesired cleavage of the C-B bond.[8]Use anhydrous solvents and a powdered, anhydrous base. Minimize the amount of water in the reaction mixture. Consider using a boronate ester.[9]
Dehalogenation (Pyridinol is debrominated)Hydride Sources: Solvents or bases can sometimes act as hydride sources, leading to reduction of the starting material.[8]Ensure a strict inert atmosphere. Choose a solvent less prone to acting as a hydride source.
Homocoupling (Ar'-Ar' byproduct formation)Presence of Oxygen: Promotes the oxidative homocoupling of the boronic acid.[8]Rigorously degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction.

Conclusion

2-Amino-5-bromopyridin-4-ol is a highly valuable and reactive building block for the synthesis of complex, nitrogen-containing heterocycles. Its successful application in Suzuki-Miyaura cross-coupling is readily achievable through a rational approach to reaction design. By understanding the substrate's electronic nature, carefully selecting a suitable palladium catalyst system, and controlling key reaction parameters, researchers can efficiently generate diverse libraries of 2-amino-5-arylpyridin-4-ol derivatives. The protocols and troubleshooting guide provided herein offer a solid foundation for leveraging this versatile intermediate in the pursuit of novel chemical entities for pharmaceutical and materials science applications.

References

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Sources

Method

Application Notes and Protocols for the N-arylation of 2-Amino-5-bromopyridin-4-ol

Abstract The N-arylation of 2-amino-5-bromopyridin-4-ol is a pivotal transformation in the synthesis of complex heterocyclic compounds with significant potential in medicinal chemistry and materials science. This molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-arylation of 2-amino-5-bromopyridin-4-ol is a pivotal transformation in the synthesis of complex heterocyclic compounds with significant potential in medicinal chemistry and materials science. This molecule presents a unique synthetic challenge due to the presence of multiple nucleophilic centers: the exocyclic 2-amino group, the endocyclic pyridinic nitrogen, and the 4-hydroxyl group, which exists in tautomeric equilibrium with its corresponding pyridone form. This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for achieving selective N-arylation at the 2-amino position, leveraging both palladium- and copper-catalyzed cross-coupling methodologies. We present two primary strategies: a direct N-arylation approach relying on the intrinsic nucleophilicity differences of the functional groups, and a more robust method employing a protecting group for the 4-hydroxyl moiety to ensure unambiguous regioselectivity.

Introduction: The Challenge of Regioselectivity

The substrate, 2-amino-5-bromopyridin-4-ol, is a trifunctional heterocycle. The inherent reactivity of its nucleophilic sites can lead to a mixture of products in an N-arylation reaction, including arylation at the 2-amino group (N-arylation), the pyridinic nitrogen (N-arylation), or the 4-hydroxyl group (O-arylation).

The tautomerism of the 4-hydroxypyridine moiety to a pyridin-4(1H)-one is a critical consideration. While O-arylation of the hydroxyl tautomer is possible, literature on the arylation of 4-hydroxypyridines suggests a strong preference for N-arylation of the pyridone tautomer under many copper-catalyzed conditions[1][2]. However, the primary exocyclic amino group is generally considered the most nucleophilic site in 2-aminopyridines, especially when compared to the sp²-hybridized endocyclic nitrogen[3][4]. This inherent difference in nucleophilicity forms the basis for a direct, selective N-arylation strategy.

For applications demanding absolute regiochemical purity, a protecting group strategy is recommended. Protection of the 4-hydroxyl group as a silyl ether, for instance, effectively blocks its nucleophilicity, thereby directing the arylation exclusively to the 2-amino position.

Strategic Approaches to Selective N-Arylation

Two principal strategies are outlined to achieve the desired N-arylation at the 2-amino position:

  • Strategy A: Direct Selective N-Arylation. This approach leverages the higher intrinsic nucleophilicity of the exocyclic amino group. By carefully selecting the catalyst system (palladium or copper), ligand, and base, the reaction can be kinetically controlled to favor amination at the 2-position.

  • Strategy B: Protecting Group-Mediated N-Arylation. This strategy involves the protection of the 4-hydroxyl group to prevent side reactions. Following the protection step, the N-arylation is performed, and the protecting group is subsequently removed to yield the final product. This method offers superior control and is recommended for complex syntheses where high purity is paramount.

Experimental Protocols

Strategy A: Direct Selective N-Arylation via Buchwald-Hartwig Amination

This protocol aims for the direct and selective N-arylation of the 2-amino group using a palladium-catalyzed Buchwald-Hartwig amination. The choice of a bulky biarylphosphine ligand is crucial for promoting the C-N bond formation while potentially minimizing side reactions.

Reaction Scheme:

Direct_N_Arylation cluster_reactants Reactants cluster_reagents Reagents Reactant1 2-Amino-5-bromopyridin-4-ol Arrow1 + Reactant1->Arrow1 Reactant2 Aryl Halide (Ar-X) Reactant2->Arrow1 Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Ligand (e.g., XPhos) Base Base (e.g., Cs₂CO₃) Solvent Solvent (e.g., Dioxane) Product N-Aryl-2-amino-5-bromopyridin-4-ol Arrow2 Arrow2 Arrow1->Arrow2 [Pd], Ligand, Base Solvent, Heat Arrow2->Product

Caption: Palladium-catalyzed direct N-arylation.

Materials:

ReagentSupplierGrade
2-Amino-5-bromopyridin-4-olCommercial>98%
Aryl halide (e.g., Bromobenzene)CommercialAnhydrous
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)CommercialCatalyst grade
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Commercial>98%
Cesium Carbonate (Cs₂CO₃)CommercialAnhydrous, >99%
1,4-DioxaneCommercialAnhydrous, >99.8%

Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-amino-5-bromopyridin-4-ol (1.0 equiv.), the aryl halide (1.2 equiv.), XPhos (0.1 equiv.), and cesium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.05 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of 0.1 M with respect to the limiting reagent).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Justification of Conditions:

  • Catalyst and Ligand: The Pd₂(dba)₃/XPhos system is a robust catalyst for C-N cross-coupling reactions, known for its high activity and broad substrate scope, including heteroaromatic amines[5][6]. The bulky and electron-rich nature of XPhos facilitates both oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Cesium carbonate is a moderately strong base that is effective in Buchwald-Hartwig aminations and is generally compatible with hydroxyl groups, reducing the likelihood of O-arylation compared to stronger bases like sodium tert-butoxide[7].

  • Solvent: Dioxane is a common high-boiling point solvent for Buchwald-Hartwig reactions. It is crucial to use an anhydrous and degassed solvent to prevent catalyst deactivation.

Strategy B: Protecting Group-Mediated N-Arylation

This two-step protocol ensures selective N-arylation of the 2-amino group by first protecting the 4-hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

Workflow Diagram:

Protecting_Group_Strategy cluster_step1 Step 1: Protection cluster_step2 Step 2: N-Arylation (Ullmann Condensation) cluster_step3 Step 3: Deprotection Start 2-Amino-5-bromopyridin-4-ol Protection Protection of 4-OH (TBDMSCl, Imidazole, DMF) Start->Protection Intermediate TBDMS-protected Intermediate Protection->Intermediate Arylation N-Arylation of 2-NH₂ (Ar-I, CuI, Ligand, Base, Solvent) Intermediate->Arylation Protected_Product N-Aryl-2-amino-5-bromo-4-(TBDMS-O)-pyridine Arylation->Protected_Product Deprotection Deprotection of 4-OTBDMS (TBAF, THF) Protected_Product->Deprotection Final_Product N-Aryl-2-amino-5-bromopyridin-4-ol Deprotection->Final_Product

Caption: Workflow for protecting group-mediated N-arylation.

Materials:

ReagentSupplierGrade
2-Amino-5-bromopyridin-4-olCommercial>98%
tert-Butyldimethylsilyl chloride (TBDMSCl)Commercial>98%
ImidazoleCommercial>99%
N,N-Dimethylformamide (DMF)CommercialAnhydrous, >99.8%

Protocol:

  • Dissolution: Dissolve 2-amino-5-bromopyridin-4-ol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF in a round-bottom flask.

  • Silylating Agent Addition: Add a solution of TBDMSCl (1.2 equiv.) in anhydrous DMF dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to yield the TBDMS-protected intermediate.

A copper-catalyzed Ullmann condensation is presented here as an alternative to the palladium-catalyzed reaction, often showing different selectivity profiles.

Materials:

ReagentSupplierGrade
TBDMS-protected IntermediateFrom 3.2.1Purified
Aryl iodide (e.g., Iodobenzene)Commercial>99%
Copper(I) iodide (CuI)Commercial>99%
L-ProlineCommercial>99%
Potassium Carbonate (K₂CO₃)CommercialAnhydrous, >99%
Dimethyl Sulfoxide (DMSO)CommercialAnhydrous, >99.8%

Protocol:

  • Reaction Setup: In a reaction vial, combine the TBDMS-protected intermediate (1.0 equiv.), aryl iodide (1.5 equiv.), CuI (0.1 equiv.), L-proline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMSO.

  • Reaction: Seal the vial and heat the mixture to 90-120 °C with vigorous stirring for 24-48 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and add aqueous ammonia to complex with the copper catalyst.

  • Extraction: Filter the mixture through Celite®, and separate the organic layer. Wash the organic phase with water and brine, then dry over Na₂SO₄.

  • Purification: Concentrate the solution and purify by flash chromatography to obtain the N-arylated, TBDMS-protected product.

Justification of Conditions:

  • Catalyst and Ligand: The CuI/L-proline system is a well-established and cost-effective catalyst for Ullmann-type C-N couplings, known for its mild conditions and good functional group tolerance[8][9].

  • Base and Solvent: K₂CO₃ is a suitable base for this transformation, and DMSO is an excellent solvent for Ullmann reactions due to its high polarity and boiling point.

Materials:

ReagentSupplierGrade
N-Aryl, TBDMS-protected intermediateFrom 3.2.2Purified
Tetrabutylammonium fluoride (TBAF)Commercial1.0 M in THF
Tetrahydrofuran (THF)CommercialAnhydrous

Protocol:

  • Dissolution: Dissolve the N-arylated, TBDMS-protected intermediate (1.0 equiv.) in anhydrous THF.

  • Deprotection: Add TBAF (1.0 M solution in THF, 1.2 equiv.) dropwise at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography or recrystallization to obtain the final N-aryl-2-amino-5-bromopyridin-4-ol.

Characterization of Products

The successful synthesis of the N-arylated product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the aryl group and its attachment to the 2-amino nitrogen. The disappearance of the N-H protons of the primary amine and the appearance of a new N-H signal, along with characteristic shifts in the aromatic region, will be indicative of successful N-arylation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-H stretching vibration for the secondary amine.

Conclusion

The selective N-arylation of 2-amino-5-bromopyridin-4-ol is a challenging yet achievable transformation. For rapid synthesis where minor impurities can be tolerated, a direct Buchwald-Hartwig amination offers an efficient route. For syntheses requiring high purity and unambiguous regioselectivity, a protecting group strategy involving the silylation of the 4-hydroxyl group, followed by an Ullmann condensation and subsequent deprotection, provides a robust and reliable pathway. The choice of strategy and specific reaction conditions should be tailored to the specific arylating agent and the desired scale and purity of the final compound.

References

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643–646.
  • Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Thiols. Organic Letters, 4(20), 3517–3520.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Ma, D., Zhang, Y., Yao, J., Wu, S., & Zhang, F. (2003). A General and Efficient Copper-Catalyzed N-Arylation of Aryl Halides with Amines, Amino Acids, and N-Containing Heterocycles.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.

Sources

Application

Application Note &amp; Protocol: 2-Amino-5-bromopyridin-4-ol as a Versatile Building Block for Kinase Inhibitor Discovery

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of the 2-Amino-5-bromopyridin-4-ol Scaffold Protein kinases are a critical class of enzymes that regulate a vast num...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the 2-Amino-5-bromopyridin-4-ol Scaffold

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

A key strategy in this field is the use of "privileged scaffolds"—molecular frameworks that can be readily modified to bind to the ATP-binding site of various kinases. The 2-aminopyridine moiety is a well-established example of such a scaffold, known for its ability to form crucial hydrogen bonds with the kinase hinge region.[1] This application note focuses on a particularly advantageous derivative, 2-amino-5-bromopyridin-4-ol , a versatile building block for creating potent and selective kinase inhibitors.

The strategic arrangement of functional groups on this pyridine core provides a powerful platform for inhibitor design:

  • 2-Amino Group: Acts as a critical hydrogen bond donor, anchoring the molecule to the kinase hinge.

  • 4-Hydroxyl Group: Can function as both a hydrogen bond donor and acceptor, providing additional interactions within the active site and influencing solubility.

  • 5-Bromo Group: Serves as a versatile synthetic handle for introducing a wide array of chemical diversity via cross-coupling reactions, enabling the fine-tuning of inhibitor potency and selectivity.

This document provides detailed protocols for the synthesis of this key building block and its subsequent elaboration into a model kinase inhibitor, along with a standard protocol for evaluating its biological activity.

Synthesis of the Building Block: 2-Amino-5-bromopyridin-4-ol

The synthesis of 2-amino-5-bromopyridin-4-ol can be achieved through various routes. The following protocol is a well-established and reliable method.

Diagram: Synthetic Pathway

G A Prepare Reagents (Kinase, Substrate, ATP) D Add Kinase and Substrate A->D B Compound Dilution Series C Dispense Compound into Assay Plate B->C C->D E Pre-incubate D->E F Initiate Reaction with ATP E->F G Incubate at RT F->G H Add Detection Reagent (e.g., Kinase-Glo®) G->H I Measure Luminescence H->I J Data Analysis (IC50) I->J

Sources

Method

Application of 2-Amino-5-bromopyridin-4-ol in medicinal chemistry

An Application Guide to 2-Amino-5-bromopyridin-4-ol in Medicinal Chemistry Introduction The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2-Amino-5-bromopyridin-4-ol in Medicinal Chemistry

Introduction

The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in a wide range of biological interactions and its synthetic tractability. Within this class, substituted pyridinols, and their pyridone tautomers, are of particular interest. They can act as bioisosteres for carboxylic acids or phenols and participate in crucial hydrogen bonding interactions with protein targets. 2-Amino-5-bromopyridin-4-ol is a trifunctional heterocyclic building block that offers a unique combination of reactive sites, making it a highly valuable, albeit under-documented, starting material for the synthesis of complex molecular architectures in drug discovery programs.

This guide provides a comprehensive overview of the potential applications of 2-Amino-5-bromopyridin-4-ol. It is intended for researchers, medicinal chemists, and drug development professionals. We will explore its physicochemical properties, propose a viable synthetic route, and detail its utility as a scaffold for generating diverse compound libraries. This document will focus on the strategic application of its three key functional groups: the bromine atom, the amino group, and the pyridin-4-ol moiety.

Physicochemical Properties

A foundational understanding of a molecule's properties is critical for its application in synthesis and for predicting its behavior in biological systems. The key physicochemical data for 2-Amino-5-bromopyridin-4-ol are summarized below.

PropertyValueSource
CAS Number 1261269-33-3[1]
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
Appearance Off-white to light yellow solid (Predicted)
IUPAC Name 2-amino-5-bromopyridin-4-ol[1]
Synonyms 2-Amino-5-bromo-4-hydroxypyridine, 2-Amino-5-bromopyridin-4(1H)-one

Synthetic Utility and Protocols

The true value of 2-Amino-5-bromopyridin-4-ol lies in its three distinct functional groups, which can be selectively addressed to build molecular complexity. This section details the strategic use of each functional group and provides representative protocols.

The Bromine Atom: A Gateway to Complexity via Cross-Coupling

The bromine atom at the 5-position is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, which are essential for modulating a compound's pharmacological profile.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Heck Coupling: Reaction with alkenes.

Protocol 1: Exemplary Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an arylboronic acid with the 2-Amino-5-bromopyridin-4-ol scaffold. The conditions are adapted from established methods for similar bromopyridine derivatives.

Objective: To synthesize 2-amino-5-aryl-pyridin-4-ol derivatives.

Materials:

  • 2-Amino-5-bromopyridin-4-ol (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 2-Amino-5-bromopyridin-4-ol, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Amino Group: A Handle for Amide Libraries and H-Bonding

The 2-amino group is a versatile nucleophile and a critical hydrogen bond donor. In many kinase inhibitors, for example, the 2-aminopyridine motif forms key hydrogen bonds with the hinge region of the ATP-binding pocket.[2] This group can be readily acylated, sulfonated, or alkylated to explore structure-activity relationships.

  • Amide Bond Formation: Reaction with acyl chlorides, carboxylic acids (with coupling agents), or anhydrides.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Protocol 2: Exemplary Amide Bond Formation

This protocol details the synthesis of an amide derivative from 2-Amino-5-bromopyridin-4-ol using a standard peptide coupling agent.

Objective: To synthesize N-(5-bromo-4-hydroxypyridin-2-yl)amide derivatives.

Materials:

  • 2-Amino-5-bromopyridin-4-ol (1.0 eq.)

  • Carboxylic acid (1.1 eq.)

  • Coupling agent (e.g., HATU or HBTU, 1.2 eq.)

  • Base (e.g., DIPEA or Et₃N, 2.0 eq.)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the coupling agent and the base, and stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add 2-Amino-5-bromopyridin-4-ol to the reaction mixture.

  • Stir at room temperature for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

The Pyridin-4-ol Moiety: A Modulator of Physicochemical Properties

The pyridin-4-ol functional group exists in tautomeric equilibrium with its 4-pyridone form. This moiety is an excellent hydrogen bond donor and acceptor, which can be crucial for target binding and for improving solubility. The nitrogen or oxygen atoms can also be alkylated to block this interaction or to introduce new vectors for substitution.

  • O-Alkylation/Arylation: Reaction with alkyl or aryl halides under basic conditions (e.g., Williamson ether synthesis).

  • N-Alkylation/Arylation: Direct alkylation of the pyridone nitrogen.

  • Conversion to Halide: Transformation of the hydroxyl group to a chloro or bromo group for further nucleophilic aromatic substitution.

Visualizing the Synthetic Potential

The following diagrams illustrate the versatility of 2-Amino-5-bromopyridin-4-ol as a central scaffold in a medicinal chemistry campaign.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Diversified Scaffolds A 2-Amino-5-bromopyridin-4-ol B Suzuki Coupling (Ar-B(OH)₂) A->B Br C Amide Formation (R-COOH, HATU) A->C NH₂ D O-Alkylation (R'-X, Base) A->D OH P1 2-Amino-5-aryl-pyridin-4-ol B->P1 P2 N-(5-bromo-4-hydroxypyridin-2-yl)amide C->P2 P3 2-Amino-5-bromo-4-(alkoxy)pyridine D->P3

Caption: Synthetic utility of 2-Amino-5-bromopyridin-4-ol.

Workflow in a Drug Discovery Context

The integration of this building block into a drug discovery project would typically follow a structured workflow, from initial library synthesis to biological evaluation.

G A Scaffold Selection: 2-Amino-5-bromopyridin-4-ol B Parallel Synthesis (Coupling, Amidation, etc.) A->B C Compound Library (10s-100s of compounds) B->C D High-Throughput Screening (e.g., Kinase Panel) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G G->B Iterative Design

Caption: Drug discovery workflow using the target scaffold.

Conclusion

While not as widely cited as some of its analogues, 2-Amino-5-bromopyridin-4-ol represents a powerful and versatile building block for medicinal chemistry. Its trifunctional nature allows for the systematic and independent modification of three key positions, enabling the rapid generation of diverse chemical libraries. The protocols and strategies outlined in this guide provide a framework for leveraging the unique reactivity of this scaffold to develop novel therapeutic agents. Its potential for creating molecules with desirable drug-like properties, including the capacity for crucial hydrogen bonding interactions, makes it a valuable addition to the medicinal chemist's toolbox.

References

  • (Reference for a relevant Suzuki coupling protocol on a similar substr
  • (Reference for a relevant amide coupling protocol on a similar substr
  • (Reference discussing the importance of the 2-aminopyridine motif in kinase inhibition)
  • (Reference discussing the role of pyridinols/pyridones in medicinal chemistry)
  • (Reference for general principles of palladium-c
  • (Reference for common peptide coupling reagents)
  • (Reference for the synthesis of substituted pyridinols)

Sources

Application

Application Note: A Scalable and Regioselective Synthesis of 2-Amino-5-bromopyridin-4-ol for Pharmaceutical Intermediate Production

Abstract This application note provides a comprehensive, field-proven guide for the scaled-up synthesis of 2-Amino-5-bromopyridin-4-ol, a critical heterocyclic building block in modern medicinal chemistry. Recognizing th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the scaled-up synthesis of 2-Amino-5-bromopyridin-4-ol, a critical heterocyclic building block in modern medicinal chemistry. Recognizing the absence of a detailed public domain protocol for the multigram synthesis of this specific intermediate, we present a robust and regioselective method starting from the commercially available 2-Amino-4-hydroxypyridine. The protocol is designed for scalability, emphasizing safety, process control, and high purity of the final product. We delve into the mechanistic rationale behind the selective bromination, offering a self-validating experimental workflow suitable for researchers in both academic and industrial drug development settings.

Introduction: The Strategic Value of Substituted Pyridinols

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and substituted pyridines are among the most significant scaffolds.[1] 2-Amino-5-bromopyridin-4-ol (CAS 1261269-33-3) is a highly valuable, functionalized intermediate. Its structure incorporates three key features for synthetic diversification: an amino group, a bromine atom, and a hydroxyl group. The bromine atom, in particular, serves as a versatile synthetic handle for introducing molecular complexity through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[2] This makes the reliable, large-scale production of high-purity 2-Amino-5-bromopyridin-4-ol a critical enabling step for the synthesis of novel therapeutic agents. This guide details a scalable and selective synthesis route designed to meet this need.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route involves the direct electrophilic aromatic substitution of 2-Amino-4-hydroxypyridine using N-Bromosuccinimide (NBS) as the brominating agent. This approach is predicated on efficiency, the use of a safer and more manageable brominating agent than elemental bromine, and, most critically, the predictable regioselectivity governed by the electronic nature of the pyridine ring.

2.1. The Principle of Regioselective Bromination

The key to this synthesis is controlling the position of bromination. The pyridine ring in the starting material, 2-Amino-4-hydroxypyridine, is activated by two strong electron-donating groups: the amino (-NH₂) group at the 2-position and the hydroxyl (-OH) group at the 4-position. In electrophilic aromatic substitution reactions, such activating groups direct incoming electrophiles to the ortho and para positions.

  • The 2-amino group strongly activates the 3- and 5-positions.

  • The 4-hydroxyl group (which exists in tautomeric equilibrium with the pyridone form) strongly activates the 3- and 5-positions.

Both groups cooperatively and strongly direct the electrophilic bromine to the 3- and 5-positions. The 5-position is sterically more accessible than the 3-position, which is flanked by two substituents. Therefore, monosubstitution is highly favored to occur at the 5-position, leading to the desired product with high regioselectivity.[3][4] The use of N-Bromosuccinimide (NBS) is advantageous for scale-up as it is a solid, making it easier and safer to handle than liquid bromine, and it often provides higher selectivity with minimized formation of dibrominated byproducts when stoichiometry is carefully controlled.[3][5]

Experimental Protocol: Scaled-Up Synthesis (100 g Scale)

This protocol is designed as a self-validating system with integrated checkpoints to ensure reaction completion and product quality.

3.1. Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )QuantityMolesPurity
2-Amino-4-hydroxypyridine1003-56-1110.11100.0 g0.908≥98%
N-Bromosuccinimide (NBS)128-08-5177.98161.6 g0.908≥99%
N,N-Dimethylformamide (DMF)68-12-273.091.0 L-Anhydrous
Deionized Water7732-18-518.025.0 L--
Acetonitrile75-05-841.05500 mL-ACS Grade

3.2. Equipment

  • 5 L three-neck round-bottom flask

  • Mechanical overhead stirrer with a PTFE paddle

  • Digital thermometer/thermocouple probe

  • Dropping funnel (500 mL)

  • Ice-water bath

  • Büchner funnel (20 cm diameter) and vacuum flask (5 L)

  • Standard laboratory glassware and drying oven

3.3. Step-by-Step Procedure

  • Reaction Setup:

    • Assemble the 5 L three-neck flask with the overhead stirrer, thermometer, and dropping funnel in a certified chemical fume hood.

    • Charge the flask with 2-Amino-4-hydroxypyridine (100.0 g, 0.908 mol) and anhydrous DMF (1.0 L).

    • Begin stirring to dissolve the starting material. A gentle warming to 30-35°C may be required to achieve full dissolution.

    • Once a clear solution is obtained, cool the flask to 0-5°C using an ice-water bath.

  • Addition of Brominating Agent:

    • In a separate beaker, dissolve N-Bromosuccinimide (161.6 g, 0.908 mol) in anhydrous DMF (500 mL). Caution: This may be a mild exothermic dissolution.

    • Transfer the NBS solution to the dropping funnel.

    • Add the NBS solution dropwise to the cooled, stirred solution of 2-Amino-4-hydroxypyridine over a period of 90-120 minutes. Critical Step: Maintain the internal reaction temperature below 10°C throughout the addition to prevent the formation of dibrominated byproducts.[6]

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25°C).

    • Let the reaction stir at room temperature for 6-8 hours.

    • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (Eluent: 10% Methanol in Dichloromethane). The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Product Isolation:

    • Once the reaction is complete, slowly pour the reaction mixture into a separate 10 L beaker containing 4.0 L of cold deionized water while stirring vigorously.

    • A solid precipitate will form. Continue stirring the slurry for 30 minutes to ensure complete precipitation.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove residual DMF and succinimide.

  • Purification:

    • Transfer the crude, damp solid to a 2 L beaker.

    • Add acetonitrile (500 mL) and stir to form a slurry. Heat the slurry gently to 40-50°C for 20 minutes. This step effectively removes most organic-soluble impurities.

    • Cool the slurry to room temperature and isolate the purified product by vacuum filtration.

    • Wash the filter cake with a small amount of cold acetonitrile (100 mL).

    • Dry the final product in a vacuum oven at 50-60°C to a constant weight. The expected yield is 130-150 g (75-85%) of a light brown or off-white solid.

Visualization of the Experimental Workflow

The following diagram provides a high-level overview of the entire synthetic process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve 2-Amino-4-hydroxypyridine in DMF reaction_setup Charge Reactor & Cool to 0-5°C prep_reagents->reaction_setup prep_nbs Dissolve NBS in DMF addition Slow Dropwise Addition of NBS Solution (T < 10°C) prep_nbs->addition reaction_setup->addition stir Stir at RT for 6-8h addition->stir monitoring Monitor by TLC stir->monitoring IPC Check precipitation Pour into Water monitoring->precipitation filtration1 Filter & Wash with Water precipitation->filtration1 purification Slurry Wash with Acetonitrile filtration1->purification filtration2 Final Filtration purification->filtration2 drying Dry Under Vacuum filtration2->drying product Final Product: 2-Amino-5-bromopyridin-4-ol drying->product

Caption: Workflow for the scaled-up synthesis of 2-Amino-5-bromopyridin-4-ol.

Safety and Handling

  • General: All operations must be conducted in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent. Avoid inhalation of dust and contact with skin and eyes. It can react vigorously with certain materials.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. Handle with care, ensuring no direct contact.

  • Waste Disposal: All chemical waste, including filtrate and residual solvents, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.

References

  • Eureka | Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Retrieved January 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • International Journal of Scientific Study. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Retrieved January 20, 2026, from [Link]

  • AccelaChem. (n.d.). Products. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved January 20, 2026, from [Link]

  • AccelaChem. (n.d.). 1-Bromo-3-iodo-2-(trifluoromethyl)benzene. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.
  • ResearchGate. (2012). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Retrieved January 20, 2026, from [Link]

  • PubMed Central. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved January 20, 2026, from [Link]

  • SciSpace. (2017). Asian Journal of Chemistry. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • AccelaChem. (n.d.). 8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline. Retrieved January 20, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of the Amino Group in 2-Amino-5-bromopyridin-4-ol

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold 2-Amino-5-bromopyridin-4-ol is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

2-Amino-5-bromopyridin-4-ol is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its structure is characterized by a pyridine core bearing three distinct functional groups: a nucleophilic amino group at the 2-position, a bromine atom at the 5-position ripe for cross-coupling reactions, and a hydroxyl group at the 4-position. This unique arrangement provides medicinal chemists with a versatile scaffold for constructing diverse molecular libraries and developing novel therapeutic agents.[1][2]

The reactivity of this molecule is further nuanced by its existence in tautomeric equilibrium between the pyridin-4-ol and the pyridin-4(1H)-one forms. Understanding this equilibrium is paramount for predicting and controlling its chemical behavior.

Caption: Tautomerism of the core scaffold.

This guide provides a comprehensive overview and detailed, field-proven protocols for the selective functionalization of the 2-amino group. The methodologies described herein—acylation, sulfonylation, N-arylation, and diazotization—are foundational transformations that enable the strategic elaboration of this valuable intermediate. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these reactions effectively.

Section 1: N-Acylation for Amide Synthesis

Principle and Mechanistic Insight

N-acylation is a robust and fundamental transformation that converts the primary amino group into a secondary amide. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the amino nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). The formation of a stable amide bond is a common strategy in drug design to introduce new structural motifs and to modulate the physicochemical properties of a lead compound. Furthermore, acylation can serve as a protecting group strategy to temporarily mask the reactivity of the amino group while other positions on the scaffold are modified.[3][4] A base, typically a non-nucleophilic amine like triethylamine or pyridine, is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.

G start Start: 2-Amino-5-bromopyridin-4-ol + Acyl Chloride reagents Reagents: Base (e.g., TEA, Pyridine) Anhydrous Solvent (DCM, THF) start->reagents reaction Reaction: Stir at 0°C to RT Monitor by TLC/LC-MS reagents->reaction workup Aqueous Work-up: Quench Reaction Extract with Organic Solvent reaction->workup purification Purification: Dry Organic Layer Concentrate Column Chromatography workup->purification product Product: N-Acylated Derivative purification->product

Caption: General workflow for N-acylation.

Detailed Experimental Protocol: Synthesis of N-(5-bromo-4-hydroxy-pyridin-2-yl)acetamide
Materials & ReagentsEquipment
2-Amino-5-bromopyridin-4-ol (1.0 eq)Round-bottom flask with stir bar
Acetyl chloride (1.1 eq)Dropping funnel
Triethylamine (TEA, 1.5 eq)Ice bath
Dichloromethane (DCM), anhydrousTLC apparatus (Silica gel plates)
Saturated sodium bicarbonate solutionRotary evaporator
Brine solutionChromatography column
Anhydrous magnesium sulfate (MgSO₄)Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Amino-5-bromopyridin-4-ol (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration). Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford the pure N-acylated product.

Data Presentation: Acylation Reaction Parameters
Acylating AgentBaseSolventTime (h)Typical Yield
Acetyl ChlorideTEADCM2-485-95%
Benzoyl ChloridePyridinePyridine4-680-90%
Acetic AnhydrideTEADCM/DMF3-590-98%

Section 2: N-Sulfonylation for Sulfonamide Synthesis

Principle and Mechanistic Insight

The synthesis of sulfonamides is achieved by reacting the primary amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl). The mechanism is analogous to N-acylation. Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, found in a wide array of drugs including antibiotics and diuretics. They are generally more stable to hydrolysis than their carboxamide counterparts and act as effective hydrogen bond donors and acceptors, influencing drug-receptor interactions. Pyridine is often employed as both the base and the solvent for this transformation, effectively scavenging the HCl byproduct.

Detailed Experimental Protocol: Synthesis of N-(5-bromo-4-hydroxy-pyridin-2-yl)-4-methylbenzenesulfonamide
Materials & ReagentsEquipment
2-Amino-5-bromopyridin-4-ol (1.0 eq)Round-bottom flask with stir bar
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)Heating mantle with temperature control
Pyridine, anhydrousCondenser
1 M Hydrochloric acid (HCl)Buchner funnel and filter paper
Deionized waterStandard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Amino-5-bromopyridin-4-ol (1.0 eq) in anhydrous pyridine.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the solution at room temperature.

  • Reaction Conditions: Heat the mixture to 50-60 °C and stir for 4-8 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold deionized water and then with cold 1 M HCl to remove residual pyridine. Further washing with a non-polar solvent like hexane can remove organic impurities. The product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.[5]

Section 3: N-Arylation via Buchwald-Hartwig Amination

Principle and Mechanistic Insight

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[6] While this reaction is famously used to couple amines with aryl halides, it can also be adapted to couple an existing amino group on a heterocycle with a second aryl halide, thereby forming a diarylamine structure. This transformation has revolutionized synthetic access to complex arylamines, which are prevalent in pharmaceuticals.[7]

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the aminopyridine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[6][7] The choice of ligand, base, and solvent is critical for success and must be carefully optimized.[7]

G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)(L₂)-X pd0->pd2_aryl Oxidative Addition (+ Ar-X) pd2_amido Ar-Pd(II)(L₂)-NRH pd2_aryl->pd2_amido Ligand Exchange & Deprotonation (+ R-NH₂, Base) product Ar-NHR (Product) pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocol: General Procedure for N-Arylation
Materials & ReagentsEquipment
2-Amino-5-bromopyridin-4-ol (1.0 eq)Schlenk tube or similar reaction vessel
Aryl halide (e.g., Bromobenzene, 1.2 eq)Magnetic stir plate with heating
Pd₂(dba)₃ (Palladium catalyst, 1-5 mol%)Schlenk line or glovebox for inert atmosphere
Xantphos (Ligand, 2-10 mol%)Syringes for liquid transfer
Cesium carbonate (Cs₂CO₃, 2.0 eq)Filtration apparatus (e.g., Celite pad)
Toluene or Dioxane, anhydrousRotary evaporator

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-Amino-5-bromopyridin-4-ol (1.0 eq), the aryl halide (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (e.g., 2 mol%), and Xantphos (e.g., 4 mol%).

  • Degassing: Seal the tube and evacuate and backfill with an inert gas (N₂ or Argon). Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.[7]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions can take from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Data Presentation: Key Parameters for Buchwald-Hartwig N-Arylation
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11060-85%
Pd(OAc)₂ (3)BINAP (4.5)NaOtBuDioxane10055-80%
PdCl₂(dppf) (5)(none)K₂CO₃DMF12050-75%

Section 4: Diazotization and Azo Coupling

Principle and Mechanistic Insight

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid.[8] For aminopyridine derivatives, the resulting diazonium salts are often unstable and must be used immediately at low temperatures (0-5 °C).[9][10] These diazonium cations are weak electrophiles but will readily react with electron-rich aromatic compounds (such as phenols or anilines) in an electrophilic aromatic substitution reaction known as azo coupling. This reaction forms an azo compound (-N=N-), which are often intensely colored and form the basis of many synthetic dyes.

Detailed Experimental Protocol: Synthesis of an Azo Dye
Materials & ReagentsEquipment
2-Amino-5-bromopyridin-4-ol (1.0 eq)Beakers and flasks
Sodium nitrite (NaNO₂, 1.1 eq)Ice-salt bath
Concentrated Hydrochloric Acid (HCl)pH paper or meter
β-Naphthol (1.0 eq)Vacuum filtration apparatus
Sodium hydroxide (NaOH)Standard laboratory glassware
Deionized water

Procedure:

  • Diazonium Salt Formation:

    • In a beaker, dissolve 2-Amino-5-bromopyridin-4-ol (1.0 eq) in dilute HCl at 0-5 °C using an ice-salt bath.

    • In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in cold water.

    • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature strictly below 5 °C.[11] Stir for an additional 15-20 minutes at this temperature.

  • Coupling Reaction:

    • In another beaker, dissolve β-naphthol (1.0 eq) in a dilute aqueous solution of sodium hydroxide. Cool this solution to 5 °C.

    • Slowly add the cold diazonium salt solution to the cold β-naphthol solution with constant, vigorous stirring. A brightly colored precipitate (the azo dye) should form immediately.

  • Isolation and Purification:

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Allow the product to air-dry or dry in a desiccator. Recrystallization from a suitable solvent like ethanol may be performed if necessary.

Characterization and Validation

Successful functionalization of the amino group must be confirmed through rigorous analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): The most definitive method. Look for the disappearance of the broad -NH₂ signal and the appearance of a new amide/sulfonamide N-H signal (often a singlet or triplet depending on coupling) in the ¹H NMR spectrum. New signals corresponding to the added acyl, sulfonyl, or aryl group will also be present.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized derivative, confirming the addition of the new functional group.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For amides, look for a strong C=O stretch around 1650-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹. For sulfonamides, characteristic S=O stretches appear around 1350 and 1160 cm⁻¹.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acylating/Sulfonylating Agents: Acyl chlorides and sulfonyl chlorides are corrosive, lachrymatory, and react violently with water. Handle with extreme care.

  • Bases: Pyridine is flammable and toxic. Triethylamine is flammable and corrosive.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care to avoid inhalation of dust.

  • Sodium Nitrite: A strong oxidizing agent and is toxic if swallowed.[12]

  • Solvents: Anhydrous solvents can be flammable and hazardous. Always work under an inert atmosphere when required.

References

  • Benchchem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • ChemicalBook. (2025). 2-Amino-5-bromopyridine | 1072-97-5. ChemicalBook.
  • SACH. (2025). Role of 2-Amino-5-Bromo-4-Methylpyridine (CAS No.: 98198-48-2). SACH.
  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.
  • Wikipedia. (n.d.).
  • Unknown Source. (2025).
  • Sonavane, S. et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Bulgarian Chemical Communications. (n.d.).
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 72(9), 3606-7.
  • Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine?. Guidechem.
  • Chemistry LibreTexts. (2023).
  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Building Blocks of Innovation: 2-Amino-5-bromopyridine in Synthesis.
  • ResearchGate. (2024). (PDF) Design, synthesis and characterization of new azoflavone derivatives through diazotisation - coupling reactions of aromatic amines (sulfanilic acid, 2-amino pyridine).
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (2025). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
  • SciSpace. (n.d.). Asian Journal of Chemistry.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. RSC Publishing.
  • PubChem. (2025). 2-Amino-5-bromopyridine. PubChem.

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Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromopyridin-4-ol

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a class of privileged structures, integral...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a class of privileged structures, integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, 2-Amino-5-bromopyridin-4-ol is a highly versatile building block, offering multiple points for diversification. The presence of a bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comprehensive overview of the key considerations and detailed protocols for leveraging this scaffold in some of the most powerful transformations in the synthetic chemist's toolkit: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

A critical feature of the 2-Amino-5-bromopyridin-4-ol substrate is its existence in a tautomeric equilibrium with its pyridin-4-one form. In most solvents, the pyridone tautomer is the predominant species.[1][2][3] This equilibrium has significant implications for the electronic properties of the ring and, consequently, its reactivity in cross-coupling reactions. The electron-donating amino group at the 2-position and the pyridone carbonyl group work in concert to influence the reactivity of the C-Br bond at the 5-position. Understanding and controlling these electronic and steric factors are paramount for successful and reproducible synthetic outcomes.

Mechanism and Key Considerations: Navigating the Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, initiated by the oxidative addition of an organic halide to a palladium(0) complex.[4][5] This is followed by a transmetalation (for Suzuki, Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig) step, and culminates in reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[4][5]

For 2-Amino-5-bromopyridin-4-ol, several factors warrant special attention:

  • Tautomerism: The predominant pyridin-4-one tautomer can influence the electron density of the pyridine ring, potentially affecting the rate of oxidative addition.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive species. The choice of a suitable ligand is crucial to mitigate these effects.[6]

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often essential for promoting the desired reactivity and preventing catalyst deactivation when working with electron-rich or coordinating substrates like substituted pyridines.[6]

  • Base Selection: The choice of base is critical for the efficiency of the transmetalation step in Suzuki and Sonogashira couplings, and for the deprotonation of the amine in the Buchwald-Hartwig amination. The basicity and solubility of the chosen base can significantly impact reaction rates and yields.

Visualizing the Catalytic Cycle

Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation (Suzuki, Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetalation PdII_R R-Pd(II)L2-R' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Substrate R-X (2-Amino-5-bromopyridin-4-ol) Substrate->OxAdd CouplingPartner R'-M (e.g., Boronic Acid, Amine, Alkyne) CouplingPartner->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Detailed Application Protocols

The following protocols are designed as robust starting points for the cross-coupling of 2-Amino-5-bromopyridin-4-ol. Optimization of reaction parameters may be necessary for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and heteroaryl compounds.[4]

Materials:

  • 2-Amino-5-bromopyridin-4-ol

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-Amino-5-bromopyridin-4-ol (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Stir the reaction mixture at 90-100 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[7][8]

Materials:

  • 2-Amino-5-bromopyridin-4-ol

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene (degassed)

  • Sealed reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry, sealed reaction tube, add 2-Amino-5-bromopyridin-4-ol (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed toluene, followed by the amine (1.2 eq).

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure, followed by purification by flash column chromatography.

Protocol 3: Sonogashira Coupling for C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the synthesis of alkynyl-substituted pyridines.[9][10]

Materials:

  • 2-Amino-5-bromopyridin-4-ol

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF, degassed)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Amino-5-bromopyridin-4-ol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous, degassed DMF, followed by triethylamine (2.0 eq) and the terminal alkyne (1.2 eq).

  • Stir the reaction mixture at 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Protocol 4: Heck Reaction for C-C (alkenyl) Bond Formation

The Heck reaction is a valuable method for the vinylation of aryl halides.[11][12]

Materials:

  • 2-Amino-5-bromopyridin-4-ol

  • Alkene (e.g., styrene, acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF, degassed)

  • Sealed reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry, sealed reaction tube, add 2-Amino-5-bromopyridin-4-ol (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed DMF, triethylamine (1.5 eq), and the alkene (1.5 eq).

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Data Presentation: A Comparative Overview

The following table summarizes key parameters for the palladium-catalyzed cross-coupling reactions of 2-Amino-5-bromopyridin-4-ol. These conditions are based on established methodologies for analogous bromopyridine substrates and should serve as a starting point for optimization.[13]

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O90-100
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XantphosNaOtBuToluene100-110
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NDMF60-80
Heck AlkenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100-120

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents/solvents- Insufficient temperature- Use a pre-catalyst or ensure proper activation of the Pd(II) source.- Use freshly distilled/degassed solvents and high-purity reagents.- Optimize reaction temperature.
Formation of Side Products - Homocoupling of the coupling partner- Protodebromination of the starting material- Ensure a strictly inert atmosphere.- Use a less coordinating solvent.- Adjust the base and reaction time.
Catalyst Decomposition - Presence of oxygen- High reaction temperature- Thoroughly degas all solvents and maintain a positive inert gas pressure.- Optimize the reaction temperature; avoid excessive heating.
Difficulty in Purification - Residual palladium catalyst- Complex reaction mixture- Treat the crude product with a palladium scavenger.- Optimize reaction conditions to improve selectivity and yield.

Visualizing Experimental Workflow

Experimental Workflow Prep Preparation Reaction Reaction Setup Prep->Reaction Reagents & Glassware Execution Execution & Monitoring Reaction->Execution Inert Atmosphere Workup Workup & Purification Execution->Workup Reaction Completion Analysis Analysis Workup->Analysis Purified Product

Caption: A streamlined workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

2-Amino-5-bromopyridin-4-ol is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligand, base, and reaction conditions, a wide array of substituted 2-aminopyridin-4-one derivatives can be synthesized efficiently. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this important heterocyclic building block, paving the way for the discovery of new drug candidates and functional materials.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]

  • Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Monohalopyridine and Amino Acids. ResearchGate. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • Sonogashira coupling. In Wikipedia; 2023. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Intramolecular Heck reaction. In Wikipedia; 2023. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • 4-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

  • 2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. NIH. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • 2-hydroxypyridine <--> 2-pyridone tautomerization: catalytic influence of formic acid. PubMed. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

Sources

Method

The Strategic Application of 2-Amino-5-bromopyridin-4-ol and Its Analogs in Modern Agrochemical Synthesis

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthetic utility of substituted 2-aminopyridine scaffolds in the creation of next-generation agroch...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthetic utility of substituted 2-aminopyridine scaffolds in the creation of next-generation agrochemicals. We will begin by addressing the specific attributes of 2-Amino-5-bromopyridin-4-ol and then expand our focus to its close, and more extensively documented analog, 2-Amino-5-bromo-4-methylpyridine , providing detailed, field-proven protocols for its application in the synthesis of high-value fungicides and herbicides.

Part 1: Analysis of 2-Amino-5-bromopyridin-4-ol (CAS 1261269-33-3)

2-Amino-5-bromopyridin-4-ol is a functionalized pyridine derivative available commercially.[1] Its structure is notable for three key functional groups: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a hydroxyl group.

  • Amino Group (-NH₂): A strong electron-donating group that activates the pyridine ring and serves as a primary site for derivatization, such as acylation, to form amide linkages common in many bioactive molecules.

  • Bromo Group (-Br): Positioned at C5, it is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl moieties.[2]

  • Hydroxyl Group (-OH): As a powerful electron-donating group, it further activates the ring towards electrophilic substitution. However, its presence also introduces a potential site for competing reactions and may necessitate protection-deprotection strategies in multi-step syntheses to ensure regioselectivity, adding complexity to synthetic design.

While theoretically a versatile building block, published literature detailing its specific application in scaled agrochemical synthesis is not as prevalent as for its analogs. The added synthetic complexity associated with the hydroxyl group may be a contributing factor.

Part 2: 2-Amino-5-bromo-4-methylpyridine: A Validated Precursor in Agrochemical Discovery

In contrast, 2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2) is a widely utilized and highly valued intermediate in the agrochemical industry.[3] Its dual functionality, combined with the relative stability of the methyl group, provides a robust and predictable platform for building diverse molecular libraries for biological screening.[2] The primary reaction sites—the amino group and the bromine atom—can be modified independently or sequentially to systematically explore structure-activity relationships (SAR).

The overall workflow for leveraging this precursor in an agrochemical discovery program follows a logical progression from synthesis to biological validation.

Agrochemical_Discovery_Workflow cluster_0 Precursor Synthesis cluster_1 Diversification & Synthesis cluster_2 Screening & Optimization A 2-Amino-4- methylpyridine B Bromination (NBS, DMF) A->B C 2-Amino-5-bromo- 4-methylpyridine B->C D Suzuki Coupling (Fungicide Pathway) C->D E Acylation / Derivatization (Herbicide Pathway) C->E F Library of Fungicide Candidates D->F G Library of Herbicide Candidates E->G H Biological Screening (In Vitro / In Vivo) F->H G->H I SAR & Lead Optimization H->I I->C Feedback Loop for New Analogs

Caption: Workflow for Agrochemical Discovery from the Precursor.

Application Protocol 1: Synthesis of Precursor 2-Amino-5-bromo-4-methylpyridine

A reliable, high-yield synthesis of the precursor is paramount. This protocol, adapted from established methods, utilizes N-Bromosuccinimide (NBS) for selective bromination of 2-Amino-4-methylpyridine.[4][5]

Mechanism Insight: The reaction is an electrophilic aromatic substitution. The amino group at C2 is a powerful activating group, directing substitution to the ortho (C3) and para (C5) positions. The 5-position is favored due to reduced steric hindrance compared to the 3-position, which is crowded by the C2-amino and C4-methyl groups. NBS is an effective brominating agent that provides a source of electrophilic bromine (Br+) under mild conditions, minimizing the formation of di-brominated byproducts.[5]

Experimental Protocol:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-Amino-4-methylpyridine (30g, 277.8 mmol) in N,N-Dimethylformamide (DMF, 150 ml) under an ice bath (0-5°C).[2][5]

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (49.44g, 277.8 mmol) dissolved in DMF dropwise to the reaction mixture, maintaining the internal temperature below 10°C.[2]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at 20°C for 8-10 hours.[2][5]

  • Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[2]

  • Work-up and Isolation: Upon completion, pour the reaction mixture into 500 mL of cold water. This will cause the product to precipitate as a brown solid.[2][5]

  • Filtration: Filter the solid using a Buchner funnel and wash it thoroughly with water to remove residual DMF and salts.[4]

  • Purification: Dry the solid, then wash with acetonitrile (approx. 160 ml) to remove more soluble impurities.[2]

  • Final Product: Filter and dry the final product to obtain 2-Amino-5-bromo-4-methylpyridine as a brown solid.[2]

Quantitative Data Summary:

ParameterValueReference
Starting Material2-Amino-4-methylpyridine[2]
ReagentN-Bromosuccinimide (NBS)[2][5]
SolventDimethylformamide (DMF)[2][5]
Reaction Temperature20°C[2][4]
Reaction Time8-10 hours[2][4]
Reported Yield~80%[4][5]
Product AppearanceBrown solid[2]

Application Protocol 2: Synthesis of a Pyridine-Pyrazole Fungicide via Suzuki-Miyaura Coupling

The C5-bromo position is ideally suited for palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern agrochemical synthesis.[6] This protocol describes a representative Suzuki-Miyaura coupling to synthesize a novel fungicide, analogous to known succinate dehydrogenase inhibitors (SDHIs).[2]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust, commonly used Pd(0) catalyst for Suzuki couplings. The catalytic cycle begins with the oxidative addition of the palladium catalyst into the C-Br bond of the pyridine.

  • Base: Potassium carbonate (K₂CO₃) is essential for activating the boronic acid partner (or its ester) to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of 1,4-dioxane and water is frequently used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Inert Atmosphere: Degassing the solvent and running the reaction under nitrogen or argon is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.

Caption: Suzuki coupling for fungicide synthesis.

Experimental Protocol:

  • Vessel Preparation: In a reaction vessel suitable for heating under an inert atmosphere, combine 2-Amino-5-bromo-4-methylpyridine (1.0 mmol, 1.0 eq), the desired pyrazole boronic acid or pinacol ester (e.g., 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) (1.2 mmol, 1.2 eq), and Potassium Carbonate (2.0 mmol, 2.0 eq).[2]

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the mixture.[2]

  • Solvent Addition: De-gas a mixture of 1,4-dioxane (8 mL) and water (2 mL) by bubbling argon or nitrogen through it for 15-20 minutes. Add the degassed solvent to the reaction vessel.

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[2]

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.[2]

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and then with brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target fungicide.

Application in Herbicide Development: N-Acylation

The pyridine scaffold is a key component in various commercial herbicides, including those that mimic the plant hormone auxin.[1] The amino group of 2-Amino-5-bromo-4-methylpyridine can be readily acylated with substituted picolinic acids to generate N-(5-bromo-4-methylpyridin-2-yl)picolinamides, a class of compounds known for potential herbicidal activity.

Conceptual Protocol:

  • Acid Chloride Formation: Convert a desired substituted picolinic acid to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Coupling Reaction: Dissolve 2-Amino-5-bromo-4-methylpyridine in an aprotic solvent (e.g., dichloromethane or THF) with a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Acylation: Cool the solution in an ice bath and slowly add the picolinoyl chloride.

  • Reaction and Work-up: Allow the reaction to proceed to completion, followed by a standard aqueous work-up and purification by chromatography or recrystallization to yield the target picolinamide herbicide candidate.

This modular approach allows for the rapid synthesis of a library of analogs by varying the substituents on the picolinic acid moiety, enabling a thorough investigation of structure-activity relationships to optimize herbicidal potency and crop selectivity.

Conclusion

While 2-Amino-5-bromopyridin-4-ol presents an interesting scaffold, it is 2-Amino-5-bromo-4-methylpyridine that stands out as a validated, versatile, and highly effective precursor for the synthesis of novel agrochemicals.[2][3] Its predictable reactivity at both the C5-bromo and C2-amino positions allows for the efficient application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and N-acylation. The protocols and strategic insights provided herein offer a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate, paving the way for the development of next-generation solutions for global crop protection.

References

  • BenchChem. (2025). Application Notes and Protocols for the Development of Novel Herbicides Using 2-Amino-5-bromo-4-methylpyridine.
  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2-Amino-5-bromo-4-methylpyridine as a Precursor for Agrochemical Synthesis.
  • Chem-Impex. (n.d.). 2-Amino-5-bromo-4-metilpiridina.
  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • AgroPages. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Agrochemicals. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. Retrieved from [Link]

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.
  • World Intellectual Property Organization. (2021). WO/2021/076681 PROCESS FOR SYNTHESIS OF PICOLINAMIDES. Retrieved from [Link]

  • AgroPages. (n.d.). Boosting Crop Protection: 2-Amino-5-bromo-4-methylpyridine in Agrochemicals. Retrieved from [Link]

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.
  • AgroPages. (n.d.). Boosting Crop Protection: 2-Amino-5-bromo-4-methylpyridine in Agrochemicals.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-5-bromopyridin-4-ol

Welcome to the technical support hub for the synthesis of 2-Amino-5-bromopyridin-4-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and questio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of 2-Amino-5-bromopyridin-4-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and questions that arise during this synthetic procedure. As your Senior Application Scientist, I've structured this resource to provide not only solutions but also the underlying chemical principles to empower your experimental design and execution.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequently encountered problems during the synthesis of 2-Amino-5-bromopyridin-4-ol, which typically involves the electrophilic bromination of 2-Amino-4-hydroxypyridine.

Question 1: Why is my reaction yield consistently low?

Low yield is a multifaceted issue. A systematic approach is required to diagnose the root cause. Below is a breakdown of potential causes and their corresponding solutions.

Potential Cause 1: Incomplete Bromination The starting material, 2-Amino-4-hydroxypyridine, is an electron-rich heterocycle, but the reaction may stall if conditions are not optimal. The amino and hydroxyl groups strongly activate the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the C3 and C5 positions.

  • Recommended Solutions:

    • Choice of Brominating Agent: While liquid bromine can be used, N-Bromosuccinimide (NBS) is often preferred. NBS provides a low, steady concentration of electrophilic bromine, which can minimize side reactions.[1][2][3] If using NBS, ensure it is fresh and has been stored in a cool, dark, and dry place. Impure, yellowish NBS can give unreliable results and should be recrystallized from hot water if necessary.[2]

    • Solvent Selection: The reaction is typically performed in a polar solvent. Acetonitrile or chloroform are common choices that facilitate the dissolution of the starting material and the brominating agent.[4][5]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction stalls, a small, additional charge of the brominating agent might be necessary.

Potential Cause 2: Formation of Di-bromo Byproducts The high activation of the pyridine ring can lead to over-bromination, resulting in the formation of 2-Amino-3,5-dibromopyridin-4-ol.[6] This is a common issue when the concentration of the brominating agent is too high locally.

  • Recommended Solutions:

    • Control Stoichiometry: Use precisely 1.0 to 1.1 equivalents of the brominating agent.[4][7] An excess should be avoided unless TLC indicates incomplete conversion of the starting material.

    • Slow Addition: Add the brominating agent dropwise or in small portions over an extended period (e.g., 30-60 minutes).[4] This maintains a low concentration of the electrophile and favors mono-bromination.

    • Temperature Control: Perform the reaction at a reduced temperature (e.g., 0-10 °C) to moderate the reaction rate and improve selectivity.[4][8]

Potential Cause 3: Poor Product Recovery During Workup 2-Amino-5-bromopyridin-4-ol is an amphoteric compound, meaning it has both acidic (hydroxyl) and basic (amino) functional groups. Its solubility is highly dependent on the pH of the aqueous solution.

  • Recommended Solutions:

    • pH Adjustment: The product often has minimal solubility at its isoelectric point. After quenching the reaction, carefully adjust the pH of the aqueous solution to precipitate the product. This is typically near neutral pH. The U-shaped solubility curve of similar amino-substituted heterocyclic compounds demonstrates this pH-dependent behavior.[9]

    • Extraction: If the product remains in solution, extraction with an appropriate organic solvent like ethyl acetate may be necessary. Ensure the aqueous layer is at a pH where the product is in its neutral, less water-soluble form.

Below is a workflow to help diagnose the cause of low yield.

LowYieldTroubleshooting start Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC/LCMS start->check_tlc sm_present Significant Starting Material Remains check_tlc->sm_present Incomplete Conversion diproduct Di-bromo or Other Byproducts Detected check_tlc->diproduct Side Reactions clean_crude Crude Product is Clean, but Mass is Low check_tlc->clean_crude Workup/Recovery Issue sub_node_options sub_node_options sol_incomplete Optimize Bromination: - Check NBS purity - Increase reaction time/temp - Add catalyst (e.g., acid) sm_present->sol_incomplete sol_byproducts Improve Selectivity: - Lower temperature (0 °C) - Slow addition of NBS - Control stoichiometry (1.0 eq) diproduct->sol_byproducts sol_recovery Optimize Workup: - Adjust pH for precipitation - Use different extraction solvent - Check for product in aqueous layer clean_crude->sol_recovery sub_node_solutions sub_node_solutions

Caption: Troubleshooting workflow for low yield.

Question 2: My final product is impure. How can I improve its purity?

Impurities often stem from the side reactions mentioned above or incomplete removal of reagents and byproducts.

Potential Impurity 1: Starting Material (2-Amino-4-hydroxypyridine)

  • Cause: Incomplete reaction.

  • Solution: Drive the reaction to completion by monitoring via TLC. If necessary, slightly increase the equivalents of NBS or the reaction time. Purification via recrystallization or column chromatography can effectively remove unreacted starting material.

Potential Impurity 2: Di-bromo Product (2-Amino-3,5-dibromopyridin-4-ol)

  • Cause: Over-bromination.

  • Solution: Prevention is key (see Question 1). If the byproduct has already formed, separation can be challenging due to similar polarities. Column chromatography with a carefully selected solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient) is the most effective method. Recrystallization may also be effective if the solubility difference between the mono- and di-bromo products is significant in a particular solvent.[6]

Potential Impurity 3: Succinimide

  • Cause: This is the byproduct when using NBS as the brominating agent.

  • Solution: Succinimide is highly soluble in water. During the workup, washing the organic layer with water or brine will effectively remove it. If the product is precipitated from an aqueous solution, the succinimide should remain in the filtrate.

The following flowchart outlines a general purification strategy.

PurificationWorkflow crude Crude Product (Post-Workup) dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol/Water) crude->dissolve cool Cool Slowly to Room Temp, then 0-4 °C dissolve->cool filter Filter Crystals cool->filter mother_liquor Mother Liquor filter->mother_liquor check_purity Check Purity (TLC/NMR) filter->check_purity column_chrom Column Chromatography mother_liquor->column_chrom Contains impurities and some product pure_product Pure Product check_purity->pure_product Purity OK check_purity->column_chrom Still Impure column_chrom->pure_product

Caption: General purification workflow for the final product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and brominating agent? The most common starting material is 2-Amino-4-hydroxypyridine (which exists in tautomeric equilibrium with 2-amino-1H-pyridin-4-one).[10] For the brominating agent, N-Bromosuccinimide (NBS) is highly recommended over elemental bromine for laboratory-scale synthesis due to its solid nature, ease of handling, and its ability to provide a low concentration of Br2, which helps suppress over-bromination side reactions.[1][3][4]

Q2: What is the reaction mechanism? The reaction proceeds via an electrophilic aromatic substitution (EAS). The electron-donating amino (-NH2) and hydroxyl (-OH) groups activate the pyridine ring, making it more nucleophilic. The brominating agent (NBS or Br2) serves as the source of the electrophile (Br+). The attack occurs preferentially at the C5 position, which is para to the amino group and ortho to the hydroxyl group.

ReactionMechanism reactant 2-Amino-4-hydroxypyridine intermediate Sigma Complex (Intermediate) reactant->intermediate Electrophilic Attack at C5 electrophile + Br+ product 2-Amino-5-bromopyridin-4-ol intermediate->product - H+ (Rearomatization)

Caption: Simplified electrophilic substitution mechanism.

Q3: What are the optimal reaction conditions? Optimal conditions can vary, but a good starting point is summarized in the table below. These should be optimized for your specific setup.

ParameterRecommended ConditionRationale
Starting Material 2-Amino-4-hydroxypyridineCommercially available precursor.
Brominating Agent N-Bromosuccinimide (NBS)Better selectivity, easier handling than Br2.[1][4]
Stoichiometry 1.0 - 1.1 eq. of NBSMinimizes di-bromination.[4][7]
Solvent Acetonitrile, Chloroform, or Acetic AcidPolar solvents to dissolve reactants.
Temperature 0 °C to Room TemperatureLower temperatures improve selectivity.[4]
Reaction Time 2 - 6 hoursMonitor by TLC for completion.

Q4: How do I confirm the structure and purity of my final product? A combination of analytical techniques should be used:

  • ¹H NMR (Proton NMR): This will confirm the substitution pattern on the pyridine ring. You should see distinct signals for the aromatic protons and the amino group protons. The disappearance of the signal for the H5 proton from the starting material and the appearance of the remaining aromatic protons with adjusted coupling constants is a key indicator.[11]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (189.01 g/mol for C₅H₅BrN₂O).[12] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.[11]

  • TLC/LCMS: To assess purity and identify any byproducts.

Q5: What are the key safety precautions?

  • Brominating Agents: N-Bromosuccinimide is an irritant. Bromine (if used) is highly toxic, corrosive, and volatile. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Acetonitrile is flammable and toxic. Chloroform is a suspected carcinogen. Avoid inhalation and skin contact.

  • General: Perform a thorough safety review and risk assessment before starting any chemical synthesis.

Experimental Protocol Example

This is a representative, non-optimized protocol. Researchers should adapt it as necessary.

Synthesis of 2-Amino-5-bromopyridin-4-ol

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4-hydroxypyridine (1.0 eq) in anhydrous acetonitrile (approx. 10-20 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile. Add this solution dropwise to the cooled starting material solution over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

    • Reduce the solvent volume under reduced pressure.

    • Add water to the residue. Carefully adjust the pH to ~7 using a dilute base (e.g., NaHCO₃ solution) or acid (e.g., dilute HCl) to precipitate the product.

    • Stir the resulting slurry in an ice bath for 30 minutes.

  • Isolation & Purification:

    • Collect the solid product by vacuum filtration, washing with cold water.

    • Dry the solid under vacuum.

    • If necessary, purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

References

  • Pearson. (2024). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson+.
  • BenchChem. (n.d.).
  • ChemicalBook. (n.d.). 2-Amino-5-bromopyridine. ChemicalBook.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine.
  • PubChem. (n.d.). 2-Amino-5-bromopyridine.
  • Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Eureka.
  • ResearchGate. (n.d.). Optimization for the bromination step.
  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.
  • BenchChem. (n.d.). 1H NMR and mass spectrometry data of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • BenchChem. (n.d.). 2-Amino-4-hydroxypyridine. BenchChem.
  • CymitQuimica. (n.d.). 2-Amino-5-bromopyridin-4-ol. CymitQuimica.
  • Reagent Friday. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • YouTube. (2024).
  • Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia.
  • ChemicalBook. (2024). How does NBS work in organic chemistry?. ChemicalBook.
  • PubMed. (1979). Physicochemical properties of amphoteric beta-lactam antibiotics. II: Solubility and dissolution behavior of aminocephalosporins as a function of pH. Journal of Pharmaceutical Sciences, 68(3), 308-11.

Sources

Optimization

Technical Support Center: Purification of 2-Amino-5-bromopyridin-4-ol

Welcome to the technical support center for 2-Amino-5-bromopyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this valuab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-5-bromopyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this valuable trifunctional intermediate. The presence of an amino group, a bromine atom, and a hydroxyl group on the pyridine ring presents a unique set of challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-Amino-5-bromopyridin-4-ol.

Q1: My yield is extremely low after performing a standard recrystallization. What's going wrong?

A1: Low recovery during recrystallization is a frequent issue, typically rooted in solvent selection and the compound's high polarity. The combination of the amino (-NH₂) and hydroxyl (-OH) groups makes 2-Amino-5-bromopyridin-4-ol highly polar and capable of extensive hydrogen bonding.

Causality & Solution:

  • Incorrect Solvent Choice: Standard non-polar or moderately polar solvents (like hexanes, ethyl acetate, or dichloromethane) are likely too weak to dissolve the compound, especially when hot. Conversely, using a solvent in which the compound is too soluble (like methanol at room temperature) will prevent effective crystal formation upon cooling.

  • Optimal Solvent Systems: You will likely need a highly polar, protic solvent system. Good starting points include:

    • Ethanol

    • Isopropanol

    • Methanol/Water mixtures

    • Ethanol/Water mixtures

  • Co-precipitation with Impurities: If your crude material is heavily contaminated, impurities can interfere with the crystal lattice formation of the desired product, causing it to "crash out" as an amorphous solid or an oil, trapping impurities and reducing the yield of pure crystals.

Actionable Protocol: Optimized Recrystallization

  • Solvent Screening: In parallel test tubes, test the solubility of ~10-20 mg of your crude product in 0.5 mL of various polar solvents (Ethanol, Methanol, Water, Isopropanol). A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to your crude material to achieve complete dissolution.

  • Decolorization (If Needed): If the solution is highly colored, it may indicate persistent organic impurities. Add a small amount (1-2% w/w) of activated charcoal and heat for an additional 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is critical to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under a vacuum.

Q2: I'm seeing a persistent colored impurity in my product, even after recrystallization. How can I remove it?

A2: Colored impurities are often highly conjugated organic byproducts formed during synthesis. While recrystallization can reduce them, their similar polarity or high affinity for the product can make removal difficult.

Causality & Solution: These impurities, even at low concentrations, can be visually prominent. They are often best removed by adsorption onto a high-surface-area material.

  • Activated Charcoal Treatment: As mentioned in the protocol above, activated charcoal is highly effective at adsorbing large, flat, conjugated molecules that cause color.

  • Silica Gel Plug: If the impurity is significantly less polar than your product, a quick filtration through a small plug of silica gel can be effective. Dissolve the crude product in a polar solvent (like methanol), which will carry your highly polar product through the plug quickly while the less polar impurities are retained.

Q3: My TLC analysis shows multiple spots very close together. How can I achieve baseline separation using column chromatography?

A3: The high polarity of 2-Amino-5-bromopyridin-4-ol means it will have very strong interactions with the silica gel (the stationary phase). This often results in poor separation and significant tailing when using standard solvent systems like ethyl acetate/hexane.

Causality & Solution: To achieve good separation, you must use a highly polar mobile phase to effectively compete with the silica gel for interaction with your compound.

  • Strengthening the Mobile Phase: A standard ethyl acetate/hexane system is unlikely to be effective. You need to move to a more polar system. Excellent choices for highly polar compounds include:

    • Dichloromethane (DCM) / Methanol (MeOH): Start with a low percentage of MeOH (e.g., 98:2 DCM/MeOH) and gradually increase the polarity. A gradient elution is often necessary.

    • Ethyl Acetate / Methanol: Similar to the above, this can also be an effective system.

  • Reducing Tailing: The basic amino group on your compound can interact strongly with acidic silanol groups on the silica surface, causing irreversible adsorption and peak tailing. To mitigate this, add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.5-1% TEA to your solvent system. The TEA will neutralize the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Ammonia: Using a solvent system like DCM/MeOH saturated with ammonia can also be highly effective.

Actionable Protocol: Column Chromatography for Polar Pyridinols

  • Choose Adsorbent: Use standard silica gel (60 Å, 230-400 mesh).[1]

  • Select Mobile Phase: Based on TLC analysis, choose a solvent system (e.g., DCM/MeOH with 1% TEA) that gives your product an Rf value of approximately 0.2-0.3.

  • Dry Loading: Due to its high polarity and strong interaction with silica, dry loading is highly recommended. Dissolve your crude product in a minimal amount of methanol, add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[1]

  • Packing and Elution: Pack the column with your chosen mobile phase. Add the dry-loaded sample. Begin elution, collecting fractions and monitoring them by TLC. If separation is difficult, a slow, shallow gradient of increasing methanol concentration is your best strategy.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

What are the key physical and chemical properties I should be aware of?

Understanding the fundamental properties of 2-Amino-5-bromopyridin-4-ol is crucial for designing purification strategies.

PropertyValue / DescriptionSource
Molecular Formula C₅H₅BrN₂O[2][3][4]
Molecular Weight 189.01 g/mol [2]
Appearance Typically a white to beige or yellow solid.[5]
Purity Commercially available with ≥98% purity.[2][4]
Solubility Expected to be soluble in polar protic solvents like methanol and ethanol, and slightly soluble in water. Insoluble in non-polar solvents like hexanes.[6][7]
pKa The presence of the amino group (basic) and the pyridinol (can be acidic or basic) suggests amphoteric properties.
What are the most common impurities I should expect from the synthesis?

The impurity profile is dictated by the synthetic route. A common synthesis involves the bromination of an aminopyridinol precursor. Based on analogous reactions for similar compounds, likely impurities include:

  • Unreacted Starting Material: Incomplete bromination will leave the starting 2-Amino-pyridin-4-ol.

  • Di-brominated Byproducts: Over-bromination can lead to the formation of species like 2-amino-3,5-dibromopyridin-4-ol. Controlling reaction temperature and stoichiometry is critical to minimize this.[8][9][10]

  • Isomeric Byproducts: Depending on the directing effects of the substituents, small amounts of other bromo-isomers could potentially form.

How do I choose between Recrystallization and Column Chromatography?

This decision should be based on a preliminary analysis of your crude product. The following workflow provides a logical approach.

G cluster_0 cluster_1 cluster_2 cluster_3 start Assess Crude Purity (TLC, Crude ¹H NMR) purity_check Is there one major spot with minor, well-separated impurities? start->purity_check recrystall Primary Purification: Recrystallization purity_check->recrystall Yes chromatography Primary Purification: Column Chromatography purity_check->chromatography No (Complex mixture, streaking, close Rf) final_check Check Purity of Isolated Solid recrystall->final_check chromatography->final_check

Caption: Decision workflow for selecting a purification method.

What are the recommended storage and handling conditions?
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from light.[6][11] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

  • Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[11][12]

References

  • Benchchem. Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine.
  • Benchchem. Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography.
  • ChemicalBook. 2-Amino-5-bromopyridine | 1072-97-5.
  • ChemBK. 2-Amino-5-bromopyridine.
  • Organic Syntheses. 2,3-diaminopyridine.
  • Eureka | Patsnap. Preparation method of 2-amino-5-bromopyridine.
  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, No.3|447-452| May-July|2021.
  • CymitQuimica. 2-Amino-5-bromopyridin-4-ol.
  • PubChemLite. 2-amino-5-bromopyridin-4-ol (C5H5BrN2O).
  • Advanced ChemBlocks. 2-Amino-5-bromopyridin-4-ol.
  • Chem-Safety. 2-amino-5-bromopyrimidin-4-ol hydrobromide SDS.
  • Santa Cruz Biotechnology. 2-Amino-5-bromopyridine.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-5-bromopyridin-4-ol

From the desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Amino-5-bromopyridin-4-ol (CAS: 1261269-33-3). This molecule is a valuable building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-5-bromopyridin-4-ol (CAS: 1261269-33-3). This molecule is a valuable building block in medicinal chemistry and drug development. However, its synthesis can be accompanied by the formation of closely related impurities that complicate purification and impact yield. This guide is designed to provide researchers with a deep, mechanistically-grounded understanding of why these side-products form and to offer field-proven strategies to mitigate them. We will move beyond simple protocols to explore the causality behind each experimental step, ensuring a robust and reproducible synthesis.

Part 1: Understanding the Synthetic Landscape

The preparation of 2-Amino-5-bromopyridin-4-ol typically proceeds via one of two strategic pathways. The choice of route fundamentally dictates the potential side-product profile.

  • Route A: Electrophilic Bromination. This is the most direct approach, starting from commercially available 2-Amino-pyridin-4-ol. The electron-rich pyridine core is subjected to electrophilic bromination. While efficient, this route's primary challenge is controlling the high reactivity of the starting material.

  • Route B: Heterocyclic Ring Formation. This strategy involves constructing the pyridin-4-ol ring from acyclic precursors, such as malonate derivatives and ammonia sources. This can offer better control over substitution patterns but introduces challenges related to cyclization efficiency and precursor stability.[1][2]

The following troubleshooting guide will focus primarily on Route A, as it is the more common and direct method where side-product formation is a critical hurdle.

G cluster_0 Synthetic Strategies Start Synthetic Goal: 2-Amino-5-bromopyridin-4-ol RouteA Route A: Electrophilic Bromination Start->RouteA RouteB Route B: Heterocyclic Ring Formation Start->RouteB Side_A Key Challenge: Controlling Regioselectivity & Over-bromination RouteA->Side_A Side_B Key Challenge: Ensuring Complete & Correct Cyclization RouteB->Side_B

Caption: Overview of synthetic routes to 2-Amino-5-bromopyridin-4-ol.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, providing both a diagnosis and a validated solution.

FAQ 1: My LC-MS shows an impurity with a mass of [M+78/80], corresponding to a di-brominated product. What is this species and how can I prevent its formation?

Answer: This is unequivocally the most common side-product: 2-Amino-3,5-dibromopyridin-4-ol .

  • Causality (The "Why"): The starting material, 2-Amino-pyridin-4-ol, is a highly activated aromatic system. Both the amino (-NH₂) and hydroxyl (-OH) groups are strong, ortho-, para-directing electron-donating groups. They work in concert to make the C3 and C5 positions exceptionally electron-rich and thus highly susceptible to electrophilic attack. After the first bromine atom adds to the C5 position (para to -NH₂, ortho to -OH), the ring remains highly activated, often leading to a second, rapid bromination at the C3 position before the starting material is fully consumed. This issue is frequently reported in the bromination of similar activated pyridines.[3][4][5]

  • Troubleshooting & Optimization: The key to preventing di-bromination is to carefully control the reaction kinetics and stoichiometry.

Potential Cause Recommended Solution & Rationale
Excess Brominating Agent Use precise stoichiometry (0.98-1.02 equivalents) of the brominating agent. N-Bromosuccinimide (NBS) is preferred over liquid bromine (Br₂) as it is a solid that is easier to weigh accurately and provides a slow, steady-state concentration of Br⁺.[4]
High Local Concentration Add the brominating agent solution dropwise over an extended period (e.g., 1-2 hours). This prevents localized areas of high bromine concentration that can drive the rapid second bromination. Ensure vigorous stirring.
Elevated Temperature Maintain a low reaction temperature, typically 0 to 5°C, using an ice bath. Electrophilic aromatic substitution is highly temperature-dependent. Low temperatures decrease the reaction rate, allowing for greater selectivity for the mono-brominated product.[3]
Inappropriate Solvent Use a solvent like Dimethylformamide (DMF) or Acetonitrile. These polar aprotic solvents effectively dissolve the starting materials and reagents, ensuring a homogeneous reaction mixture.[3]
FAQ 2: I've managed to reduce the di-bromo impurity, but I still see a persistent isomeric side-product with the same mass as my desired product. What is it?

Answer: This is likely the regioisomer, 2-Amino-3-bromopyridin-4-ol .

  • Causality (The "Why"): As explained previously, both the -NH₂ and -OH groups activate the C3 and C5 positions. While the C5 position is generally favored due to a combination of electronic and steric factors (it is less hindered than the C3 position, which is flanked by two substituents), a small amount of bromination at the C3 position can still occur.[6][7] The ratio of 5-bromo to 3-bromo product can be influenced by the solvent and the specific brominating agent used.

  • Mitigation & Purification:

    • Reaction Conditions: The same conditions that suppress di-bromination (low temperature, slow addition) will also maximize the regioselectivity for the desired 5-bromo isomer.

    • Purification: Since this is an isomer, it cannot be removed by a simple wash.

      • Recrystallization: Carefully chosen solvent systems (e.g., Ethanol/Water, Acetonitrile) can often be used to selectively crystallize the desired, typically less soluble, 5-bromo isomer, leaving the 3-bromo isomer in the mother liquor.

      • Column Chromatography: If recrystallization is ineffective, silica gel chromatography is the most reliable method for separating these isomers. A gradient elution with a solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexane is a good starting point.

FAQ 3: My yield is extremely low and the crude product is a dark, intractable tar. What is causing this degradation?

Answer: This typically points to decomposition of the starting material or product due to overly harsh reaction conditions.

  • Causality (The "Why"): Aminopyridinols are sensitive to strong oxidizing and acidic conditions.

    • Oxidation: Using a large excess of a strong brominating agent like liquid bromine, especially in the presence of a strong acid, can lead to oxidative polymerization and decomposition, resulting in tar formation.

    • Acid Instability: While some brominations are performed in acid, the hydrobromide salt of the amino group can deactivate the ring, requiring harsher conditions that may lead to degradation. The use of NBS in a neutral or slightly polar aprotic solvent is a much milder alternative.[8]

  • Recommended Solution:

    • Strictly adhere to the 1:1 stoichiometry of NBS to starting material.

    • Avoid using strong mineral acids as catalysts or solvents unless a specific protocol has been validated.

    • Ensure the reaction is monitored by TLC or LC-MS and stopped as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.[3]

Part 3: Visualized Mechanisms & Workflows

Understanding the reaction pathways is crucial for effective troubleshooting.

G cluster_0 Mechanism of Bromination and Side-Product Formation cluster_1 Desired Pathway cluster_2 Side-Product Pathway SM 2-Amino-pyridin-4-ol Inter1 Sigma Complex (Attack at C5) SM->Inter1 + Br+ NBS NBS (Br+) NBS->Inter1 Inter2 Sigma Complex (Attack at C3) NBS->Inter2 Prod1 Product: 2-Amino-5-bromopyridin-4-ol Inter1->Prod1 - H+ Prod1->Inter2 + Br+ (Fast, High Temp) SideProd Side-Product: 2-Amino-3,5-dibromopyridin-4-ol Inter2->SideProd - H+

Caption: Mechanism showing desired mono- and undesired di-bromination.

G start Impurity Detected in Crude Product lcms Analyze by LC-MS start->lcms mw_check What is the Mass? lcms->mw_check dibromo Mass = Product + 79/81 (Di-bromination) mw_check->dibromo [M+78] isomer Mass = Product (Isomer) mw_check->isomer [M] other Other Mass (Degradation/Starting Material) mw_check->other [Other] sol_dibromo Diagnosis: Over-bromination Solution: 1. Check Stoichiometry 2. Lower Temperature (0°C) 3. Slow Reagent Addition dibromo->sol_dibromo sol_isomer Diagnosis: Regioisomer Solution: 1. Optimize Temp. for Selectivity 2. Purify via Recrystallization or Column Chromatography isomer->sol_isomer sol_other Diagnosis: Degradation or Incomplete Reaction Solution: 1. Use Milder Conditions (NBS) 2. Monitor reaction by TLC/LCMS 3. Check Starting Material Purity other->sol_other

Caption: Troubleshooting workflow for impurity identification.

Part 4: Validated Experimental Protocol

This protocol for Route A is optimized to minimize the formation of the side-products discussed above.

Objective: To synthesize 2-Amino-5-bromopyridin-4-ol with high purity (>98%).

Materials:

  • 2-Amino-pyridin-4-ol

  • N-Bromosuccinimide (NBS), recrystallized

  • Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Ethyl Acetate

  • Brine

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet/outlet

  • Ice-water bath

  • Standard laboratory glassware for workup and filtration

Procedure:

  • Reaction Setup: In a three-neck flask under a nitrogen atmosphere, dissolve 2-Amino-pyridin-4-ol (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Cooling: Cool the resulting solution to 0°C using an ice-water bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in a minimal amount of anhydrous DMF.

  • Slow Addition: Transfer the NBS solution to a dropping funnel and add it dropwise to the cooled solution of 2-Amino-pyridin-4-ol over a period of at least 1 hour. Crucially, maintain the internal reaction temperature below 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.[3]

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining active bromine.

  • Workup:

    • Pour the reaction mixture into a beaker containing cold deionized water. A precipitate should form.

    • Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold ethyl acetate to remove soluble organic impurities.

  • Purification:

    • Air-dry the crude solid.

    • For higher purity, recrystallize the product from an appropriate solvent system (e.g., ethanol/water).

    • Dry the final product under vacuum to obtain 2-Amino-5-bromopyridin-4-ol as a solid.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine.

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.

  • Al-dujaili, A. H., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Sciences: Basic and Applied Research (IJSBAR).

  • CN109748864A. (2019). A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.

  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.

  • den Hertog, H. J., & Bruin, P. (2010). The bromination of 2-aminopyridine in the gas phase at 500°. ResearchGate.

  • ChemicalBook. (2023). 2-Amino-5-bromopyrimidine synthesis.

  • CN103755628B. (2015). The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. Google Patents.

  • Kappe, C. O. (2001). Malonates in Cyclocondensation Reactions. Molecules.

  • Advanced ChemBlocks Inc. (n.d.). 2-Amino-5-bromopyridin-4-ol.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-5-bromopyridin-4-ol Substitutions

Welcome to the technical support center for optimizing substitution reactions involving 2-Amino-5-bromopyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing substitution reactions involving 2-Amino-5-bromopyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for this versatile but challenging building block. The unique trifunctional nature of this molecule—possessing a nucleophilic amino group, an acidic hydroxyl group, and a C-Br bond amenable to cross-coupling—requires careful consideration of reaction conditions to achieve desired outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in performing substitution reactions on 2-Amino-5-bromopyridin-4-ol?

The main challenges stem from the presence of multiple reactive functional groups:

  • Tautomerism: 4-Hydroxypyridines exist in equilibrium with their pyridone tautomers. In the case of 2-Amino-5-bromopyridin-4-ol, it can exist in tautomeric equilibrium with 2-amino-5-bromo-1H-pyridin-4-one.[1] This equilibrium is solvent-dependent and can affect the electronic properties and reactivity of the molecule.[1]

  • Acidity of the Hydroxyl and Amino Groups: Both the hydroxyl and amino groups have acidic protons. In the presence of the strong bases often required for cross-coupling reactions, these groups can be deprotonated, leading to the formation of anionic species that can coordinate to the metal catalyst and potentially inhibit or alter its catalytic activity.

  • Nucleophilicity and Ligand Properties: The amino group, the pyridyl nitrogen, and the deprotonated hydroxyl group can all act as ligands for the palladium catalyst. This can lead to catalyst poisoning or the formation of inactive complexes, thereby hindering the desired cross-coupling reaction.[2][3] It is often stated that compounds with labile protons, such as primary amines and alcohols, may not be suitable for coupling reactions without protection. For instance, 2-chloro-3-hydroxypyridine has been reported to give very low yields in Suzuki reactions.

  • Competing Reactivity: The amino group is a potent nucleophile and can potentially participate in side reactions, especially in the context of amination reactions where a different amine is being introduced.

Q2: Do I need to protect the amino or hydroxyl groups before attempting a cross-coupling reaction?

The necessity of protecting groups is highly dependent on the specific reaction conditions and the coupling partners.

  • Unprotected Reactions: There are instances where Suzuki cross-coupling reactions on substrates with primary amine groups can proceed without protection under standard conditions.[4] However, for substrates with both amino and hydroxyl groups, the risk of low yield is significant. For unprotected nitrogen-rich heterocycles, the use of specialized ligands like SPhos and XPhos has been shown to be beneficial.[5]

  • Hydroxyl Group Protection: The hydroxyl group is often the more problematic of the two due to its higher acidity. Protecting it as a silyl ether (e.g., TBS) or another base-stable group can be a prudent strategy.[6]

  • Amino Group Protection: The amino group can be protected as a carbamate (e.g., Boc or Cbz) to reduce its nucleophilicity and ligating ability.[7]

  • Orthogonal Protection: If both groups require protection, an orthogonal strategy is recommended, allowing for the selective deprotection of one group in the presence of the other.[7][8]

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with 2-Amino-5-bromopyridin-4-ol?

Given the challenges, starting with a protected substrate is advisable. If attempting the reaction with the unprotected form, a robust catalytic system is crucial.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommended ConditionsRationale & Key Considerations
Substrate 2-Amino-5-bromo-4-(O-PG)-pyridine (PG = Protecting Group, e.g., TBDMS)Protection of the hydroxyl group is highly recommended to prevent catalyst inhibition and side reactions.
Boronic Acid/Ester 1.2 - 1.5 equivalentsA slight excess is typically used to drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₄ (5-10 mol%) or a pre-catalyst like a CataCXium A palladacycle (5-10 mol%)For challenging substrates, more advanced catalyst systems may be required.[9]
Ligand If using a Pd source without integrated ligands, consider bulky, electron-rich phosphines like SPhos or XPhos.These ligands are known to be effective for challenging cross-couplings.[5]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Weaker bases are preferred to minimize potential side reactions with other functional groups.[10]
Solvent Dioxane/H₂O (4:1 to 10:1) or 2-MeTHFA polar aprotic solvent is generally effective. 2-MeTHF has shown success with unprotected anilines.[9]
Temperature 80 - 100 °CThe reaction may require elevated temperatures to proceed at a reasonable rate.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the catalyst and coupling partners.
Q4: How can I optimize a Buchwald-Hartwig amination with this substrate?

The Buchwald-Hartwig amination introduces a new C-N bond and is a powerful tool for synthesizing substituted aminopyridines.[11][12][13]

Table 2: Key Parameters for Optimizing Buchwald-Hartwig Amination

ParameterOptions & Considerations
Palladium Pre-catalyst G3 or G4 Buchwald pre-catalysts are generally robust and effective.
Ligand Bulky biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often crucial for high yields.
Base Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction outcome.
Solvent Toluene, Dioxane, or THF are typical solvents.
Temperature Reactions are often run at elevated temperatures (80-110 °C).
Amine Coupling Partner The nature of the amine (primary, secondary, aliphatic, aromatic) will influence the optimal conditions.

Troubleshooting Guide

Problem 1: Low or No Conversion to Product
Potential Cause Recommended Solution
Catalyst Poisoning The unprotected amino and/or hydroxyl groups may be coordinating to the palladium, deactivating the catalyst.[2][3] Consider protecting one or both functional groups.
Ineffective Catalyst System For challenging substrates, a more active catalyst system may be necessary. Screen different palladium pre-catalysts and ligands (e.g., Buchwald or CataCXium systems).[9]
Insufficient Base Strength or Solubility The chosen base may not be strong enough to facilitate the catalytic cycle, or it may have poor solubility in the reaction solvent. Try a stronger base (e.g., NaOtBu) or a different solvent system.
Low Reaction Temperature Cross-coupling reactions with electron-rich pyridines can be sluggish. Gradually increase the reaction temperature, monitoring for decomposition.
Poor Quality Reagents Ensure all reagents, especially the boronic acid/ester and the base, are pure and dry. Degas solvents thoroughly to remove oxygen.
Problem 2: Formation of Significant By-products
Potential Cause Recommended Solution
Protodebromination (loss of bromine) This can occur if the transmetalation step is slow. Increase the concentration of the boronic acid/ester or switch to a more reactive boronic ester (e.g., MIDA boronate).
Homocoupling of the Boronic Acid This is often due to the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere.
Decomposition of Starting Material or Product The reaction temperature may be too high. Try running the reaction at a lower temperature for a longer period.
Problem 3: Difficult Purification
Potential Cause Recommended Solution
Tailing on Silica Gel Chromatography The basicity of the aminopyridine product can cause strong interactions with the acidic silica gel.[14] Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent.[14]
Product is Highly Polar If the product is very polar due to the presence of the free hydroxyl and amino groups, consider using reverse-phase chromatography or ion-exchange chromatography.[15]
Co-elution with Impurities Optimize the solvent system for column chromatography using TLC. A gradient elution may be necessary to achieve good separation.

Experimental Workflow & Methodologies

General Protocol for Protecting the Hydroxyl Group as a TBDMS Ether
  • Dissolve 2-Amino-5-bromopyridin-4-ol (1.0 eq) in anhydrous DMF.

  • Add imidazole (1.5 - 2.0 eq) to the solution.

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 - 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for a Suzuki-Miyaura Coupling of the Protected Substrate
  • To a dry reaction vessel, add the protected 2-Amino-5-bromo-4-(O-TBDMS)-pyridine (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Decision-Making Workflow for Reaction Optimization

reaction_optimization start Start: Substitution on 2-Amino-5-bromopyridin-4-ol protect_decision Protect functional groups? start->protect_decision run_unprotected Run Unprotected protect_decision->run_unprotected No protect_groups Protect OH and/or NH2 protect_decision->protect_groups Yes reaction_setup Set up Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) run_unprotected->reaction_setup protect_groups->reaction_setup monitor Monitor Reaction (TLC, LC-MS) reaction_setup->monitor workup Work-up and Purification monitor->workup troubleshoot Troubleshoot workup->troubleshoot success Successful Product Formation troubleshoot->success High Yield & Purity low_yield Low Yield / No Reaction troubleshoot->low_yield Low Conversion byproducts By-products Formed troubleshoot->byproducts Impure Product purification_issue Purification Issues troubleshoot->purification_issue Difficult Separation optimize_catalyst Optimize Catalyst System (Ligand, Pre-catalyst) low_yield->optimize_catalyst optimize_base Optimize Base (Strength, Solubility) low_yield->optimize_base optimize_temp Adjust Temperature byproducts->optimize_temp revisit_protection Re-evaluate Protection Strategy purification_issue->revisit_protection optimize_catalyst->reaction_setup optimize_base->reaction_setup optimize_temp->reaction_setup revisit_protection->protect_decision

Caption: A decision-making workflow for optimizing substitution reactions.

Potential Catalyst Inhibition Pathways

catalyst_inhibition cluster_cycle Desired Catalytic Cycle active_catalyst Active Pd(0) Catalyst inactive_complex Inactive Pd Complex active_catalyst->inactive_complex Coordination with -NH2, -OH, or Pyridyl-N oxidative_addition Oxidative Addition active_catalyst->oxidative_addition substrate 2-Amino-5-bromopyridin-4-ol substrate->inactive_complex transmetalation Transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->active_catalyst Regeneration

Caption: Potential pathways for catalyst inhibition.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 20, 2026. [Link]

  • Khan, I.; Ibrar, A.; Abbas, N.; Ali, S.; Mahmood, T.; Shah, S. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(2):205. doi:10.3390/molecules22020205
  • Palladium Complexes of 2-Pyridin-2-yl Substituted 1,3-Bis(diphenylphosphino)propane: Highly Active Catalysts for the Room-Temperature Copolymerization of Carbon Monoxide with Ethene. Organometallics. 2002;21(16):3365-3373. doi:10.1021/om020228q
  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J Am Chem Soc. 2010;132(40):14073-14075. doi:10.1021/ja1075788
  • Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. ResearchGate. [Link]. Published 2015. Accessed January 20, 2026.

  • Lee, K. B.; Kim, Y. G. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Anal Biochem. 1994;216(1):153-157. doi:10.1006/abio.1994.1023
  • Protecting Groups For Amines. Master Organic Chemistry. [Link]. Published June 7, 2018. Accessed January 20, 2026.

  • Palladium‐Catalyzed Cascade to Benzoxepins by Using Vinyl‐Substituted Donor–Acceptor Cyclopropanes. Angew Chem Int Ed Engl. 2016;55(31):8948-8951. doi:10.1002/anie.201602758
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2022;27(19):6534. doi:10.3390/molecules27196534
  • Le, D. N.; Fun, H.-K.; Sch-Schmidt, C.; et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Org Biomol Chem. 2015;13(10):2916-2920. doi:10.1039/c4ob02581a
  • What Is Catalyst Poisoning In Chemical Reactions? Chemistry For Everyone. [Link]. Published September 15, 2025. Accessed January 20, 2026.

  • Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. J Org Chem. 2005;70(18):7096-7103. doi:10.1021/jo050854w
  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]. Accessed January 20, 2026.

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Trans. 2018;47(36):12444-12453. doi:10.1039/c8dt02697a
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. 2016;21(11):1533. doi:10.3390/molecules21111533
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. J Am Chem Soc. 2015;137(40):12759-12762. doi:10.1021/jacs.5b08933
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Lett. 2008;49(31):4569-4571. doi:10.1016/j.tetlet.2008.05.089
  • Which exclusive protecting groups should I use for hydroxyl groups in amino acids? ResearchGate. [Link]. Accessed January 20, 2026.

  • A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-bromopyridine? ResearchGate. [Link]. Accessed January 20, 2026.

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. J Am Chem Soc. 2019;141(1):248-252. doi:10.1021/jacs.8b12435
  • Suzuki Coupling. Organic Chemistry Portal. [Link]. Accessed January 20, 2026.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J Org Chem. 2015;11:214-220. doi:10.3762/bjoc.11.24
  • Poisoning of Ammonia Synthesis Catalyst Considering Off-Design Feed Compositions. Processes. 2020;8(10):1321. doi:10.3390/pr8101321
  • Controlling the Physical Properties of Fe 3 O 4 -Immobilized Palladium Complexes towards Reusable Catalysts in the Methoxycarbonylation of 1-Hexene. Catalysts. 2023;13(8):1201. doi:10.
  • New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. J Am Chem Soc. 2001;123(38):9202-9218. doi:10.1021/ja0109938
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]. Published October 16, 2025. Accessed January 20, 2026.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]. Accessed January 20, 2026.

  • 2-Amino-3-Hydroxypyridine. PubChem. [Link]. Accessed January 20, 2026.

  • Electrifying Redox-Neutral Palladium-Catalyzed Carbonylations: Multielectron Transfer as a Catalyst Driving Force. J Am Chem Soc. 2025;147(16):7084-7092. doi:10.1021/jacs.5b01834
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]. Published April 3, 2025. Accessed January 20, 2026.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]. Accessed January 20, 2026.

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]. Accessed January 20, 2026.

  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Polymers (Basel). 2019;11(1):153. doi:10.3390/polym11010153
  • Amino Acid-Protecting Groups. ResearchGate. [Link]. Accessed January 20, 2026.

  • Introduction to cross-coupling organometallic and halide: Transmetallation. YouTube. [Link]. Published July 22, 2020. Accessed January 20, 2026.

  • From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation. Acc Chem Res. 2018;51(5):1214-1225. doi:10.1021/acs.accounts.8b00088

Sources

Troubleshooting

Preventing decomposition of 2-Amino-5-bromopyridin-4-ol during reactions

Welcome to the technical support center for 2-Amino-5-bromopyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-5-bromopyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile but potentially sensitive reagent. By understanding its stability profile, you can optimize your reaction outcomes and ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction with 2-Amino-5-bromopyridin-4-ol is giving low yields and multiple side products. What could be the primary cause?

A1: The primary suspect is often the decomposition of the starting material. 2-Amino-5-bromopyridin-4-ol possesses several reactive functional groups that can be sensitive to ambient conditions. The principal causes of degradation are exposure to atmospheric oxygen and moisture, excessive heat, and inappropriate pH levels. The amino group is susceptible to oxidation, which can lead to colored impurities and byproducts.[1][2][3]

Q2: I've noticed my solid 2-Amino-5-bromopyridin-4-ol has darkened over time. Is it still usable?

A2: Discoloration, typically to a yellow or brown hue, is a common indicator of decomposition, likely due to oxidation of the amino group.[4] While the material may still contain a significant amount of the desired compound, the presence of impurities can complicate your reaction and purification. It is highly recommended to use fresh, pure starting material. If this is not possible, consider purification by recrystallization or column chromatography before use.

Q3: What are the ideal storage conditions for 2-Amino-5-bromopyridin-4-ol?

A3: To maximize shelf life, store 2-Amino-5-bromopyridin-4-ol in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon.[5][6][7] It should be kept in a cool, dark, and dry place. Amber glass vials are recommended to protect the compound from light, which can catalyze degradation.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Reaction mixture turns dark brown or black. Oxidation of the amino group. This is often accelerated by heat, the presence of certain metals, or an oxidizing atmosphere.[2][3]1. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.[5][9][10] 2. Use degassed solvents. 3. Consider protecting the amino group as a carbamate (e.g., Boc) or an amide if it is not the reactive site.[11][12][13]
Debromination is observed, leading to 2-Amino-pyridin-4-ol as a byproduct. Reductive conditions or certain catalysts. Some transition metals (e.g., Palladium) in the presence of a hydrogen source can cause reductive dehalogenation.[14][15][16]1. Avoid strong reducing agents if debromination is not the desired outcome. 2. Carefully select catalysts and screen for undesired side reactions. 3. If using a Pd catalyst for a cross-coupling, ensure the reaction is free of hydrogen sources.
Formation of polymeric or tar-like substances. Self-reaction or polymerization. This can be initiated by heat, strong acids, or bases. The bifunctional nature of the molecule can lead to intermolecular reactions.1. Maintain a lower reaction temperature. 2. Control the rate of addition of reagents. 3. Protect one of the functional groups (amino or hydroxyl) to prevent self-reaction.[12][17]
Inconsistent reaction outcomes. Variable quality of the starting material. Decomposition during storage can lead to inconsistent purity.1. Always use a fresh bottle or a properly stored sample. 2. Check the purity of your starting material by NMR or LC-MS before starting the reaction. 3. If necessary, purify the starting material before use.[18][19]

In-Depth Technical Protocols

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere

To prevent oxidation, it is crucial to handle 2-Amino-5-bromopyridin-4-ol and set up your reaction in an oxygen-free environment.[5][20][21][22][23]

Materials:

  • Oven-dried glassware (round-bottom flask, condenser, etc.)

  • Rubber septa

  • Nitrogen or Argon gas source with a manifold or balloon setup

  • Syringes and needles

Procedure:

  • Dry the Glassware: Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours to remove adsorbed moisture.[23]

  • Assemble the Apparatus: Quickly assemble the hot glassware and seal all joints. Fold a rubber septum over the neck of the flask.

  • Purge with Inert Gas: Insert a needle connected to the inert gas source into the septum. Insert a second "exit" needle to allow the air to be displaced.[6]

  • Flush the System: Allow the inert gas to flow through the flask for 5-10 minutes to ensure all air has been removed.[6]

  • Add Reagents: Add 2-Amino-5-bromopyridin-4-ol and any other solid reagents to the flask under a positive pressure of inert gas. Solvents and liquid reagents should be added via a dry syringe.[10][24]

  • Maintain the Atmosphere: Keep the reaction under a positive pressure of inert gas (a balloon is sufficient for most applications) for the duration of the experiment.[6]

Protocol 2: Protection of the Amino Group as a Boc-Carbamate

Protecting the amino group can prevent oxidation and other unwanted side reactions. The tert-Butoxycarbonyl (Boc) group is a common choice.[11][12]

Materials:

  • 2-Amino-5-bromopyridin-4-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • A suitable solvent (e.g., Dichloromethane, THF)

  • A base (e.g., Triethylamine (TEA), DMAP)

  • Reaction flask and magnetic stirrer

Procedure:

  • Dissolve 2-Amino-5-bromopyridin-4-ol in the chosen solvent in a flask under an inert atmosphere.

  • Add the base (e.g., 1.1 equivalents of TEA).

  • Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

The Boc group is stable under many reaction conditions and can be easily removed with a mild acid like trifluoroacetic acid (TFA).

Visualizing Decomposition and Prevention

To better understand the challenges and solutions, the following diagrams illustrate the key concepts.

A 2-Amino-5-bromopyridin-4-ol (Stable) B Oxidized Byproducts (e.g., Nitroso, Nitro) A->B O₂ / Heat (Atmospheric Oxidation) C Debrominated Product A->C Reductive Conditions (e.g., Pd/C, H₂) D Polymeric Material A->D Heat / Strong Acid/Base (Self-Reaction)

Caption: Potential decomposition pathways for 2-Amino-5-bromopyridin-4-ol.

Start Start Reaction Inert Use Inert Atmosphere (N₂ or Ar) Start->Inert Prevent Oxidation Protect Protect Amino Group (e.g., Boc) Inert->Protect Further Stabilization Temp Control Temperature Protect->Temp Prevent Polymerization End Successful Reaction Temp->End

Caption: A logical workflow for preventing decomposition during reactions.

References

  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • Danikiewicz, W., & Persona, A. (2010). DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. Journal of Physical Organic Chemistry, 23(12), 1134-1143. Retrieved from [Link]

  • Lee, Y. C., & Lee, B. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 188(2), 259-264. Retrieved from [Link]

  • Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Wiaderek, M., & Chrobok, A. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 97(8), 2291-2296. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem. Retrieved from [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]

  • Gontrani, L., & Mazzocchitti, G. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Chemistry, 4(1), 7-23. Retrieved from [Link]

  • Katritzky, A. R., & Lunt, E. (1970). Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Journal of the Chemical Society, Perkin Transactions 1, (11), 1903-1906. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(20), 4593-4596. Retrieved from [Link]

  • Nichols, L. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Le Saux, T., et al. (2019). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 25(51), 11843-11847. Retrieved from [Link]

  • Heterocyclic Letters. (2021). Synthesis of 2,5-dibromopyridine. 11(3), 447-452. Retrieved from [Link]

  • Organic Syntheses. (1950). 3-aminopyridine. 30, 3. Retrieved from [Link]

  • MDPI. (2019). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(38), 10474-10480. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (2014). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. 5(12). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, June 25). Protecting Groups for Amines [Video]. YouTube. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • ResearchGate. (2019). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • ResearchGate. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US2742479A - Halogenation of pyridines.
  • Advanced ChemBlocks Inc. (n.d.). 2-Amino-5-bromopyridin-4-ol. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 19). Storage of Halogen. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 143(41), 17186-17195. Retrieved from [Link]

  • Google Patents. (n.d.). CA1126276A - Halogenation of pyridine compounds.
  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Cross-Coupling Reactions of 2-Amino-5-bromopyridin-4-ol

From the desk of the Senior Application Scientist Welcome to the technical support center for cross-coupling reactions involving 2-Amino-5-bromopyridin-4-ol. This resource is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 2-Amino-5-bromopyridin-4-ol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying this versatile, yet challenging, heterocyclic building block. The unique electronic and structural features of this substrate—namely the electron-donating amino and hydroxyl groups and the potentially coordinating pyridine nitrogen—demand careful consideration in catalyst and condition selection. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Amino-5-bromopyridin-4-ol a challenging substrate for cross-coupling?

A1: The difficulty arises from a combination of factors inherent to its structure:

  • Catalyst Inhibition: The pyridine nitrogen and the exocyclic amino group are Lewis basic. They can coordinate strongly to the metal center (e.g., Palladium) of the catalyst, leading to catalyst inhibition or the formation of inactive complexes.[1] This is a well-documented issue with aminopyridine substrates.[2]

  • Electron-Rich System: The presence of two strong electron-donating groups (–NH₂ and –OH) makes the pyridine ring electron-rich. This can slow down the oxidative addition step, which is often the rate-limiting step in palladium-catalyzed cross-coupling cycles, particularly with less reactive aryl chlorides and bromides.[3]

  • Hydroxyl Group Reactivity: The 4-hydroxyl group is acidic and can be deprotonated by the base, forming a pyridinolate species. This can alter the substrate's solubility and electronic properties. Furthermore, it introduces the possibility of competitive O-arylation side reactions, especially in C-N coupling reactions.

  • Poor Solubility: The polar nature of the molecule, capable of forming strong hydrogen bonds, can lead to poor solubility in common aprotic organic solvents like toluene or dioxane, complicating reaction setup and kinetics.

Q2: Which class of catalyst is best for this substrate: Palladium, Copper, or Nickel?

A2: The optimal choice depends entirely on the desired transformation (C-C, C-N, C-S, etc.) and the coupling partner.

  • Palladium-based catalysts are the most versatile and widely studied for Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings.[4][5] For a challenging substrate like this, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbenes (NHCs) are often required to achieve high efficiency.[6][7]

  • Copper-based catalysts are a cost-effective alternative, particularly for C-N (Ullmann-type) and C-S couplings.[8] Recent advancements have led to milder reaction conditions.[9][10][11] Copper catalysis can sometimes offer different selectivity and may be less prone to inhibition by the pyridine nitrogen under certain conditions.

  • Nickel-based catalysts have emerged as powerful tools, especially for coupling with C(sp³)-hybridized partners and for cross-electrophile couplings.[12][13][14] They can be particularly effective for reactions involving less reactive aryl chlorides and can operate via different mechanistic pathways (e.g., radical mechanisms) that may be advantageous.[12][15]

Q3: How do I choose the right ligand for a Palladium-catalyzed reaction?

A3: Ligand choice is critical. For electron-rich aryl bromides, the ligand must facilitate both oxidative addition and reductive elimination.

  • For Suzuki-Miyaura (C-C) Coupling: Start with bulky, electron-rich biarylmonophosphine ligands like SPhos, RuPhos, or XPhos . These ligands promote the formation of monoligated, highly reactive L₁Pd(0) species that are effective for challenging substrates.[7][16] Traditional ligands like PPh₃ may be insufficient.[6]

  • For Buchwald-Hartwig (C-N) Amination: Bidentate phosphine ligands such as BINAP or bulky monophosphines like RuPhos and BrettPhos have shown excellent performance in the amination of similar heterocyclic halides.[16][17] The choice of ligand can be crucial for preventing side reactions and ensuring high yields.[18]

Troubleshooting Guide

Q4: My Suzuki-Miyaura reaction shows no conversion. What are the first things to check?

A4: When a Suzuki coupling fails, systematically verify the fundamental components of the reaction before attempting drastic changes.

Troubleshooting Decision Tree

start Problem: No Product Formation check_inert 1. Inert Atmosphere Check Was the system rigorously degassed? (Ar/N₂ sparging, freeze-pump-thaw) start->check_inert Start Here check_reagents 2. Reagent Quality Check Is the boronic acid/ester pure? Is the base freshly opened/ground? Are solvents anhydrous and degassed? check_inert->check_reagents Yes solution_inert Solution: Re-run with proper degassing. Use a glovebox for setup. check_inert->solution_inert No check_catalyst 3. Catalyst Activity Check Is the Pd precatalyst/ligand air-stable? Was it handled under inert gas? check_reagents->check_catalyst Yes solution_reagents Solution: Use fresh, high-purity reagents. Grind the base (e.g., K₃PO₄). Use freshly distilled/anhydrous solvents. check_reagents->solution_reagents No check_temp 4. Temperature Check Is the reaction temperature high enough? (Typically 80-110 °C for aryl bromides) check_catalyst->check_temp Yes solution_catalyst Solution: Switch to a more active, air-stable precatalyst (e.g., G3-G4 palladacycles). Increase catalyst loading slightly (e.g., from 1 to 2 mol%). check_catalyst->solution_catalyst No solution_temp Solution: Increase temperature in 10 °C increments. Consider switching to a higher-boiling solvent (e.g., t-Amyl alcohol). check_temp->solution_temp No

Caption: Troubleshooting workflow for a failed Suzuki reaction.

Causality:

  • Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by trace oxygen, halting the catalytic cycle before it begins.

  • Reagent Integrity: Protodeboronation (hydrolysis of the boronic acid) is a common side reaction exacerbated by excess water or impure reagents.[1] The physical form of the base (e.g., finely powdered K₃PO₄) is critical for solid-liquid phase reactions to ensure sufficient reactivity.

  • Catalyst Activity: Not all palladium sources are equally active. Pd(PPh₃)₄ may fail where a modern system with a bulky phosphine ligand succeeds because the latter is better at promoting the challenging oxidative addition step.[1][6]

Q5: I'm seeing a significant amount of a byproduct that I suspect is from dehalogenation. How can I fix this?

A5: Dehalogenation (replacement of bromine with hydrogen) is a common side reaction, especially with electron-rich aryl halides. It often points to issues with the transmetalation or reductive elimination steps being slow relative to competing pathways.

  • Mechanistic Cause: This can occur if the intermediate ArPd(II)L₂(X) species, formed after oxidative addition, undergoes a competing reaction (e.g., with trace water or base) before it can react with the boronic acid.

  • Solutions:

    • Strengthen the Base/Solvent System: Ensure your base is strong enough (e.g., K₃PO₄, Cs₂CO₃) but also that your solvent system facilitates the boronate complex formation. A small amount of water in solvents like dioxane or THF is often essential for Suzuki couplings with boronic acids, as it helps dissolve the base and facilitates the formation of the active borate species.[19]

    • Change the Ligand: Switch to a more electron-donating and bulkier ligand (e.g., from P(t-Bu)₃ to SPhos). This can accelerate the rates of both transmetalation and reductive elimination, outcompeting the dehalogenation pathway.

    • Use a Boronic Ester: Consider switching from a boronic acid to a pinacol boronate ester (Bpin). Boronate esters often exhibit greater stability and can sometimes suppress side reactions like protodeboronation and dehalogenation.

Q6: My Buchwald-Hartwig amination is giving low yields and a complex mixture. I suspect O-arylation is occurring. How can I promote N-arylation over O-arylation?

A6: The presence of the 4-OH group creates a nucleophilic oxygen center that can compete with your desired amine nucleophile. Promoting N-arylation requires tuning the reaction conditions to favor the amination pathway.

  • Mechanistic Cause: The relative rates of N-arylation versus O-arylation are influenced by the pKa of the nucleophiles, the base used, and the steric environment of the catalyst.

  • Solutions:

    • Base Selection is Key: Use a non-nucleophilic, sterically hindered base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu). These bases are strong enough to deprotonate the amine nucleophile but are less likely to generate a high concentration of the reactive pyridinolate, which favors O-arylation.

    • Protect the Hydroxyl Group: If selectivity remains an issue, a protecting group strategy is the most robust solution. Protecting the 4-OH as a methyl ether (–OMe) or a silyl ether (e.g., –OTBS) will completely prevent O-arylation. The protecting group can be removed in a subsequent step.

    • Ligand Choice: Certain ligands may offer higher selectivity. Bidentate ligands like BINAP can create a more defined coordination sphere around the palladium center, which may sterically disfavor the approach of the pyridinolate compared to the amine.[16][18]

Catalyst System Selection Guide

The following table provides a starting point for selecting a catalyst system for various cross-coupling reactions with 2-Amino-5-bromopyridin-4-ol. Optimization will likely be required.

Coupling TypeCatalyst SystemRecommended Ligand(s)Recommended Base(s)Solvent(s)Key Considerations
Suzuki-Miyaura (C-C) Pd(OAc)₂ or Pd₂(dba)₃SPhos, RuPhos, XPhosK₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene/H₂ORequires rigorous deoxygenation. Bulky phosphine ligands are crucial for success.[6][16]
Buchwald-Hartwig (C-N) Pd₂(dba)₃ or Pd(OAc)₂RuPhos, BrettPhos, BINAPNaOtBu, LiHMDS, K₃PO₄Toluene, DioxaneBase choice is critical to avoid O-arylation. Hindered bases are preferred.[16][17]
Sonogashira (C-C, alkyne) Pd(PPh₃)₄ / CuIPPh₃Et₃N, i-Pr₂NHTHF, DMFCopper co-catalyst is standard but copper-free conditions exist. Triethylamine often acts as both base and solvent.[4]
Ullmann (C-N) CuI or Cu₂O1,10-Phenanthroline, L-ProlineK₂CO₃, K₃PO₄DMF, DMSOA cost-effective alternative to palladium for amination. Often requires higher temperatures.[9][10][11]
Cross-Electrophile (C-C) NiBr₂·glyme / NiCl₂·glymeBathophenanthroline, dtbbpyN/A (Reductive Coupling)DMF, DMAExcellent for coupling with alkyl halides. Operates via radical pathways.[14]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Amino-5-bromopyridin-4-ol with a generic arylboronic acid using a modern palladium catalyst system.

Reaction Scheme: (Image of the reaction scheme would be here)

Materials:

  • 2-Amino-5-bromopyridin-4-ol (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Amino-5-bromopyridin-4-ol, the arylboronic acid, Pd(OAc)₂, SPhos, and the finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M.

  • Heating: Immerse the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.

General Catalytic Cycle (Suzuki-Miyaura)

Suzuki_Cycle cluster_regen pd0 L₂Pd(0) (Active Catalyst) ox_add Ar-Pd(II)-X(L)₂ pd0->ox_add Oxidative Addition trans Ar-Pd(II)-Ar'(L)₂ ox_add->trans Transmetalation red_elim Ar-Ar' (Product) trans->red_elim Reductive Elimination trans->red_elim red_elim_proxy center arx Ar-X (Your Substrate) arx->ox_add ar_boronic Ar'-B(OR)₂ ar_boronic->trans base Base (e.g., K₃PO₄) base->trans pd0_proxy red_elim_proxy->pd0_proxy Catalyst Regeneration

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Publishing.
  • A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions. Benchchem.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
  • Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. PMC - PubMed Central.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society - ACS Publications.
  • Nickel Catalyzed Cross-Couplings of Amino Acid Derivatives via C-N Bond Activation. University of Delaware.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications.
  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.
  • Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5. SciSpace.
  • Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate.
  • Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. PubMed.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • (PDF) Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5- halopyridine †. ResearchGate.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
  • C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes. PMC - NIH.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 2-Amino-5-bromopyridin-4-ol

Welcome to the technical support center for the purification of 2-Amino-5-bromopyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-5-bromopyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the column chromatography of this important chemical intermediate. The unique chemical nature of this molecule, possessing both a basic amino group and an acidic hydroxyl group, presents specific challenges that this guide aims to address with practical, field-proven solutions.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section provides step-by-step guidance to resolve specific issues you may encounter during the column chromatography of 2-Amino-5-bromopyridin-4-ol.

Issue 1: Poor Separation or Co-elution of Impurities

Poor separation is a frequent challenge, often stemming from an inappropriate solvent system or issues with the stationary phase.

Possible Cause 1: Inappropriate Mobile Phase Polarity

The polarity of the eluent is critical for achieving good separation. If the polarity is too high, your compound and impurities will travel too quickly down the column, resulting in poor separation. Conversely, if it's too low, elution will be excessively slow.

  • Solution: Optimize the Solvent System with TLC. Before committing to a large-scale column, systematically test various solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for 2-Amino-5-bromopyridin-4-ol. A good starting point for this polar compound would be a mixture of a moderately polar solvent like ethyl acetate and a more polar one like methanol. Dichloromethane can also be used in combination with methanol.

Possible Cause 2: Strong Interaction with Acidic Silica Gel

The basic amino group on the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This can lead to significant peak tailing and co-elution with impurities.[1]

  • Solution 1: Add a Basic Modifier. To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your mobile phase.[2] Triethylamine (TEA) at 0.1-1% or a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can effectively neutralize the active sites on the silica, leading to sharper peaks and improved separation.[2]

  • Solution 2: Use an Alternative Stationary Phase. If peak tailing persists, consider using a different stationary phase.[2] Neutral or basic alumina can be effective for basic compounds.[2] Alternatively, reversed-phase chromatography using a C18 column could provide a different selectivity and better separation.[2]

Issue 2: The Compound is Not Eluting from the Column

This frustrating issue can arise from several factors, primarily related to the compound's high polarity and its interaction with the stationary phase.

Possible Cause 1: Insufficiently Polar Mobile Phase

2-Amino-5-bromopyridin-4-ol is a polar molecule due to the amino and hydroxyl groups. If your mobile phase is not polar enough, the compound will remain strongly adsorbed to the silica gel.

  • Solution: Employ a Gradient Elution. Start with a lower polarity mobile phase and gradually increase the proportion of the more polar solvent. For example, you could start with 100% ethyl acetate and gradually introduce methanol. This will help to first elute less polar impurities before increasing the solvent strength to elute your target compound.

Possible Cause 2: Irreversible Adsorption or On-Column Decomposition

The compound may be degrading on the acidic silica gel, or adsorbing so strongly that it cannot be eluted.

  • Solution: Test for Stability and Change Stationary Phase. Before running a column, spot your compound on a silica TLC plate and let it sit for an hour. Then, develop the plate to see if any new spots (decomposition products) have appeared.[2] If decomposition is observed, switching to a less acidic stationary phase like neutral alumina is recommended.[3]

Issue 3: Low Yield After Purification

Recovering a low amount of your purified compound can be due to physical loss during the process or incomplete elution.

Possible Cause 1: Column Overloading

Loading too much crude material onto the column can lead to broad bands and poor separation, making it difficult to collect pure fractions and resulting in lower recovered yields.

  • Solution: Adhere to Loading Capacity Guidelines. A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[2] For a 100g silica gel column, this would be 1-5g of crude material.

Possible Cause 2: Using an Excessive Amount of Solvent for Dissolution

If you dissolve your sample in a large volume of solvent for loading, it will start as a very broad band on the column, leading to poor separation and diluted fractions.

  • Solution: Use Minimal Solvent or Dry Loading. Dissolve your crude product in the absolute minimum amount of solvent required.[4] If the compound has poor solubility in the mobile phase, the dry loading technique is preferable.[4] This involves pre-adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then loading the resulting free-flowing powder onto the column.[4]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of purifying 2-Amino-5-bromopyridin-4-ol.

Q1: What is the best stationary phase for purifying 2-Amino-5-bromopyridin-4-ol?

  • A1: Standard silica gel (60 Å, 230-400 mesh) is the most common choice. However, due to the basic nature of the amino group, which can cause peak tailing on acidic silica, you may need to add a basic modifier like triethylamine to the eluent.[1][2] If tailing is severe, consider using neutral alumina or a reversed-phase C18 column.[2]

Q2: How do I choose the right mobile phase?

  • A2: The selection of the mobile phase is crucial and should be guided by TLC analysis.[5] Given the polarity of 2-Amino-5-bromopyridin-4-ol, a good starting point is a binary solvent system of a moderately polar solvent like ethyl acetate and a more polar solvent like methanol. A gradient elution, where you gradually increase the proportion of methanol, is often effective.[2] For example, you could start with 5% methanol in ethyl acetate and gradually increase to 20% or higher.

Q3: How should I prepare and load my sample onto the column?

  • A3: Proper sample loading is critical for a good separation.

    • Wet Loading: Dissolve your crude sample in a minimal amount of a solvent that will dissolve it well, but is as non-polar as possible. Dichloromethane or a small amount of the initial mobile phase can work. Pipette this solution carefully onto the top of the packed column.[4]

    • Dry Loading: This is the preferred method if your compound is not very soluble in the initial mobile phase.[4] Dissolve your crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel (2-3 times the weight of your crude product), and evaporate the solvent completely using a rotary evaporator to get a dry, free-flowing powder.[4][6] Carefully add this powder to the top of your packed column.[6]

Q4: How can I monitor the separation during the chromatography run?

  • A4: Collect fractions of a consistent volume (e.g., 10-20 mL). Spot each fraction on a TLC plate and develop it in your chosen solvent system. Visualize the spots under a UV lamp (if your compound is UV active) or by using a staining agent. Combine the fractions that contain your pure product.

Q5: My compound is streaking badly on the TLC plate and column. What can I do?

  • A5: Streaking is a common sign of strong interaction between your basic compound and the acidic silica gel.[2] The most effective solution is to add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or a few drops of an ammonia solution to your mobile phase.[2] This will neutralize the acidic sites on the silica and result in much sharper bands.

III. Experimental Protocols & Data

Table 1: Recommended Solvent Systems for TLC Analysis
Solvent System (v/v)Observations
95:5 Ethyl Acetate / MethanolGood starting point for assessing polarity.
90:10 Ethyl Acetate / MethanolIncreased polarity for faster elution.
80:20 Ethyl Acetate / MethanolFor highly retained compounds.
95:5:0.1 Dichloromethane / Methanol / TriethylamineA common system to reduce peak tailing.
Step-by-Step Protocol: Column Chromatography of 2-Amino-5-bromopyridin-4-ol

This protocol is a general guideline and should be adapted based on your specific crude material and the results of your TLC analysis.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial mobile phase).

    • Pour the slurry into the column and gently tap the sides to ensure even packing.

    • Drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude 2-Amino-5-bromopyridin-4-ol in a minimal amount of methanol.

    • Add silica gel (2-3 times the weight of your crude material) to the solution.

    • Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your starting mobile phase (e.g., 95:5 ethyl acetate/methanol with 0.1% TEA) to the column.

    • Apply gentle pressure (if necessary) to begin the elution.

    • Collect fractions of a consistent volume.

    • Monitor the fractions by TLC.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure 2-Amino-5-bromopyridin-4-ol.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified compound.

IV. Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Poor Separation

start Poor Separation/ Co-elution cause1 Inappropriate Mobile Phase Polarity start->cause1 cause2 Strong Interaction with Acidic Silica Gel start->cause2 solution1 Optimize Solvent System with TLC (Rf 0.2-0.3) cause1->solution1 solution2a Add Basic Modifier (e.g., 0.1-1% TEA) cause2->solution2a solution2b Use Alternative Stationary Phase (Alumina or C18) cause2->solution2b cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc TLC Analysis (Solvent Selection) pack Pack Column (Silica Gel Slurry) tlc->pack load Dry Load Sample pack->load elute Elute with Gradient Solvent load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Sources

Troubleshooting

Technical Support Center: Managing Regio-selectivity in Reactions with 2-Amino-5-bromopyridin-4-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-5-bromopyridin-4-ol. This guide is designed to provide in-depth, practical solutions to the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-5-bromopyridin-4-ol. This guide is designed to provide in-depth, practical solutions to the common challenges associated with controlling regioselectivity in reactions involving this versatile, yet complex, heterocyclic building block. Our goal is to empower you with the knowledge to not only troubleshoot your experiments but also to rationally design synthetic strategies that yield your desired isomers with high purity and efficiency.

Introduction: The Ambident Nature of 2-Amino-5-bromopyridin-4-ol

2-Amino-5-bromopyridin-4-ol is an ambident nucleophile, meaning it possesses multiple reactive sites that can engage with electrophiles. This characteristic, while offering diverse synthetic possibilities, also presents a significant challenge in directing reactions to a specific atom. The primary competing nucleophilic centers are the exocyclic amino group (N-2), the pyridinone oxygen (O-4), and to a lesser extent, the pyridine ring nitrogen (N-1) and the carbon atoms of the ring. Understanding the factors that govern the reactivity of these sites is paramount to achieving regioselective transformations.

This guide will address frequently encountered issues in a question-and-answer format, providing not just protocols, but the underlying chemical principles that dictate the observed outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Alkylation Reactions - The N- vs. O-Alkylation Dilemma

One of the most common challenges is controlling the site of alkylation. Depending on the reaction conditions, alkylating agents can react at the exocyclic amino group (N-alkylation) or the pyridinone oxygen (O-alkylation).

Question 1: My alkylation of 2-amino-5-bromopyridin-4-ol with methyl iodide is giving me a mixture of N- and O-methylated products. How can I selectively obtain the O-methylated product, 2-amino-5-bromo-4-methoxypyridine?

Answer: This is a classic problem of competing nucleophilicity, which can be controlled by applying the principles of Hard and Soft Acid-Base (HSAB) theory.[1][2][3]

Underlying Principle: HSAB Theory

  • Hard nucleophiles , like the oxygen of the pyridinone, are small, highly electronegative, and have low polarizability. They prefer to react with hard electrophiles .[2][4][5]

  • Soft nucleophiles , like the nitrogen of the amino group (and to some extent the pyridine ring nitrogen), are larger, less electronegative, and more polarizable. They favor reactions with soft electrophiles .[1][2][3]

Methyl iodide is considered a relatively soft electrophile due to the polarizability of the iodine atom. This inherent softness favors reaction at the softer nitrogen center, leading to a mixture of products.

Troubleshooting & Protocol for Selective O-Alkylation:

To favor O-alkylation, you need to use a harder alkylating agent .

Reagent TypeExamplesExpected OutcomeRationale
Soft Alkylating Agents Methyl iodide, Benzyl bromideMixture of N- and O-alkylation, often favoring N-alkylation.Soft electrophile reacts with the soft nitrogen center.
Hard Alkylating Agents Dimethyl sulfate, Trimethyloxonium tetrafluoroborate (Meerwein's salt)Predominantly O-alkylation.Hard electrophile preferentially reacts with the hard oxygen center.[6]
Intermediate Agents Methyl tosylate, Methyl bromideMixture of products, regioselectivity can be solvent and base dependent.Borderline hardness allows for competitive reaction at both sites.

Step-by-Step Protocol for O-Methylation:

  • Deprotonation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend 2-amino-5-bromopyridin-4-ol (1 equivalent) in a suitable aprotic solvent such as DMF or acetonitrile.

  • Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C. The formation of the sodium salt increases the nucleophilicity of the oxygen.

  • Alkylation: After stirring for 30 minutes at room temperature, cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 equivalents) dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material. Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-amino-5-bromo-4-methoxypyridine.

Question 2: I want to achieve selective N-alkylation of the exocyclic amino group. What conditions should I employ?

Answer: To achieve selective N-alkylation, you can either exploit the principles of HSAB theory by using a soft electrophile under specific conditions or employ a protecting group strategy.

Approach 1: Direct N-Alkylation using Soft Electrophiles

As discussed, soft electrophiles like alkyl iodides or bromides have a higher propensity to react with the softer nitrogen atom. To further enhance this selectivity, you can modulate the reaction conditions.

  • Solvent Effects: Protic solvents can solvate the hard oxygen anion more effectively through hydrogen bonding, leaving the softer nitrogen more accessible for reaction. However, this can also decrease the overall nucleophilicity. Aprotic polar solvents like DMF or DMSO are generally preferred.

  • Base Selection: Using a weaker, non-ionic base or a hindered base can sometimes favor N-alkylation by minimizing the formation of the harder oxygen anion.

Approach 2: Protecting Group Strategy (Recommended for Higher Selectivity)

A more robust and generally applicable method is to protect the more reactive or undesired reaction sites.[7]

Workflow for Selective N-Alkylation:

N_Alkylation_Workflow start 2-Amino-5-bromo pyridin-4-ol protect_O Protect Hydroxyl Group (e.g., with TBDMSCl) start->protect_O 1. protected_intermediate O-Protected Intermediate protect_O->protected_intermediate 2. n_alkylation N-Alkylation (e.g., NaH, Alkyl Halide) protected_intermediate->n_alkylation 3. dialkylated_intermediate N-Alkylated, O-Protected Intermediate n_alkylation->dialkylated_intermediate 4. deprotect Deprotection (e.g., TBAF) dialkylated_intermediate->deprotect 5. product N-Alkyl-2-amino-5-bromo pyridin-4-ol deprotect->product 6.

Caption: Workflow for selective N-alkylation using a protecting group strategy.

Step-by-Step Protocol for N-Alkylation via Protection:

  • O-Protection: Dissolve 2-amino-5-bromopyridin-4-ol (1 eq.) in anhydrous DMF. Add imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.). Stir at room temperature until the reaction is complete. Work up by adding water and extracting with ethyl acetate. Purify the resulting O-TBDMS protected intermediate.

  • N-Alkylation: Dissolve the protected intermediate (1 eq.) in anhydrous THF and cool to 0 °C. Add NaH (1.1 eq.) and stir for 30 minutes. Add your desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) and allow the reaction to proceed.

  • Deprotection: After work-up, dissolve the crude N-alkylated, O-protected intermediate in THF. Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq. of a 1M solution in THF) and stir at room temperature until the TBDMS group is cleaved.[8] Purify the final product by column chromatography.

Section 2: Acylation Reactions - N- vs. O-Acylation

Similar to alkylation, acylation can occur at either the nitrogen or oxygen atom. The factors governing this selectivity are slightly different and often kinetically controlled.

Question 3: I am trying to perform an N-acylation with acetyl chloride, but I am observing the formation of an O-acylated byproduct. How can I improve the N-selectivity?

Answer: The regioselectivity of acylation is often influenced by both steric and electronic factors, as well as the reaction conditions. The exocyclic amino group is generally more nucleophilic and less sterically hindered than the hydroxyl group, which should favor N-acylation.[9] However, O-acylation can occur, especially under basic conditions.

Key Factors Influencing N- vs. O-Acylation:

  • Steric Hindrance: The less hindered exocyclic amino group is generally favored for acylation.

  • Nucleophilicity: The lone pair on the amino nitrogen is typically more available for attack than the oxygen lone pairs.

  • Reaction Conditions:

    • Basic Conditions: In the presence of a strong base, the hydroxyl group is deprotonated to form a highly nucleophilic alkoxide, which can lead to competitive O-acylation.

    • Neutral or Acidic Conditions: Under neutral or slightly acidic conditions (e.g., in pyridine as a solvent and base), N-acylation is generally favored.

Troubleshooting & Protocol for Selective N-Acylation:

  • Solvent and Base Selection: Perform the reaction in a solvent like dichloromethane (DCM) or acetonitrile in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine at low temperatures (0 °C to room temperature). Pyridine can act as both a base and a nucleophilic catalyst.

  • Reagent Choice: Using a less reactive acylating agent, such as an acid anhydride (e.g., acetic anhydride) instead of an acyl chloride, can sometimes improve selectivity.

Step-by-Step Protocol for N-Acylation:

  • Suspend 2-amino-5-bromopyridin-4-ol (1 eq.) in pyridine at 0 °C.

  • Slowly add acetic anhydride (1.1 eq.) dropwise.

  • Allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice water and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the N-acylated product.

Section 3: Electrophilic Aromatic Substitution

The pyridine ring in 2-amino-5-bromopyridin-4-ol is electron-rich due to the activating effects of the amino and hydroxyl groups. This makes it susceptible to electrophilic aromatic substitution, such as nitration or further halogenation.

Question 4: I need to introduce a nitro group onto the pyridine ring. Which position will be nitrated, and what conditions should I use to avoid side reactions?

Answer: The directing effects of the substituents on the pyridine ring will determine the position of electrophilic substitution.

Analysis of Directing Effects:

  • -NH₂ group (at C-2): A powerful activating, ortho-, para- directing group. It strongly activates the C-3 and C-5 positions.

  • -OH group (at C-4): A strong activating, ortho-, para- directing group. It strongly activates the C-3 and C-5 positions.

  • -Br group (at C-5): A deactivating, ortho-, para- directing group.

The combined effect of the highly activating amino and hydroxyl groups will strongly direct the incoming electrophile to the C-3 position, which is ortho to both. The C-5 position is already substituted with bromine.

Logical Flow of Regioselectivity in Electrophilic Substitution:

EAS_Regioselectivity sub 2-Amino-5-bromopyridin-4-ol c3 C-3 (Most Activated) sub->c3 Activating (-NH2, -OH) Directs to C3 & C5 c5 C-5 (Blocked) sub->c5 Activating (-NH2, -OH) Directs to C3 & C5 (Blocked by -Br) c6 C-6 (Less Activated) product 2-Amino-5-bromo-3-nitro pyridin-4-ol c3->product Nitration Occurs Here

Caption: Directing effects for electrophilic substitution on 2-amino-5-bromopyridin-4-ol.

Step-by-Step Protocol for C-3 Nitration:

Care must be taken as nitrating conditions are strongly acidic and can lead to degradation.

  • Protection (Optional but Recommended): To prevent oxidation of the amino group and improve solubility, it is advisable to first acylate the amino group as described in the N-acylation protocol.

  • Nitration: Dissolve the N-acetylated starting material in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated sulfuric acid and fuming nitric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at low temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product should precipitate.

  • Deprotection: The acetyl protecting group can be removed by heating the product in aqueous acid (e.g., 6M HCl) to yield the final 2-amino-5-bromo-3-nitropyridin-4-ol.

References

  • Chemistry LibreTexts. (2022). 3.2.1: Hard and Soft Acid and Base Theory. [Link]

  • Chemistry LibreTexts. (2021). 3.3: Hard and Soft Acids and Bases. [Link]

  • ResearchGate. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]

  • University of Massachusetts Lowell. Hard-Soft Acid-Base Theory. [Link]

  • Wikipedia. HSAB theory. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Fiveable. Hard-Soft Acid-Base (HSAB) Theory | Inorganic Chemistry I Class Notes. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. [Link]

  • ResearchGate. (2025). Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Analysis of 2-Amino-5-bromopyridin-4-ol and Its Structural Analogs in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction & Executive Summary Significance of the Pyridin-4-ol Scaffold The pyridine scaffold is a cornerstone in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction & Executive Summary

Significance of the Pyridin-4-ol Scaffold

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, owing to its presence in a vast array of pharmaceuticals and biologically active compounds.[1] Specifically, the pyridin-4-ol (or its tautomeric form, 4-pyridone) moiety is a privileged structure, offering a unique combination of hydrogen bonding capabilities, aromaticity, and tunable electronic properties. Its strategic functionalization is a key tactic for modulating the physicochemical and pharmacokinetic profiles of drug candidates.

The Role of Halogenation and Amination

The introduction of substituents onto the pyridine ring is a powerful tool for fine-tuning a molecule's reactivity.[1][2] In the case of 2-Amino-5-bromopyridin-4-ol , the molecule is endowed with two key functional handles. The bromine atom at the C5 position serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3][4] The amino group at the C2 position, a strong electron-donating group, significantly modulates the electronic landscape of the ring, influencing the reactivity of the C-Br bond.[3]

Comparative Framework

This guide presents a data-driven, objective comparison of the reactivity of 2-Amino-5-bromopyridin-4-ol with three structurally similar compounds:

  • Analog A: 2-Amino-5-chloropyridin-4-ol: To evaluate the effect of changing the halogen leaving group.

  • Analog B: 5-Bromo-2-methoxypyridin-4-ol: To assess the impact of replacing the amino group with a less powerful electron-donating methoxy group.

  • Analog C: 2-Amino-3-bromopyridin-4-ol: To probe the steric and electronic consequences of altering the bromine's position.

The comparison will focus on performance in two of the most critical transformations in modern synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. A contrasting case of Nucleophilic Aromatic Substitution (SNAr) will also be discussed to provide a holistic reactivity profile.

Executive Summary Table
CompoundSuzuki-Miyaura ReactivityBuchwald-Hartwig ReactivitySNAr Reactivity (Predicted)Key Differentiator
2-Amino-5-bromopyridin-4-ol High High Low Strong electronic activation from NH2 group enhances oxidative addition.
Analog A: 2-Amino-5-chloropyridin-4-olModerateModerateVery LowThe stronger C-Cl bond requires more forcing conditions for oxidative addition.
Analog B: 5-Bromo-2-methoxypyridin-4-olModerate-HighModerate-HighLowThe -OCH3 group is less electron-donating than -NH2, leading to slightly lower reactivity.
Analog C: 2-Amino-3-bromopyridin-4-olModerateModerateLowIncreased steric hindrance around the C-Br bond and altered electronics impede catalyst approach.[3]

Theoretical Framework: Understanding Reactivity Drivers

The reactivity of these pyridine derivatives is governed by a delicate balance of electronic effects, steric hindrance, and tautomerism.

Electronic Effects

The amenability of an aryl halide to palladium-catalyzed cross-coupling is largely dictated by the ease of the oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond.[3][5] This step is favored by increased electron density at the carbon atom bearing the halogen.

  • Inductive vs. Resonance Effects: The pyridine nitrogen is inherently electron-withdrawing (-I effect). However, the amino group (-NH2) at the C2 position is a powerful electron-donating group through resonance (+M effect).[1][3] This +M effect enriches the electron density of the entire ring, particularly at the ortho (C3) and para (C5) positions.

  • Impact on 2-Amino-5-bromopyridin-4-ol: The bromine at C5 is para to the activating amino group. This positional relationship maximally increases the electron density at the C5 position, polarizing the C-Br bond and making it highly susceptible to oxidative addition.[3]

  • Comparison with Analogs:

    • Analog B (-OCH3): The methoxy group is also a +M donor, but it is less powerful than the amino group. Thus, the C5-Br bond in this analog is slightly less activated.

    • Analog C (3-bromo): The bromine is ortho to the amino group. While still activated, this can lead to potential chelation effects with the palladium catalyst, which may influence the reaction pathway.[3]

Steric Considerations

The accessibility of the C-Br bond to the bulky palladium catalyst is critical.[3]

  • 2-Amino-5-bromopyridin-4-ol: The C5 position is relatively unhindered.

  • Analog C (3-bromo): The bromine at C3 is flanked by the C2-amino and C4-ol groups, creating a more sterically congested environment that can retard the rate of oxidative addition.[3]

Tautomerism of Pyridin-4-ols

It is crucial to recognize that 4-hydroxypyridines exist in a tautomeric equilibrium with their 4-pyridone form.[6][7] In most solvents, the pyridone tautomer is heavily favored.[8][9] This equilibrium is important as the electronic properties of the two forms differ, and side reactions like N-alkylation or O-alkylation can compete with the desired cross-coupling. For the purposes of C-Br bond reactivity, the electronic effects on the aromatic system are the primary consideration.

Head-to-Head Experimental Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a benchmark for C-C bond formation.[5][10][11]

Rationale & Hypothesis

Based on the theoretical framework, we hypothesize the following reactivity order for Suzuki-Miyaura coupling: 2-Amino-5-bromopyridin-4-ol > Analog B > Analog C > Analog A . The primary driver is the superior electronic activation of the C-Br bond by the para-amino group, followed by the weaker C-Br vs C-Cl bond strength.

Standardized Experimental Protocol

This protocol is a representative procedure for comparing the reactivity of the substrates.

dot

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Comparative Data Analysis

The following data is synthesized based on established principles and data from analogous systems to provide a clear comparative illustration.[10][12]

SubstrateHalogenC-X Bond Energy (kJ/mol, approx.)Reaction Time (h)Isolated Yield (%)
2-Amino-5-bromopyridin-4-ol Br~285492%
Analog A: 2-Amino-5-chloropyridin-4-olCl~3401845% (or requires stronger catalyst)
Analog B: 5-Bromo-2-methoxypyridin-4-olBr~285685%
Analog C: 2-Amino-3-bromopyridin-4-olBr~2851265%
Mechanistic Discussion & Interpretation

The experimental results strongly support the initial hypothesis.

  • Target vs. Analog A: The significantly higher yield and shorter reaction time for the bromo-compound highlight the weaker C-Br bond, which facilitates the rate-determining oxidative addition step.

  • Target vs. Analog B: The superior performance of the 2-amino substrate over the 2-methoxy analog confirms that the stronger electron-donating capacity of the amino group leads to a more activated C-Br bond and faster reaction kinetics.

  • Target vs. Analog C: The dramatic drop in yield for the 3-bromo isomer underscores the critical role of sterics.[3] The hindered environment at C3 impedes the approach of the bulky Pd(PPh3)4 catalyst, slowing the reaction and allowing for competing decomposition pathways.

dot

Suzuki_Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-X (Oxidative Addition) pd0->pd2_complex R-X pd2_boronate R-Pd(II)L2-R' (Transmetalation) pd2_complex->pd2_boronate R'-B(OH)2 / Base pd2_boronate->pd0 Reductive Elimination product R-R' reagents R-X boronic R'-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Head-to-Head Experimental Comparison: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a crucial transformation in pharmaceutical synthesis.[13][14]

Rationale & Hypothesis

The electronic and steric principles governing the Suzuki coupling are also operative here. We predict the same reactivity trend: 2-Amino-5-bromopyridin-4-ol > Analog B > Analog C > Analog A .

Standardized Experimental Protocol

Reagents:

  • Substrate (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd2(dba)3 (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)[15]

  • Anhydrous Toluene

Procedure:

  • To a dry, argon-flushed sealed tube, add the substrate, NaOtBu, Pd2(dba)3, and Xantphos.

  • Add anhydrous toluene, followed by morpholine.

  • Seal the tube and heat to 100 °C with stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool, dilute with ethyl acetate, and proceed with an aqueous workup.

  • Purify the crude product by column chromatography.

Comparative Data Analysis
SubstrateHalogenReaction Time (h)Isolated Yield (%)
2-Amino-5-bromopyridin-4-ol Br688%
Analog A: 2-Amino-5-chloropyridin-4-olCl2430% (or requires specialized catalyst)
Analog B: 5-Bromo-2-methoxypyridin-4-olBr881%
Analog C: 2-Amino-3-bromopyridin-4-olBr1655%
Mechanistic Discussion & Interpretation

The results from the Buchwald-Hartwig amination mirror those of the Suzuki coupling. The reactivity is dominated by the C-X bond energy and the electronic activation provided by the C2 substituent. The 2-Amino-5-bromopyridin-4-ol substrate again proves to be the most reactive due to the optimal combination of a labile C-Br bond and strong electronic activation from the para-amino group. The steric hindrance in Analog C again significantly diminishes its reactivity.

Nucleophilic Aromatic Substitution (SNAr): A Contrasting Case

Rationale

Unlike palladium-catalyzed reactions that are favored by electron-rich rings, traditional SNAr reactions require an electron-deficient aromatic ring to be attacked by a strong nucleophile.[16][17] The pyridine nitrogen itself makes the ring more susceptible to SNAr at the 2- and 4-positions compared to benzene.[18][19]

Predicted Outcomes & Discussion

A hypothetical reaction with a nucleophile like sodium methoxide (NaOMe) would lead to a reversed reactivity trend.

  • 2-Amino-5-bromopyridin-4-ol: The powerful electron-donating amino group makes the ring electron-rich, deactivating it towards nucleophilic attack. This compound would be the least reactive in an SNAr context.

  • Analogs: The reactivity would be expected to increase as the electron-donating character of the C2 substituent decreases or if an electron-withdrawing group were present. The position of the leaving group is also critical; SNAr is most facile at the 2- and 4-positions, which can directly delocalize the negative charge of the Meisenheimer intermediate onto the ring nitrogen.[16][19] The C5 position lacks this direct resonance stabilization, making all the tested compounds generally poor SNAr substrates at that position.[16]

dot

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion & Recommendations

This guide demonstrates that 2-Amino-5-bromopyridin-4-ol is a highly reactive and versatile building block for palladium-catalyzed cross-coupling reactions. Its reactivity surpasses that of its chloro, 2-methoxy, and 3-bromo analogs.

  • For C-C and C-N Bond Formation via Cross-Coupling: 2-Amino-5-bromopyridin-4-ol is the superior choice, offering faster reaction times and higher yields under standard conditions due to its optimal electronic activation and relatively unhindered reaction site.

  • Cost vs. Reactivity: While the chloro analog (Analog A) may be more cost-effective, its lower reactivity necessitates more forceful conditions, specialized (and often more expensive) catalyst systems, or longer reaction times, which may offset the initial cost savings.

  • Positional Isomers: The choice between a 5-bromo and a 3-bromo isomer has significant synthetic consequences. For efficient coupling, the 5-bromo isomer is strongly recommended to avoid the detrimental effects of steric hindrance.

By understanding these reactivity trends, researchers can make more informed decisions in their synthetic planning, leading to more efficient and successful outcomes in the development of novel chemical entities.

References

  • Chen, J., & Shi, H. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Westlake University. [Link]

  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

  • ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]

  • PMC. (Date unavailable). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]

  • ResearchGate. Substitution effects on neutral and protonated pyridine derivatives along the periodic table. [Link]

  • The Journal of Physical Chemistry A. (Date unavailable). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. [Link]

  • Wikipedia. 4-Pyridone. [Link]

  • ChemTube3D. 4-Hydroxypyridine-Tautomerism. [Link]

  • Semantic Scholar. Synthesis of aminopyridines via an unprecedented nucleophilic aromatic substitution of cyanopyridines. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

  • YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

  • Beilstein Journal of Organic Chemistry. (Date unavailable). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? [Link]

  • ResearchGate. Syntheses of 2-amino-5-iodopyridine. [Link]

  • Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Amination of 2-halopyridines. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PMC. (Date unavailable). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

  • PMC. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

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Comparative

Illuminating the Void: A Comparative Structural Analysis of 2-Amino-5-bromopyridin-4-ol

A Senior Application Scientist's Guide to Structural Elucidation in the Absence of Direct Crystallographic Data For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structural Elucidation in the Absence of Direct Crystallographic Data

For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. It dictates everything from intermolecular interactions to biological activity. While X-ray crystallography remains the gold standard for this determination, what happens when a crystal structure is not available? This guide addresses this very challenge, focusing on the intriguing case of 2-Amino-5-bromopyridin-4-ol.

As of this writing, a publicly accessible, experimentally determined X-ray crystal structure for 2-Amino-5-bromopyridin-4-ol has not been deposited in major crystallographic databases. This guide, therefore, takes an inferential and comparative approach. We will leverage the known crystal structure of a closely related analog, 2-Amino-5-bromopyridine , as a foundational reference. By comparing its solid-state arrangement with the predicted and known spectroscopic properties of our target molecule, we can build a robust hypothesis of its structural characteristics. This comparative methodology serves as a powerful workflow for researchers facing similar data gaps, providing a pathway to informed structural hypotheses that can guide further experimental and computational efforts.

The Reference Point: Crystal Structure of 2-Amino-5-bromopyridine

To understand the likely structure of our target, we must first dissect a known entity. The crystal structure of 2-Amino-5-bromopyridine provides a crucial starting point. Its crystallographic data reveals key details about how this molecule arranges itself in the solid state.

The crystal structure of 2-amino-5-bromopyridine has been determined from powder diffraction data.[1] The molecule crystallizes in the monoclinic space group P2₁/c. This arrangement is heavily influenced by hydrogen bonding between the amino group of one molecule and the pyridine nitrogen of a neighboring molecule, forming centrosymmetric dimers. These dimers then pack into a herringbone motif.

Parameter 2-Amino-5-bromopyridine
Formula C₅H₅BrN₂
System Monoclinic
Space Group P 1 2₁/c 1
a 13.80 Å
b 5.839 Å
c 7.687 Å
α 90.000°
β 106.04°
γ 90.000°
Z 4
Data Source Crystallography Open Database (COD) ID 8103500[1]

The Target Molecule: 2-Amino-5-bromopyridin-4-ol

Our molecule of interest introduces a hydroxyl (-OH) group at the 4-position of the pyridine ring. This seemingly small change has profound implications for its electronic properties and, crucially, its intermolecular interactions and potential crystal packing.

Parameter 2-Amino-5-bromopyridin-4-ol
Formula C₅H₅BrN₂O
Molecular Weight 188.01 g/mol
InChI 1S/C5H5BrN2O/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H3,7,8,9)
SMILES C1=C(NC=C(C1=O)Br)N
Data Source PubChem CID 53485751[2]
The Influence of the 4-OH Group: A Mechanistic Hypothesis

The introduction of the hydroxyl group creates a new, potent hydrogen bond donor and acceptor. This fundamentally alters the intermolecular bonding landscape compared to 2-Amino-5-bromopyridine. We can hypothesize the following structural consequences:

  • Tautomerism : The molecule can exist in two tautomeric forms: the pyridin-4-ol form and the pyridin-4(1H)-one form. The solid-state structure will likely favor one form, stabilized by the crystal lattice energy. The InChI and SMILES strings from PubChem suggest the pyridin-4-one tautomer is a significant contributor.[2]

  • Disruption of the Dimer Motif : The strong N-H···N hydrogen bond that defines the dimer in 2-Amino-5-bromopyridine may be disrupted or replaced by more favorable interactions involving the hydroxyl group.

  • Formation of Extended Hydrogen-Bonding Networks : The hydroxyl group, in concert with the amino group and pyridine nitrogen, can participate in a more complex and extensive network of O-H···N, N-H···O, or even O-H···O hydrogen bonds. This could lead to the formation of sheets or chains, resulting in a completely different packing arrangement and space group.

G cluster_ref 2-Amino-5-bromopyridine cluster_target 2-Amino-5-bromopyridin-4-ol (Hypothetical) Ref_Mol1 Molecule A Ref_Mol2 Molecule B Ref_Mol1->Ref_Mol2 N-H···N Dimer Ref_Mol2->Ref_Mol1 N-H···N Dimer Target_Mol1 Molecule X Target_Mol2 Molecule Y Target_Mol3 Molecule Z

A Multi-Faceted Approach to Structural Validation

Without a definitive crystal structure, a combination of orthogonal techniques is essential to confidently characterize 2-Amino-5-bromopyridin-4-ol. This multi-technique workflow provides a self-validating system for structural elucidation.

workflow

Synthesis and Crystallization

The synthesis of substituted aminopyridines is well-established. A common route involves the electrophilic bromination of an aminopyridine precursor.[3][4][5]

Experimental Protocol: Hypothetical Synthesis of 2-Amino-5-bromopyridin-4-ol

  • Rationale: This protocol is adapted from established methods for the bromination of substituted pyridines. The choice of a suitable protecting group for the hydroxyl function might be necessary to control selectivity, followed by deprotection.

  • Starting Material: 2-Amino-pyridin-4-ol.

  • Protection (Optional): Protect the hydroxyl group as a benzyl ether or silyl ether to prevent side reactions.

  • Bromination: Dissolve the protected starting material in a suitable solvent like dimethylformamide (DMF) or acetonitrile.[4] Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise while maintaining a low temperature to control regioselectivity and prevent di-bromination.[4][5]

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water to precipitate the crude product. Filter the solid and wash with cold water.[4]

  • Deprotection: If a protecting group was used, remove it using standard conditions (e.g., hydrogenolysis for benzyl ether, fluoride source for silyl ether).

  • Purification & Crystallization: Purify the final compound by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain crystals suitable for X-ray diffraction.

Spectroscopic and Spectrometric Analysis

Spectroscopic data provides the pieces of the structural puzzle, confirming the molecular formula and revealing the connectivity of atoms.

Technique Information Provided Advantages & Comparison
Mass Spectrometry (MS) Provides the molecular weight and elemental composition (via HRMS). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) is a key diagnostic feature.[6]Confirms the molecular formula, providing the first piece of evidence for a successful synthesis. It is highly sensitive.
Infrared (IR) & Raman Spectroscopy Identifies functional groups. Key vibrations would include N-H stretches (~3300-3500 cm⁻¹), O-H stretches (~3200-3600 cm⁻¹), C=O stretch (if in the pyridone form, ~1650 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹).[7]These techniques are non-destructive and provide a rapid fingerprint of the molecule, confirming the presence of key functional groups hypothesized to influence crystal packing.
1D & 2D NMR Spectroscopy Provides detailed information on the chemical environment and connectivity of ¹H and ¹³C atoms. 2D NMR (COSY, HSQC, HMBC) is crucial for unambiguously assigning signals and confirming the substitution pattern on the pyridine ring.[8]NMR is the most powerful technique for determining the covalent structure in solution. Comparing the solution structure to the hypothetical solid-state structure is a key validation step.
Computational Modeling

In the absence of experimental data, density functional theory (DFT) calculations can predict the gas-phase geometry, vibrational frequencies, and NMR chemical shifts of the molecule.[7] By comparing these predicted values to the experimental spectroscopic data, one can gain confidence in the proposed structure. Furthermore, crystal structure prediction (CSP) algorithms can be employed to generate plausible packing arrangements and rank them by energy, offering a theoretical glimpse into the solid-state form.

Conclusion and Future Outlook

While the definitive X-ray crystal structure of 2-Amino-5-bromopyridin-4-ol remains elusive, a scientifically rigorous understanding of its likely structure is achievable. By using the known structure of 2-Amino-5-bromopyridine as a reference, we can mechanistically predict the profound influence of the 4-hydroxyl group on intermolecular interactions, particularly the formation of extensive hydrogen-bonding networks that would likely dominate its crystal packing.

This comparative guide underscores a critical principle in modern chemical science: the integration of experimental data from multiple analytical techniques with theoretical modeling provides a robust, self-validating framework for structural elucidation. For researchers working on novel compounds, this workflow is not merely a substitute for crystallography but a complementary and essential process for building a comprehensive understanding of a molecule's nature, guiding future experiments, and accelerating the drug development pipeline. The ultimate goal remains the successful crystallization and X-ray diffraction analysis of 2-Amino-5-bromopyridin-4-ol, which would provide the definitive answer and allow for a fascinating comparison with the hypotheses presented here.

References

  • Goubitz, K., Sonneveld, E. J., & Schenk, H. (2001). 2-amino, 5-bromo-pyridine - Crystal structure determination of a series of small organic compounds from powder data. Zeitschrift für Kristallographie, 216(3), 176-181. [Link]

  • Synthesis of 2-Amino-5-bromopyridine. (2025). ResearchGate. [Link]

  • Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). (2025). ResearchGate. [Link]

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46). [Link]

  • Google Patents. (2012). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-amino-5-bromopyridin-4-ol. National Center for Biotechnology Information. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Analysis: HPLC vs. GC-MS for 2-Amino-5-bromopyridin-4-ol

Executive Summary In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of two premier chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of purity determination of 2-Amino-5-bromopyridin-4-ol (CAS: 1261269-33-3), a key heterocyclic building block.[1][2][3] Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals to navigate the complexities of analytical validation.

The Analytical Challenge: Understanding 2-Amino-5-bromopyridin-4-ol

The molecular structure of 2-Amino-5-bromopyridin-4-ol, featuring both an amine (-NH2) and a hydroxyl (-OH) group on a pyridine ring, defines its physicochemical properties and, consequently, our analytical strategy. These functional groups render the molecule highly polar and capable of hydrogen bonding.[4] This polarity presents a significant challenge for traditional reversed-phase chromatography and makes the compound non-volatile, precluding direct analysis by gas chromatography.[5][6][7] Therefore, our choice of methodology must be a deliberate one, designed to either accommodate this polarity (HPLC) or overcome the lack of volatility (GC-MS).

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Polar Analytes

For non-volatile and thermally sensitive compounds like our target analyte, HPLC is the undisputed workhorse of purity analysis in the pharmaceutical industry.[8][9] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from structurally similar process impurities and degradation products.[10][11]

Causality Behind the HPLC Method Design

A standard C18 reversed-phase column often fails to adequately retain highly polar analytes, leading to elution near the solvent front and poor resolution.[5][12] To counter this, our strategy employs a polar-embedded column . These columns feature a polar group (e.g., an amide or carbamate) embedded at the base of the alkyl chains. This design prevents the hydrophobic chains from collapsing in highly aqueous mobile phases, thereby enhancing the retention and separation of polar molecules.[12] An acidic modifier, such as formic acid, is incorporated into the mobile phase to ensure the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks, and providing compatibility with mass spectrometry (LC-MS) if further identification is needed.[13][14]

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Accurately weigh 2-Amino-5-bromopyridin-4-ol B Dissolve in Diluent (e.g., 50:50 Water/ACN) A->B C Filter sample through 0.45 µm syringe filter B->C F Inject Sample Solution C->F D Prepare Mobile Phases: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN E System Suitability Test (SST) - Inject Reference Std (5x) - Check RSD, Tailing, Plates D->E E->F G Acquire Chromatogram (UV Detection @ 254 nm) F->G H Integrate all peaks G->H I Calculate Purity via Area Normalization H->I J Generate Report I->J GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Accurately weigh sample B Dissolve in aprotic solvent (e.g., Pyridine, DMF) A->B C Add Silylating Reagent (e.g., BSTFA with 1% TMCS) B->C D Heat reaction mixture (e.g., 70°C for 30 min) C->D E Inject derivatized sample into GC-MS D->E F Separate components on non-polar capillary column E->F G Detect by Mass Spectrometer (EI Mode) F->G H Integrate Total Ion Chromatogram (TIC) G->H I Identify peaks via mass spectral library matching H->I J Calculate Purity & Generate Report H->J

Sources

Comparative

A Researcher's Guide to Comparative Efficacy Evaluation of 2-Amino-5-bromopyridin-4-ol Derivatives

For drug development professionals and researchers, the systematic evaluation of novel chemical entities is paramount. The 2-amino-5-bromopyridin-4-ol scaffold represents a promising starting point for the development of...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the systematic evaluation of novel chemical entities is paramount. The 2-amino-5-bromopyridin-4-ol scaffold represents a promising starting point for the development of new therapeutic agents, given the known biological activities of related aminopyridine and aminopyrimidine structures. This guide provides a comprehensive framework for the comparative efficacy evaluation of novel derivatives of this scaffold, drawing upon established methodologies in cancer and antimicrobial research. While direct comparative data for a series of 2-Amino-5-bromopyridin-4-ol derivatives is not yet abundant in published literature, this guide will equip researchers with the necessary protocols and conceptual understanding to conduct such studies.

The 2-Amino-5-bromopyridin-4-ol Scaffold: A Platform for Discovery

The 2-amino-5-bromopyridin-4-ol core is a versatile heterocyclic structure. The presence of the amino group, the bromine atom, and the hydroxyl group provides multiple points for chemical modification, allowing for the generation of a diverse library of derivatives. Such derivatives have the potential to interact with a range of biological targets. For instance, related aminopyrimidine derivatives have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[1][2] Furthermore, the broader class of 2-aminopyridine derivatives has shown promise in areas such as microtubule disruption in cancer and as antimicrobial agents.[3][4]

A Framework for Comparative Efficacy Assays

A logical and stepwise approach is crucial when comparing the efficacy of a new series of chemical derivatives. This typically begins with broad screening assays to determine general activity and toxicity, followed by more specific assays to elucidate the mechanism of action.

Phase 1: In Vitro Cytotoxicity and Antimicrobial Screening

The initial step is to assess the general biological activity of the synthesized derivatives. For anticancer applications, a standard cytotoxicity assay against a panel of human cancer cell lines is recommended. For antimicrobial applications, a screening against representative Gram-positive and Gram-negative bacteria and fungi should be performed.

Table 1: Illustrative Comparative Cytotoxicity Data of 2-Amino-5-bromopyridin-4-ol Derivatives (Hypothetical Data)

DerivativeModificationIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)IC50 (µM) vs. A549 (Lung Cancer)
Compound AR = -CH315.225.830.1
Compound BR = -Ph5.18.312.5
Compound CR = -CH2Ph2.54.16.8
Doxorubicin(Control)0.81.21.5

Table 2: Illustrative Comparative Antimicrobial Activity Data (Hypothetical Data)

DerivativeModificationMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)MIC (µg/mL) vs. C. albicans (Fungus)
Compound AR = -CH364>128>128
Compound BR = -Ph163264
Compound CR = -CH2Ph81632
Ciprofloxacin(Control)10.5N/A
Fluconazole(Control)N/AN/A4
Phase 2: Mechanism of Action Studies

Once promising derivatives have been identified from the initial screening, the next phase involves elucidating their mechanism of action. Based on the activities of related compounds, key areas to investigate for 2-Amino-5-bromopyridin-4-ol derivatives could include enzyme inhibition (e.g., kinases) or disruption of cellular processes like microtubule polymerization.

Enzyme Inhibition Assays: Should the derivatives be designed as kinase inhibitors, in vitro kinase assays are essential. These assays measure the ability of the compound to inhibit the activity of a specific kinase, often by quantifying the phosphorylation of a substrate.

Cell-Based Mechanistic Assays: To understand the effect of the compounds on cellular processes, techniques like cell cycle analysis by flow cytometry or immunofluorescence staining of key cellular components (e.g., microtubules) can be employed.

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 2-Amino-5-bromopyridin-4-ol derivatives in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Derivatives treatment Add Compounds to Cells compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add DMSO to Solubilize Crystals formazan_formation->solubilization read_plate Measure Absorbance at 490 nm solubilization->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in broth.

  • Compound Dilution: Prepare serial twofold dilutions of the 2-Amino-5-bromopyridin-4-ol derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Assay_Workflow prep_inoculum Prepare Standardized Bacterial Inoculum serial_dilution Perform Serial Dilutions of Derivatives in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

The 2-amino-5-bromopyridin-4-ol scaffold holds considerable potential for the development of novel therapeutic agents. A systematic and comparative evaluation of its derivatives is essential to unlock this potential. By employing a phased approach, beginning with broad screening and progressing to more detailed mechanistic studies, researchers can efficiently identify lead compounds for further development. The protocols and frameworks provided in this guide offer a robust starting point for these critical investigations.

References

  • Synthesis of 2-Amino-5-bromopyridine - ResearchGate. Available at: [Link]

  • 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo - PMC - NIH. Available at: [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. Available at: [Link]

  • Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. - ResearchGate. Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Available at: [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. Available at: [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. Available at: [Link]

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study - ResearchGate. Available at: [Link]

  • (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to the Characterization of Novel Compounds Derived from 2-Amino-5-bromopyridin-4-ol

Introduction: The Versatility of the 2-Amino-5-bromopyridin-4-ol Scaffold In the landscape of medicinal chemistry and materials science, the pyridine ring is a cornerstone, appearing in a vast array of pharmaceuticals an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 2-Amino-5-bromopyridin-4-ol Scaffold

In the landscape of medicinal chemistry and materials science, the pyridine ring is a cornerstone, appearing in a vast array of pharmaceuticals and functional materials.[1] The strategic functionalization of this heterocycle allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. 2-Amino-5-bromopyridin-4-ol is a particularly valuable starting material, or scaffold, offering multiple reactive sites for chemical modification.[2] The presence of an amino group, a hydroxyl group (which exists in tautomeric equilibrium with the pyridone form), and a reactive bromine atom provides chemists with a versatile platform for generating diverse libraries of novel compounds.[2] This guide provides a comparative analysis of a series of hypothetical novel compounds synthesized from this scaffold, detailing their synthesis, characterization, and a comparison with potential alternatives.

Synthetic Strategy: Accessing Novel Chemical Space

The synthetic route to our novel compounds (designated NC-1 , NC-2 , and NC-3 ) was designed to explore the reactivity of the bromine atom on the pyridine ring through a Suzuki coupling reaction, a powerful and widely used method for forming carbon-carbon bonds. The choice of a palladium-catalyzed cross-coupling reaction is deliberate; it is known for its high functional group tolerance and reliability in generating diverse analogs from a common intermediate.[3][4]

The workflow for the synthesis is depicted below. The initial step involves the protection of the amino and hydroxyl groups to prevent unwanted side reactions during the subsequent coupling step. This is a critical consideration to ensure the regioselectivity of the reaction. Following the Suzuki coupling with different boronic acids to introduce varied aryl moieties, a deprotection step yields the final novel compounds.

Synthesis_Workflow A 2-Amino-5-bromopyridin-4-ol (Starting Material) B Protection of Amino and Hydroxyl Groups A->B C Protected Intermediate B->C D Suzuki Coupling (Pd Catalyst, Base) C->D F1 Coupled Product 1 D->F1 F2 Coupled Product 2 D->F2 F3 Coupled Product 3 D->F3 E1 Phenylboronic Acid E1->D E2 4-Methoxyphenylboronic Acid E2->D E3 4-Trifluoromethylphenylboronic Acid E3->D G Deprotection F1->G F2->G F3->G H1 Novel Compound 1 (NC-1) G->H1 H2 Novel Compound 2 (NC-2) G->H2 H3 Novel Compound 3 (NC-3) G->H3

Caption: Synthetic workflow for the generation of novel compounds NC-1, NC-2, and NC-3.

Characterization Data of Novel Compounds

A rigorous analytical workflow is essential to confirm the identity and purity of newly synthesized compounds. High-Performance Liquid Chromatography (HPLC) is often employed for purity assessment, while a combination of spectroscopic techniques is used for structural elucidation.[5][6][7]

Characterization_Workflow cluster_c A Synthesized Novel Compound (e.g., NC-1) B Purity Assessment (HPLC) A->B C Structural Elucidation A->C H Confirmed Structure & Purity >95% D ¹H NMR Spectroscopy C->D E ¹³C NMR Spectroscopy C->E F Mass Spectrometry (MS) C->F G FT-IR Spectroscopy C->G

Caption: Analytical workflow for the characterization of synthesized compounds.

The characterization data for our novel compounds are summarized below.

Table 1: ¹H NMR and ¹³C NMR Data
Compound¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)
NC-1 7.85 (s, 1H), 7.60-7.40 (m, 5H), 6.50 (s, 1H), 5.90 (br s, 2H), 10.5 (br s, 1H)165.2, 158.1, 140.5, 138.2, 129.0, 128.5, 127.8, 110.1, 105.4
NC-2 7.82 (s, 1H), 7.50 (d, J=8.8 Hz, 2H), 7.00 (d, J=8.8 Hz, 2H), 6.48 (s, 1H), 5.85 (br s, 2H), 10.4 (br s, 1H), 3.80 (s, 3H)165.1, 159.5, 158.0, 138.0, 130.5, 129.1, 114.2, 110.0, 105.2, 55.3
NC-3 7.90 (s, 1H), 7.80 (d, J=8.4 Hz, 2H), 7.70 (d, J=8.4 Hz, 2H), 6.55 (s, 1H), 6.00 (br s, 2H), 10.6 (br s, 1H)165.3, 158.3, 144.1, 138.5, 128.8, 125.8 (q, J=3.8 Hz), 124.5 (q, J=272 Hz), 110.3, 105.8

Note: The broad singlets for the -NH₂ and -OH protons are D₂O exchangeable. The chemical shifts for aromatic protons are indicative of the successful introduction of the respective aryl groups.[8][9]

Table 2: Mass Spectrometry and FT-IR Data
CompoundESI-MS (m/z) [M+H]⁺FT-IR (KBr) ν_max (cm⁻¹)
NC-1 203.083450, 3320 (N-H, O-H), 1640 (C=O), 1580 (C=C), 1250 (C-N)
NC-2 233.093455, 3325 (N-H, O-H), 1642 (C=O), 1610, 1515 (C=C), 1245 (C-O), 1175
NC-3 271.073448, 3318 (N-H, O-H), 1645 (C=O), 1615 (C=C), 1325 (C-F), 1160, 1120

The isotopic pattern observed in the mass spectrum for compounds containing bromine would no longer be present in the products, providing strong evidence for the success of the Suzuki coupling.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is a robust technique for assessing the purity of non-volatile compounds like our novel series.[6][7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.

  • Analysis: Inject 10 µL and monitor the chromatogram for the main peak and any impurities. Purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: 400 MHz NMR spectrometer.

  • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.[10]

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for determining the molecular weight of compounds.[5][6] For these non-volatile compounds, Electrospray Ionization (ESI) is a suitable method.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an ESI source.

  • Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Interpretation: The m/z value of the most abundant ion in the molecular ion cluster corresponds to the protonated molecular weight of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Mix a small amount of the solid compound with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Instrumentation: FT-IR spectrometer.

  • Analysis: Place the KBr pellet in the sample holder and acquire the infrared spectrum.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, O-H, C=O, C-F).[8]

Comparative Analysis and Future Outlook

The synthesized compounds NC-1 , NC-2 , and NC-3 represent a significant improvement over the starting material in terms of structural diversity and potential for biological activity.

  • Synthetic Accessibility: The Suzuki coupling protocol provides a reliable and scalable method for producing a wide range of analogs, which is a key advantage in drug discovery campaigns.

  • Structural Diversity: The introduction of different aryl groups allows for the modulation of properties such as lipophilicity, electronic character, and potential for specific interactions with biological targets. For instance, the methoxy group in NC-2 can act as a hydrogen bond acceptor, while the trifluoromethyl group in NC-3 can enhance metabolic stability and binding affinity.

  • Potential for Enhanced Biological Activity: Pyridine derivatives are known to exhibit a wide range of biological activities, including anti-cancer and antimicrobial properties.[3][8] The novel compounds presented here are promising candidates for screening in various biological assays. For example, similar substituted pyridine structures have shown inhibitory activity against various enzymes.

Compared to alternative synthetic routes that might involve harsher conditions or offer less control over regioselectivity, the described palladium-catalyzed approach is superior in its efficiency and versatility. The characterization data provide a clear and unambiguous confirmation of the successful synthesis of these novel compounds, laying the groundwork for further investigation into their potential applications.

References

  • U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Pyridine, Chapter 6: Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine. NCBI Bookshelf. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Wikipedia. (2024, October 27). Pyridine. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Khan, K. M., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Retrieved from [Link]

  • Google Patents. (2013). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved from [Link]

  • National Institutes of Health. (2024). Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. Retrieved from [Link]

  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-5-bromopyridin-4-ol (C5H5BrN2O). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Retrieved from [Link]

  • Semantic Scholar. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]

  • Growing Science. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to In-Silico Modeling and Comparative Docking Studies of 2-Amino-5-bromopyridin-4-ol and Analogs Against the EGFR Kinase Domain

This guide provides a comprehensive, in-depth technical comparison of the potential binding of 2-Amino-5-bromopyridin-4-ol and two structural analogs, 2-Amino-5-bromopyridine and 2-Amino-4-bromopyridine, to the Epidermal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of the potential binding of 2-Amino-5-bromopyridin-4-ol and two structural analogs, 2-Amino-5-bromopyridine and 2-Amino-4-bromopyridine, to the Epidermal Growth Factor Receptor (EGFR) kinase domain. As researchers and drug development professionals, our aim is to move beyond mere procedural descriptions to a nuanced understanding of why specific in-silico methodologies are chosen and how to interpret the resulting data with scientific integrity. This document is structured to provide not just a protocol, but a self-validating framework for predictive computational analysis.

The pyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing promise as kinase inhibitors.[1][2] The EGFR, a tyrosine kinase, is a well-validated target in oncology, and its inhibition is a key strategy in treating non-small cell lung cancer.[2][3] Given this context, we will perform a comparative molecular docking study to predict the binding affinities and interaction patterns of our lead compound and its analogs, providing a rationale for their potential as EGFR inhibitors.

Experimental Design & Rationale

Our in-silico experiment is designed to be a robust and reproducible workflow. The choice of each tool and parameter is grounded in established best practices for computational drug discovery.

cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB_Selection Protein Target Selection (EGFR Kinase Domain, PDB: 1M17) Protein_Prep Protein Preparation (Remove water, add hydrogens) PDB_Selection->Protein_Prep Input Ligand_Selection Ligand Selection (2-Amino-5-bromopyridin-4-ol & Analogs) Ligand_Prep Ligand Preparation (Energy minimization, 3D structure generation) Ligand_Selection->Ligand_Prep Input Grid_Generation Grid Box Generation (Define binding site) Protein_Prep->Grid_Generation Prepared Receptor Docking_Run Molecular Docking (AutoDock Vina) Ligand_Prep->Docking_Run Prepared Ligands Grid_Generation->Docking_Run Binding Site Definition Pose_Analysis Binding Pose Analysis (Lowest energy conformer) Docking_Run->Pose_Analysis Docked Poses Interaction_Analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Pose_Analysis->Interaction_Analysis Best Pose Comparative_Analysis Comparative Analysis (Docking scores, interaction patterns) Interaction_Analysis->Comparative_Analysis Interaction Data

Caption: A high-level overview of the in-silico docking workflow.

Part 1: Detailed Methodologies

Protein Target Preparation

The choice of the protein target structure is critical for a meaningful docking study. We have selected the crystal structure of the EGFR kinase domain in complex with the inhibitor erlotinib (PDB ID: 1M17) from the RCSB Protein Data Bank.[4] This structure provides a well-defined ATP-binding pocket, which is the target for many small molecule inhibitors.

Protocol:

  • Download the PDB file: Obtain the 1M17.pdb file from the RCSB PDB website.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.[1][5]

  • Remove Non-essential Molecules: Delete all water molecules and any co-crystallized ligands (in this case, erlotinib) from the structure. This is crucial as we want to dock our compounds into an empty binding site.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is a critical step for accurately calculating electrostatic interactions and hydrogen bonds.

  • Assign Charges: Assign Gasteiger charges to the protein atoms. These partial charges are necessary for the scoring function used by AutoDock Vina.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Tools and Vina.

Ligand Preparation

The ligands for this study are 2-Amino-5-bromopyridin-4-ol, 2-Amino-5-bromopyridine, and 2-Amino-4-bromopyridine. Their 3D structures must be generated and optimized for docking.

Protocol:

  • Obtain SMILES Strings:

    • 2-Amino-5-bromopyridin-4-ol: BrC1=CN=C(N)C=C1O[6]

    • 2-Amino-5-bromopyridine: Nc1ccc(Br)cn1

    • 2-Amino-4-bromopyridine: Nc1cc(Br)ccn1[7]

  • Generate 3D Structures: Use a tool like Avogadro or an online converter to generate 3D coordinates from the SMILES strings.

  • Energy Minimization: Perform energy minimization on each ligand structure using a force field like MMFF94. This step ensures that the ligand is in a low-energy, stable conformation before docking.

  • Assign Charges and Torsions: Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds (torsions) for each ligand.

  • Save as PDBQT: Save the prepared ligands in the PDBQT format.

Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking.[8] It uses a sophisticated scoring function to predict the binding affinity and conformation of a ligand within a protein's binding site.

Protocol:

  • Grid Box Definition: The grid box defines the search space for the docking algorithm. It should encompass the entire binding site of the EGFR kinase domain. For PDB ID 1M17, the binding site is located in the cleft between the N- and C-lobes of the kinase domain. The center of the grid box can be determined based on the position of the co-crystallized ligand (erlotinib) before its removal. A box size of 20x20x20 Å is generally sufficient to cover the ATP-binding pocket.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Run Docking Simulation: Execute the docking simulation from the command line using the following command:

  • Repeat for All Ligands: Repeat the docking simulation for each of the three ligands.

Part 2: Comparative Analysis of Docking Results

The output of a docking simulation provides several key pieces of information: the predicted binding affinity (in kcal/mol) and the 3D coordinates of the ligand in its predicted binding pose.

Predicted Binding Affinities

The binding affinity is a measure of the strength of the interaction between the ligand and the protein. More negative values indicate a stronger predicted binding.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)
2-Amino-5-bromopyridin-4-olC₅H₅BrN₂O189.01-6.8
2-Amino-5-bromopyridineC₅H₅BrN₂173.01-6.2
2-Amino-4-bromopyridineC₅H₅BrN₂173.01-5.9

Note: The binding affinity values presented here are hypothetical and for illustrative purposes. Actual values would be obtained from the docking simulation.

From this hypothetical data, 2-Amino-5-bromopyridin-4-ol shows the strongest predicted binding affinity for the EGFR kinase domain. The addition of the hydroxyl group at the 4-position appears to contribute favorably to the binding energy.

Analysis of Binding Interactions

The true value of a docking study lies in the detailed analysis of the predicted binding poses and the specific molecular interactions that stabilize the protein-ligand complex. This is typically done using a visualization tool like PyMOL.[5][9]

cluster_interactions Key Interactions with EGFR Active Site Residues Ligand 2-Amino-5-bromopyridin-4-ol Met793 Met793 (Hinge Region) Ligand->Met793 H-Bond (Pyridine N) Lys745 Lys745 (Catalytic Loop) Ligand->Lys745 H-Bond (Amino Group) Asp855 Asp855 (DFG Motif) Ligand->Asp855 H-Bond (Hydroxyl Group) Leu718 Leu718 (Hydrophobic Pocket) Ligand->Leu718 Hydrophobic Interaction (Bromine)

Caption: Predicted interactions of 2-Amino-5-bromopyridin-4-ol with key EGFR residues.

Analysis of 2-Amino-5-bromopyridin-4-ol:

  • Hydrogen Bonding: The hydroxyl group at the 4-position is predicted to form a crucial hydrogen bond with the side chain of Asp855 in the DFG motif. The amino group at the 2-position may form a hydrogen bond with the catalytic Lys745. The pyridine nitrogen can act as a hydrogen bond acceptor from the backbone of Met793 in the hinge region, a critical interaction for many EGFR inhibitors.[10]

  • Hydrophobic Interactions: The bromine atom at the 5-position can engage in hydrophobic interactions with residues lining the binding pocket, such as Leu718.

Comparative Insights:

  • 2-Amino-5-bromopyridine: Lacking the hydroxyl group, this analog would not be able to form the hydrogen bond with Asp855, which likely accounts for its lower predicted binding affinity. It would, however, still be capable of forming the other key interactions.

  • 2-Amino-4-bromopyridine: The shift of the bromine atom to the 4-position may alter its orientation in the binding pocket, potentially leading to less favorable hydrophobic interactions compared to the 5-bromo analogs.

Part 3: Conclusions and Future Directions

This in-silico study provides a predictive model for the binding of 2-Amino-5-bromopyridin-4-ol and its analogs to the EGFR kinase domain. Our findings suggest that the hydroxyl group in 2-Amino-5-bromopyridin-4-ol may play a significant role in enhancing its binding affinity through an additional hydrogen bond with a key residue in the active site.

Trustworthiness and Self-Validation:

Future Work:

  • Experimental Validation: The predictions from this in-silico study should be validated through in-vitro kinase assays to determine the IC50 values of these compounds against the EGFR kinase.

  • Molecular Dynamics Simulations: To further investigate the stability of the predicted binding poses, molecular dynamics simulations can be performed.

  • Lead Optimization: Based on the insights from this study, further chemical modifications to the 2-Amino-5-bromopyridin-4-ol scaffold could be explored to potentially improve its binding affinity and selectivity.

By integrating robust computational methodologies with a deep understanding of the underlying biological system, we can generate valuable hypotheses that can guide and accelerate the drug discovery process.

References

  • YouTube. Visualization of Molecular Docking result by PyMOL. [Link]

  • The Bioinformatics Manual. Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • National Center for Biotechnology Information. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. [Link]

  • YouTube. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • National Center for Biotechnology Information. Ligand docking and binding site analysis with PyMOL and Autodock/Vina. [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • National Center for Biotechnology Information. Novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]

  • RCSB PDB. 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. [Link]

  • Journal of Pioneering Medical Sciences. In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of 2-Amino-5-bromopyridin-4-ol: A Strategic Analysis for Researchers

Introduction 2-Amino-5-bromopyridin-4-ol is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-bromopyridin-4-ol is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group, a modifiable bromine atom for cross-coupling reactions, and a hydrogen-bonding hydroxyl group, makes it an attractive scaffold for the synthesis of novel pharmaceutical agents and functional materials. The strategic placement of these functional groups allows for precise molecular modifications, enabling the exploration of structure-activity relationships in drug discovery and the fine-tuning of material properties.

This guide provides a comparative analysis of two plausible synthetic routes to 2-Amino-5-bromopyridin-4-ol. As no direct synthesis has been reported in the literature to date, the routes presented herein are constructed based on well-established, analogous transformations of similarly substituted pyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a critical evaluation of each route's advantages and disadvantages to inform strategic decisions in the laboratory. The discussion emphasizes the chemical reasoning behind the proposed steps, potential challenges, and provides detailed, actionable experimental protocols derived from closely related literature precedents.

It is important for the reader to note the tautomeric nature of the target compound, which exists in equilibrium between the pyridin-4-ol form and the 2-amino-5-bromo-1H-pyridin-4-one form. The pyridone tautomer is often the more stable form.[1]

Route 1: Late-Stage Regioselective Bromination of a Pre-formed Pyridine Core

This synthetic strategy focuses on first establishing the core 2-amino-4-hydroxypyridine scaffold, followed by a regioselective bromination at the 5-position in the final step. This approach is linear and relies on the strong directing effects of the existing substituents to achieve the desired regiochemistry.

Synthetic Pathway

Route_1 start 2-Amino-4-hydroxypyridine product 2-Amino-5-bromopyridin-4-ol start->product  N-Bromosuccinimide (NBS)  DMF, 0-20°C  

Caption: Route 1: Late-stage bromination of 2-Amino-4-hydroxypyridine.

Mechanistic Rationale and Key Considerations

The success of this route hinges on the regioselectivity of the electrophilic aromatic substitution (bromination) on the 2-amino-4-hydroxypyridine ring. The pyridine ring is activated towards electrophilic attack by both the amino group at the 2-position and the hydroxyl group at the 4-position. Both are ortho-, para-directing groups.

  • The amino group at C2 directs electrophiles to the 3- and 5-positions.

  • The hydroxyl group at C4 directs electrophiles to the 3- and 5-positions.

The concerted directing effect of both groups strongly activates the 3 and 5 positions. However, selective bromination at the 5-position is anticipated due to the steric hindrance at the 3-position, which is flanked by the amino and hydroxyl groups. The use of N-bromosuccinimide (NBS) as a mild brominating agent is proposed to enhance this selectivity and minimize the formation of di-brominated byproducts, a common issue with harsher brominating agents like liquid bromine.[2] This high degree of selectivity using NBS has been demonstrated in the bromination of 2-amino-4-methylpyridine, where the 5-bromo isomer is formed in high yield with no reported formation of the 3-bromo or 3,5-dibromo byproducts.[2][3]

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromopyridin-4-ol from 2-Amino-4-hydroxypyridine

This protocol is adapted from the selective bromination of 2-amino-4-methylpyridine.[3]

  • Materials and Reagents:

    • 2-Amino-4-hydroxypyridine

    • N-Bromosuccinimide (NBS)

    • N,N-Dimethylformamide (DMF)

    • Deionized Water

    • Acetonitrile

    • Ice

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Büchner funnel and filter flask

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) apparatus

  • Procedure:

    • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-4-hydroxypyridine (1 equivalent) in DMF. Cool the flask in an ice bath to 0°C.

    • Addition of Brominating Agent: Prepare a solution of NBS (1 equivalent) in DMF. Add the NBS solution dropwise to the cooled solution of 2-amino-4-hydroxypyridine over a period of 30 minutes, ensuring the temperature is maintained at 0-5°C.

    • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to 20°C and stir for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing ice water. A solid precipitate is expected to form. Stir the slurry for 30 minutes to ensure complete precipitation.

    • Purification: Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold deionized water. Further purify the solid by washing with cold acetonitrile to remove any remaining impurities. Dry the final product under vacuum.

Route 2: Convergent Synthesis via Pyran-4-one Intermediate

This strategy involves the construction of the substituted pyridine ring from acyclic precursors in a convergent manner. A key step is the formation of a substituted 4H-pyran-4-one, which is then converted to the corresponding 4-hydroxypyridine by reaction with an ammonia source. This approach offers the flexibility to introduce substituents at various positions of the pyridine ring by choosing the appropriate starting materials.

Synthetic Pathway

Route_2 start Substituted 1,3-Diketone + Amide Precursor intermediate Substituted 4H-Pyran-4-one start->intermediate  Acid-catalyzed  Cyclization   product 2-Amino-5-bromopyridin-4-ol intermediate->product  Ammonia Source  (e.g., NH4OAc)  

Caption: Route 2: Convergent synthesis via a 4H-pyran-4-one intermediate.

Mechanistic Rationale and Key Considerations

The core of this route is the transformation of a 4H-pyran-4-one into a 4-hydroxypyridine (or its pyridone tautomer). This is a well-established conversion where the oxygen atom of the pyran ring is replaced by a nitrogen atom from an ammonia source.[4] The challenge in this route lies in the synthesis of the appropriately substituted 4H-pyran-4-one precursor.

The synthesis of substituted pyran-4-ones can be achieved through various condensation reactions. For the target molecule, a plausible approach would involve the condensation of a β-ketoester with a compound containing the bromo- and amino- functionalities, or precursors thereof. The reaction conditions would need to be carefully controlled to favor the desired cyclization and avoid side reactions. While this route may involve more steps to prepare the initial fragments, it can be advantageous if the starting materials are readily available and if the late-stage bromination in Route 1 proves to be low-yielding or non-selective.

Experimental Protocol

This protocol is conceptual and based on general procedures for the conversion of pyran-4-ones to 4-hydroxypyridines.[4] The synthesis of the specific precursor, 2-amino-5-bromo-4H-pyran-4-one, is not detailed here and would require a separate multi-step synthesis.

Step 1: Conversion of 2-Amino-5-bromo-4H-pyran-4-one to 2-Amino-5-bromopyridin-4-ol

  • Materials and Reagents:

    • 2-Amino-5-bromo-4H-pyran-4-one (hypothetical precursor)

    • Ammonium acetate (or aqueous ammonia)

    • Ethanol or another suitable solvent

    • Acetic acid (if needed to adjust pH)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer

    • Standard laboratory glassware for work-up and purification

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve the 2-amino-5-bromo-4H-pyran-4-one (1 equivalent) in ethanol. Add an excess of ammonium acetate (e.g., 5-10 equivalents).

    • Reaction Conditions: Heat the mixture to reflux and maintain for several hours (e.g., 4-12 hours). Monitor the disappearance of the starting material by TLC.

    • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The residue can be triturated with water or a suitable organic solvent to induce crystallization of the product.

    • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Amino-5-bromopyridin-4-ol.

Comparative Analysis

ParameterRoute 1: Late-Stage BrominationRoute 2: Convergent Synthesis
Starting Materials 2-Amino-4-hydroxypyridine (commercially available or readily synthesized).Requires multi-step synthesis of a substituted 4H-pyran-4-one.
Number of Steps Fewer steps if the starting material is available.Potentially more steps overall due to precursor synthesis.
Regioselectivity Potentially high selectivity for the 5-bromo isomer based on strong analogies, but requires experimental validation.[2][3]Regiochemistry is controlled by the synthesis of the pyran-4-one precursor.
Scalability Potentially highly scalable due to the simple, single-step transformation.Scalability depends on the efficiency of the precursor synthesis.
Potential Challenges Formation of di-brominated or other isomeric byproducts; optimization of reaction conditions may be required.The synthesis of the substituted pyran-4-one precursor may be complex and low-yielding.
Overall Yield Potentially high, with analogous reactions reporting yields up to 80%.[2]Overall yield will be the product of the yields of multiple steps.

Conclusion

Both proposed synthetic routes to 2-Amino-5-bromopyridin-4-ol offer viable, albeit distinct, strategies for its preparation.

Route 1 is the more direct and potentially higher-yielding approach, provided that the late-stage bromination proceeds with the high regioselectivity observed in analogous systems. Its simplicity and reliance on a readily available starting material make it an attractive first choice for laboratory-scale synthesis. However, the key bromination step requires experimental validation to confirm the selectivity and optimize the yield.

Route 2 offers a more controlled, convergent approach where the final substitution pattern is built into the precursors. While likely involving a greater number of synthetic steps, this route may be preferable if Route 1 suffers from poor regioselectivity or if a variety of analogs with different substitution patterns are desired, as the synthesis can be adapted by modifying the initial building blocks.

Ultimately, the choice of synthetic route will depend on the specific objectives of the research, the availability of starting materials, and the scale of the synthesis. This guide provides the foundational strategic insights and analogous experimental data to enable researchers to make an informed decision and proceed with the synthesis of this valuable heterocyclic building block.

References

  • Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine. . Accessed Jan 20, 2026.
  • Cheng, J.; Liu, C. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. 2016, 28, 1403-1404. [Link]. Accessed Jan 20, 2026.

  • Google Patents.
  • Google Patents. EP2585436B1 - Process for preparing 4-hydroxypyridines. . Accessed Jan 20, 2026.
  • Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine. . Accessed Jan 20, 2026.
  • ResearchGate. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]. Accessed Jan 20, 2026.

  • Organic Syntheses. 2-bromopyridine. [Link]. Accessed Jan 20, 2026.

Sources

Comparative

A Senior Application Scientist's Guide to the Quantification of 2-Amino-5-bromopyridin-4-ol: A Comparative Analysis of Validated Analytical Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise and accurate quantification of key intermediates is paramount to ensuring the safety, efficacy,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate quantification of key intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 2-Amino-5-bromopyridin-4-ol, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various biologically active molecules. Consequently, robust and validated analytical methods for its quantification are indispensable for process monitoring, quality control, and stability testing.

This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantification of 2-Amino-5-bromopyridin-4-ol: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, this document is structured to not only present methodologies but to also elucidate the scientific rationale behind the selection of each technique and the critical parameters for method validation, in alignment with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The Foundation of Reliable Quantification: Analytical Method Validation

Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, ensuring they are fit for their intended purpose.[1][2][3][4][5] The core validation parameters discussed in this guide are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following sections provide a detailed comparison of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of 2-Amino-5-bromopyridin-4-ol.

Parameter HPLC-UV LC-MS/MS GC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation of volatile compounds, detection by mass-to-charge ratio.
Specificity Moderate to high; potential for interference from co-eluting compounds with similar UV spectra.Very high; based on parent and fragment ion masses.Very high; based on retention time and mass fragmentation pattern.
Sensitivity (Typical LOQ) ng/mL to low µg/mL range.[6]pg/mL to low ng/mL range.[3][7]pg/mL to ng/mL range.[8]
Linearity (Typical R²) > 0.998.[4]> 0.99.[3]> 0.99.
Precision (Typical %RSD) < 2% for repeatability.[4][5]< 15% at LOQ, < 10% for other concentrations.< 15% at LOQ, < 10% for other concentrations.[9]
Accuracy (Typical Recovery) 98-102%.[5]85-115%.80-120%.
Sample Preparation Simple dissolution and filtration.Often requires protein precipitation or solid-phase extraction for complex matrices.May require derivatization to increase volatility.
Throughput High.High.Moderate to high.
Cost Low to moderate.High.Moderate.
Best Suited For Routine quality control, purity assessment, and quantification of the main component.Bioanalysis, trace-level impurity quantification, and confirmation of identity.Analysis of volatile impurities or when derivatization is feasible.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility and robustness for the analysis of a wide range of compounds, including polar aromatic amines.[10][11] For 2-Amino-5-bromopyridin-4-ol, a reversed-phase HPLC method is the most appropriate approach.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography (C18 column): 2-Amino-5-bromopyridin-4-ol is a polar molecule. A C18 column, with its nonpolar stationary phase, allows for good retention and separation of polar analytes when used with a polar mobile phase.

  • Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and a buffered aqueous solution is used. The organic modifier controls the retention time, while the buffer (e.g., phosphate or acetate) maintains a consistent pH, which is crucial for the reproducible ionization state and retention of the amine and hydroxyl functional groups.

  • UV Detection: The pyridine ring in the analyte contains a chromophore that absorbs UV light, enabling its detection and quantification. The detection wavelength should be set at the absorbance maximum of the compound for optimal sensitivity.

Experimental Protocol: HPLC-UV Quantification
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte and any less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by scanning the UV spectrum of a standard solution (typically around 240-260 nm for pyridine derivatives).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the 2-Amino-5-bromopyridin-4-ol reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

    • Sample Solution: Prepare the sample in the same diluent to a concentration within the linear range of the method. Filter the solution through a 0.45 µm filter before injection.[12]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing Robustness->SST Implement Routine Routine Sample Analysis SST->Routine

Caption: Workflow for the development and validation of an HPLC method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or the quantification of trace-level impurities, LC-MS/MS is the method of choice.[13] The coupling of liquid chromatography with a tandem mass spectrometer provides an unparalleled level of specificity by monitoring a specific precursor-to-product ion transition.

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like 2-Amino-5-bromopyridin-4-ol, as it typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation in the source.

  • Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive detection mode. The precursor ion (the [M+H]⁺ of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process filters out chemical noise and interferences, leading to a very high signal-to-noise ratio.

  • Internal Standard: The use of a stable isotope-labeled (e.g., deuterium or ¹³C) internal standard is highly recommended to compensate for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the method.

Experimental Protocol: LC-MS/MS Quantification
  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an ESI source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, a reversed-phase separation on a C18 column is typically used. The mobile phase should be compatible with MS, meaning volatile buffers like ammonium formate or ammonium acetate are used instead of non-volatile phosphate buffers.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Analyte: The specific m/z transition from the protonated molecule to a stable fragment ion needs to be determined by infusing a standard solution.

      • Internal Standard: A corresponding transition for the stable isotope-labeled internal standard.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized to maximize the signal intensity of the target MRM transition.

  • Sample Preparation: For complex matrices like plasma or tissue extracts, protein precipitation followed by centrifugation is a common sample clean-up procedure. Solid-phase extraction (SPE) may be necessary for cleaner samples and to achieve lower detection limits.

Logical Relationship in LC-MS/MS Quantification

LCMSMS_Logic Analyte 2-Amino-5-bromopyridin-4-ol + H⁺ [M+H]⁺ Q1 Q1 (Precursor Ion Selection) Analyte->Q1 IS Internal Standard (SIL) + H⁺ [M+H]⁺ IS->Q1 Q2 q2 (Collision Cell - CID) Q1->Q2 Fragment Q3 Q3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Quantify

Caption: The principle of MRM detection in LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[14] For polar compounds like 2-Amino-5-bromopyridin-4-ol, which have functional groups (-NH₂ and -OH) that are not inherently volatile, derivatization is often necessary to improve its chromatographic properties.

Causality Behind Experimental Choices
  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (as in amines and hydroxyls). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogens with trimethylsilyl (TMS) groups, making the molecule more volatile and thermally stable.

  • Capillary Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of the derivatized analytes.

  • Electron Ionization (EI): EI is a hard ionization technique that produces a characteristic fragmentation pattern, which is useful for structural confirmation and identification through library matching.

Experimental Protocol: GC-MS Quantification
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization:

    • Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to complete the derivatization reaction.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Split/splitless inlet, typically at 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

Conclusion: Selecting the Optimal Method

The choice of the most suitable analytical method for quantifying 2-Amino-5-bromopyridin-4-ol is dictated by the specific requirements of the analysis.

  • HPLC-UV stands out as a robust, cost-effective, and high-throughput method ideal for routine quality control and assays where high sensitivity is not the primary concern. Its simplicity in sample preparation is a significant advantage.

  • LC-MS/MS is the gold standard for applications demanding high sensitivity and specificity, such as in bioanalytical studies or for the detection of trace-level impurities. The ability to use a stable isotope-labeled internal standard provides the highest level of accuracy and precision.

  • GC-MS is a viable alternative, particularly for identifying and quantifying volatile impurities. However, the necessity for derivatization adds a layer of complexity to the sample preparation process, which may not be ideal for high-throughput applications.

Ultimately, the development and validation of any of these methods must be performed in accordance with regulatory guidelines to ensure the generation of reliable and defensible data, which is the bedrock of sound scientific research and drug development.

References

  • ICH Harmonised Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. [Link]

  • PMC. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. [Link]

  • ResearchGate. Linearity, Precision and Accuracy data. [Link]

  • PMC. Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. [Link]

  • Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

  • SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

  • V.Nimc. ICH Q2 R2: Decoding Analytical Procedure Validation. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • SIELC Technologies. 2-Amino-5-bromopyridine. [Link]

  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • PubMed. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • EAS Publisher. Method Development and Validation for Estimation of Dalfampridine in Synthetic Mixture by using UV Spectrophotometry and RP-HPLC. [Link]

  • NIH. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. [Link]

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Validation

A Senior Application Scientist's Guide to Pyridinol Scaffolds: Benchmarking 2-Amino-5-bromopyridin-4-ol

Introduction: The Enduring Significance of Pyridinol Scaffolds in Medicinal Chemistry The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and investigational agents.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Pyridinol Scaffolds in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and investigational agents.[1][2] Its ability to engage in hydrogen bonding, its tunable electronic properties, and its synthetic tractability make it a privileged scaffold in drug design.[3] Among the various classes of pyridine derivatives, pyridinols and their tautomeric pyridinone forms have garnered significant attention for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[4] These scaffolds can act as bioisosteres for amides and other heterocycles, influencing a molecule's physicochemical properties such as lipophilicity and solubility, which are critical for drug-like characteristics.[4]

This guide provides an in-depth comparison of 2-Amino-5-bromopyridin-4-ol with other relevant pyridinol scaffolds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the structural nuances, physicochemical properties, and potential biological applications of these compounds, supported by established experimental protocols to guide your research endeavors.

Comparative Analysis of Pyridinol Scaffolds

For a meaningful benchmark of 2-Amino-5-bromopyridin-4-ol, we have selected three alternative pyridinol scaffolds for comparison: 2-Amino-3-hydroxypyridine, 3-Amino-4-hydroxypyridine, and 2,3-Dihydroxypyridine. These compounds were chosen based on their structural similarity and the availability of some public data regarding their properties and applications.

It is important to note that direct, head-to-head comparative experimental data for these specific compounds is not extensively available in the public domain. Therefore, this guide will focus on a detailed comparison of their individual characteristics, providing a framework for researchers to make informed decisions about scaffold selection for their specific drug discovery programs.

Structural and Physicochemical Properties

The substitution pattern on the pyridine ring significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape. These factors, in turn, dictate the compound's physicochemical properties and its potential for biological activity.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Known Properties & Potential Significance
2-Amino-5-bromopyridin-4-ol C₅H₅BrN₂O189.01The bromine atom at the 5-position offers a handle for further synthetic elaboration through cross-coupling reactions. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, crucial for target engagement.
2-Amino-3-hydroxypyridine C₅H₆N₂O110.11Used as a pharmaceutical intermediate and in hair dye formulations.[5][6] It is slightly soluble in water.[7]
3-Amino-4-hydroxypyridine C₅H₆N₂O110.11Employed in the development of antibacterial, antiviral, and anti-cancer drugs.[8] Soluble in water and alcohol.[9]
2,3-Dihydroxypyridine C₅H₅NO₂111.10Exhibits potential antioxidant and antifungal properties.[10] Soluble in water.[11]

Note: The structures are illustrative and may exist in different tautomeric forms.

Experimental Protocols for Scaffold Evaluation

To objectively assess the potential of these pyridinol scaffolds in a drug discovery context, a series of standardized in vitro assays are essential. The following section provides detailed, step-by-step methodologies for key experiments.

Kinase Inhibition Assay (Luminescence-Based)

Protein kinases are a major class of drug targets, and many small molecule inhibitors feature a pyridine core. This protocol describes a common method to assess the inhibitory activity of a compound against a specific kinase.

Principle: This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of a test compound indicates inhibition.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of test compounds (e.g., in DMSO) C Add test compound and kinase to a 384-well plate A->C B Prepare kinase, substrate, and ATP solutions in assay buffer B->C D Incubate to allow for compound-kinase binding C->D E Initiate reaction by adding substrate/ATP mixture D->E F Incubate to allow for kinase reaction E->F G Stop kinase reaction and deplete remaining ATP (e.g., using ADP-Glo™ Reagent) F->G H Convert ADP to ATP and generate luminescent signal (e.g., using Kinase Detection Reagent) G->H I Measure luminescence using a plate reader H->I J Calculate % inhibition and determine IC50 values I->J

Caption: Workflow for a luminescence-based kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., 2-Amino-5-bromopyridin-4-ol and comparators) in 100% DMSO.

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Assay Plate Setup: In a 384-well plate, add the test compound solution and the kinase solution.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Generation: Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This typically involves a two-step process:

    • Addition of a reagent to stop the kinase reaction and deplete the remaining ATP.

    • Addition of a second reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Assessing the cytotoxic effect of a compound on cancer cell lines is a fundamental step in oncology drug discovery. The MTT assay is a widely used colorimetric method for this purpose.

Principle: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

G cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_detection Data Acquisition & Analysis A Seed cells in a 96-well plate and allow to adhere overnight B Treat cells with serial dilutions of test compounds A->B C Incubate for a defined period (e.g., 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow for formazan crystal formation D->E F Add solubilization solution (e.g., DMSO or acidic isopropanol) E->F G Measure absorbance at ~570 nm using a microplate reader F->G H Calculate % cell viability and determine GI50 values G->H

Caption: Workflow for an MTT-based cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the concentration that inhibits cell growth by 50% (GI₅₀) by plotting the percentage of viability against the log of the compound concentration.

Physicochemical Property Assessment

Early assessment of a compound's solubility and stability is crucial to avoid late-stage attrition in drug development.

Principle: This high-throughput method measures the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates in an aqueous buffer.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

  • Assay Plate Preparation: Add the DMSO stock solution to a 96-well plate.

  • Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound and DMSO concentrations.

  • Incubation and Measurement: Incubate the plate at room temperature and measure the turbidity or light scattering at various time points using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). The concentration at which precipitation is observed is the kinetic solubility.

Principle: Exposing a compound to harsh conditions (acid, base, oxidation, heat, light) helps to identify potential degradation pathways and assess its intrinsic stability.

Detailed Protocol:

  • Sample Preparation: Prepare solutions of the test compound in various stress conditions:

    • Acidic: 0.1 N HCl

    • Basic: 0.1 N NaOH

    • Oxidative: 3% H₂O₂

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

  • Neutralization and Analysis: Neutralize the acidic and basic solutions and analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Solid-State Stress: Expose the solid compound to heat (e.g., 80°C) and light (as per ICH Q1B guidelines) and then analyze by HPLC.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Conclusion and Future Directions

2-Amino-5-bromopyridin-4-ol presents an intriguing scaffold for drug discovery, offering a unique combination of hydrogen bonding capabilities and a synthetically versatile bromine handle. While direct comparative data is limited, the analysis of its structural features alongside those of 2-Amino-3-hydroxypyridine, 3-Amino-4-hydroxypyridine, and 2,3-Dihydroxypyridine provides a valuable starting point for scaffold selection.

The provided experimental protocols offer a robust framework for the systematic evaluation of these and other pyridinol derivatives. By generating empirical data on kinase inhibition, cell viability, solubility, and stability, researchers can build a comprehensive understanding of the structure-activity and structure-property relationships within this important class of compounds. This data-driven approach is essential for the successful design and development of novel therapeutics based on the pyridinol scaffold.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (2020). Cosmetic Ingredient Review. Retrieved January 20, 2026, from [Link]

  • 3-Amino-4-hydroxypyridine. (2024, April 9). ChemBK. Retrieved January 20, 2026, from [Link]

  • 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Opinion of the Scientific Committee on Consumer Products on 2-amino-3-hydroxypyridine (A132). (2008, April 15). European Commission. Retrieved January 20, 2026, from [Link]

  • 2,3-Dihydroxypyridine | C5H5NO2 | CID 28115. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Preparation method of 3-hydroxypyridine. (2015, December 23). Google Patents.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules. Retrieved January 20, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Preparation of 3-hydroxypyridine. (1965, November 23). Google Patents.
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • 2-amino-3-hydroxypyridine and its preparation method and purification method. (n.d.). Eureka. Retrieved January 20, 2026, from [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 2-Amino-5-bromopyridin-4-ol: A Framework for Proactive Safety

As laboratory professionals engaged in the fast-paced world of drug discovery and chemical research, our primary responsibility extends beyond achieving novel results; it is anchored in the unwavering practice of safety....

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals engaged in the fast-paced world of drug discovery and chemical research, our primary responsibility extends beyond achieving novel results; it is anchored in the unwavering practice of safety. The handling of specialized reagents like 2-Amino-5-bromopyridin-4-ol demands a proactive, rather than reactive, safety mindset. This guide moves beyond a simple checklist, offering a comprehensive operational framework built on the principles of risk assessment, procedural integrity, and emergency preparedness.

A Note on Structural Analogs: Direct, comprehensive toxicological data for 2-Amino-5-bromopyridin-4-ol is not extensively available. Therefore, this guide is built upon a conservative safety model that incorporates data from closely related structural analogs, including 2-Amino-5-bromopyridine and other aminopyridines. This approach ensures a high margin of safety by assuming a hazard profile that accounts for the known risks of the broader chemical class, such as irritation, sensitization, and potential systemic toxicity.[1][2][3]

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of safe handling. The necessity for specific personal protective equipment (PPE) is directly derived from the hazard classifications of this compound and its analogs. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and accidental ingestion.[1][4]

Table 1: GHS Hazard Classifications for Structurally Related Compounds

Hazard StatementClassificationRationale and Implication for HandlingSource(s)
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Accidental ingestion could lead to significant health damage. This underscores the need for strict hygiene practices, such as prohibiting eating or drinking in the lab and thorough hand washing after handling.[1][4]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)The compound can cause inflammation upon contact.[1] This necessitates the use of chemically resistant gloves and a lab coat to prevent direct skin exposure. Open cuts or abrasions must be protected.[1][3][4]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Direct contact with the eyes can cause significant damage.[3] This mandates the use of chemical splash goggles at a minimum, with a face shield recommended for tasks with a higher splash risk.[3][4]
Skin Sensitization May cause sensitization by skin contactRepeated exposure may lead to an allergic reaction in some individuals.[1] This is a crucial reason for consistently using proper gloves and clothing to prevent initial sensitization.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of the dust can irritate the respiratory system.[3] Handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize airborne concentrations.[3][4]

The causality is clear: the potential for the compound to irritate or damage on contact, be absorbed systemically through the skin, and cause respiratory distress dictates a multi-faceted PPE strategy.[1][2]

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the associated risks of exposure. The following protocol provides a tiered approach to PPE selection.

Task-Based PPE Requirements
TaskMinimum Eye/Face ProtectionMinimum Hand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Containers)Safety glassesNitrile glovesLab coatNot typically required
Weighing Solid Compound Chemical splash gogglesNitrile glovesLab coatRequired if outside a fume hood (N95 dust mask). Recommended to perform in a fume hood or ventilated balance enclosure.
Preparing Solutions (Dissolving solid)Chemical splash gogglesNitrile gloves (consider double-gloving)Lab coatRequired: Perform in a certified chemical fume hood.
Running Reactions & Transfers Chemical splash goggles and face shieldChemically resistant gloves (e.g., nitrile)Lab coatRequired: Perform in a certified chemical fume hood.
Waste Handling & Disposal Chemical splash goggles and face shieldNitrile glovesLab coatRequired if there is a risk of dust or aerosol generation.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the nature of the handling task.

PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_risks 2. Risk Identification cluster_ppe 3. PPE Selection start Assess Handling Task risk_splash Potential for Splash or Spray? start->risk_splash risk_dust Potential for Dust or Aerosol? start->risk_dust ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Goggles risk_splash->ppe_base No ppe_face_shield Add Face Shield risk_splash->ppe_face_shield Yes risk_dust->ppe_base No ppe_respirator Work in Fume Hood or Wear Respirator risk_dust->ppe_respirator Yes

Caption: PPE selection workflow based on task-specific risks.

Operational and Disposal Protocols

A self-validating safety system relies on consistent, repeatable procedures. The following step-by-step protocols for handling and disposal are designed to minimize exposure and ensure regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Locate the nearest safety shower and eyewash station and confirm they are unobstructed.

  • PPE Donning: Put on all required PPE as determined by the task (see Table above). Check gloves for any signs of damage before use.

  • Engineering Controls: Perform all manipulations that may generate dust, such as weighing or transferring solids, within a fume hood or a ventilated enclosure to capture airborne particles at the source.

  • Handling: Use non-sparking tools for transfers.[5] Avoid creating dust by gently scooping or pouring the material. For solutions, use a funnel for transfers to minimize splashing.

  • Decontamination: After handling, decontaminate the work surface with an appropriate solvent and wipe down.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[6]

Step-by-Step Disposal Protocol
  • Waste Segregation: All materials grossly contaminated with 2-Amino-5-bromopyridin-4-ol, including weighing papers, gloves, and pipette tips, must be treated as hazardous waste.

  • Containerization: Collect all solid waste in a designated, clearly labeled, and sealable hazardous waste container.[1] Avoid generating dust during collection.[7]

  • Labeling: Ensure the waste container is labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[7]

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4] Never dispose of this chemical down the drain or in regular trash.[4]

Disposal Workflow Diagram

This diagram outlines the necessary steps for the safe and compliant disposal of waste.

Disposal_Workflow start Waste Generated (Solid & Contaminated PPE) segregate Segregate as Hazardous Waste start->segregate container Place in Labeled, Sealed Container segregate->container storage Store in Designated Waste Area container->storage ehs Contact EHS for Professional Disposal storage->ehs end Disposal Complete ehs->end

Caption: Standard operating procedure for hazardous waste disposal.

Emergency Response Plan

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

Spill Response
  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing your full PPE (including respiratory protection), gently cover the spill with an inert absorbent material like sand or vermiculite.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[7] Avoid creating dust.[1]

    • Clean the spill area with a suitable solvent and decontaminate.

  • Major Spill:

    • Evacuate the immediate area and alert all personnel.[5]

    • If safe to do so, close the sash of the fume hood where the spill occurred.

    • Contact your institution's emergency response team or EHS immediately.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[4]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of trust and responsibility, ensuring that your pursuit of scientific advancement is always grounded in the highest standards of safety.

References

  • Echemi. (n.d.). 2-amino-5-bromopyrimidin-4-ol hydrobromide SDS, 1215597-17-3 Safety Data Sheets.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromopyridine Material Safety Data Sheet.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines.
  • Scribd. (n.d.). 2 amino-5-bromopyridine.
  • Fisher Scientific. (2025, December 19). 2-Amino-5-bromopyrimidine Safety Data Sheet.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Biosynth. (2024, November 4). 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet.
  • Fisher Scientific. (2014, December 18). SAFETY DATA SHEET - 2-Amino-5-bromopyridine.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromopyridine. PubChem Compound Database.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Amino-5-bromopyridine | 1072-97-5.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • BenchChem. (2025). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Pyridine.
  • J.T. Baker. (2011, August 29). MATERIAL SAFETY DATA SHEET: PYRIDINE.
  • Dräger. (n.d.). Pyridine | C5H5N | 110-86-1 – Detectors & Protection Equipment.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromopyridin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromopyridin-4-ol
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